molecular formula C9H6N2O3 B1417650 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid CAS No. 33986-75-3

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Cat. No.: B1417650
CAS No.: 33986-75-3
M. Wt: 190.16 g/mol
InChI Key: WARFZQDQEUGANF-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-oxo-3H-quinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARFZQDQEUGANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955570
Record name 4-Hydroxyquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33986-75-3
Record name 4-Hydroxyquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure, appearing in numerous biologically active molecules.[1] This document details the core chemical principles, strategic considerations, and step-by-step methodologies for the synthesis of this specific derivative, with a focus on providing actionable insights for laboratory and process development applications.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one skeleton is a cornerstone in the architecture of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The presence of the carboxylic acid moiety at the 6-position of the 3,4-dihydro-4-oxoquinazoline ring system offers a valuable handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will focus on the practical synthesis of this key intermediate.

Core Synthesis Strategy: Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a retrosynthetic disconnection of the quinazolinone ring. The most common and strategically sound approach is the cyclization of a suitably substituted anthranilic acid derivative. This leads to the identification of the key starting material: 2-aminoterephthalic acid (2-amino-1,4-benzenedicarboxylic acid).

G This compound This compound Disconnection C-N Bond Formation (Cyclization) This compound->Disconnection 2-Aminoterephthalic acid 2-Aminoterephthalic acid Disconnection->2-Aminoterephthalic acid Formamide Formamide Disconnection->Formamide

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: From 2-Aminoterephthalic Acid

The most direct and widely applicable method for the synthesis of this compound involves the reaction of 2-aminoterephthalic acid with a suitable one-carbon source, such as formamide or triethyl orthoformate, to construct the pyrimidine ring.

Synthesis of the Key Starting Material: 2-Aminoterephthalic Acid

The availability of 2-aminoterephthalic acid is crucial for this synthetic route. While commercially available, its synthesis from more common starting materials is often necessary. A common laboratory-scale preparation involves the nitration of terephthalic acid followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 2-Aminoterephthalic Acid

  • Nitration of Terephthalic Acid:

    • In a flask equipped with a stirrer and a dropping funnel, carefully add terephthalic acid to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (typically below 10 °C).

    • After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

    • The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of 2-nitroterephthalic acid.

    • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization.

  • Reduction of 2-Nitroterephthalic Acid:

    • The 2-nitroterephthalic acid is suspended in a suitable solvent, such as ethanol or methanol.

    • A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid system like tin and hydrochloric acid, is introduced.

    • The reaction is monitored until the complete disappearance of the starting material.

    • Upon completion, the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed under reduced pressure.

    • The resulting 2-aminoterephthalic acid is then isolated and purified, often by recrystallization.

Cyclization to Form the Quinazolinone Ring

With the key starting material in hand, the final cyclization step can be performed. The use of formamide is a classic and effective method.

G 2-Aminoterephthalic acid 2-Aminoterephthalic acid Heat Heat (e.g., 120-150 °C) 2-Aminoterephthalic acid->Heat Formamide Formamide Formamide->Heat Intermediate_Amidine Intermediate Amidine Heat->Intermediate_Amidine Cyclization Intramolecular Cyclization Intermediate_Amidine->Cyclization Product This compound Cyclization->Product

Caption: Reaction scheme for the synthesis of the target molecule from 2-aminoterephthalic acid.

Experimental Protocol: Synthesis of this compound

  • A mixture of 2-aminoterephthalic acid and an excess of formamide is heated to a temperature typically ranging from 120 to 150 °C.

  • The reaction is maintained at this temperature for several hours, during which the formation of the quinazolinone ring occurs with the evolution of ammonia.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure or by dilution with water followed by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound.

Table 1: Summary of Reaction Conditions and Expected Yields

StepKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Nitration Terephthalic acid, H₂SO₄, HNO₃-< 102-470-85
Reduction 2-Nitroterephthalic acid, H₂, Pd/CEthanolRoom Temperature4-885-95
Cyclization 2-Aminoterephthalic acid, Formamide-120-1503-660-75

Alternative Synthetic Approaches

While the pathway from 2-aminoterephthalic acid is the most direct, other strategies can be employed, particularly if the starting materials are more readily available or if specific substitution patterns are desired.

Synthesis from Isatoic Anhydride Derivatives

Isatoic anhydrides are versatile precursors for the synthesis of quinazolinones.[3][4] A potential route to the target molecule could involve the synthesis of a 6-carboxy-substituted isatoic anhydride. This intermediate could then be reacted with a suitable nitrogen source to form the quinazolinone.

G 6-Carboxy-isatoic anhydride 6-Carboxy-isatoic anhydride Ring_Opening Nucleophilic Attack & Ring Opening 6-Carboxy-isatoic anhydride->Ring_Opening Ammonia or Amine Ammonia or Amine Ammonia or Amine->Ring_Opening Intermediate_Anthranilamide Intermediate 6-Carboxy-anthranilamide Ring_Opening->Intermediate_Anthranilamide Cyclization Cyclization Intermediate_Anthranilamide->Cyclization Product This compound Cyclization->Product

Caption: Conceptual pathway from a 6-carboxy-isatoic anhydride derivative.

Multi-component Reactions

Modern synthetic organic chemistry often utilizes multi-component reactions (MCRs) to build molecular complexity in a single step.[5] A three-component reaction involving an anthranilate derivative, an orthoformate, and an amine could potentially be adapted to synthesize the target molecule, provided a suitable anthranilate with a carboxylic acid at the 5-position is available.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the most reliable route proceeding through the cyclization of 2-aminoterephthalic acid. The choice of synthetic pathway will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the need for further derivatization. The carboxylic acid functionality at the 6-position provides a versatile platform for the development of new chemical entities with potential therapeutic applications, making the synthesis of this compound a critical step in many drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system represents a "privileged structure" in medicinal chemistry, celebrated for its versatile biological activities and synthetic accessibility.[1] Consisting of a fused benzene and pyrimidine ring, this heterocyclic scaffold is the foundation for a multitude of natural alkaloids and synthetic compounds with potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The clinical success of drugs like gefitinib and erlotinib underscores the therapeutic significance of this molecular framework.[3][4] This guide focuses on a key derivative, 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid (also known as 4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid), a vital intermediate and a molecule of interest for developing next-generation therapeutics. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective application in research and drug development.

Molecular Identity and Core Properties

This compound is a bicyclic heterocyclic compound. The structure features a quinazolinone core with a carboxylic acid functional group at the 6-position of the benzene ring. This carboxylic acid moiety significantly influences the molecule's solubility, acidity, and potential for forming salts and esters, making it a versatile building block.[5][6]

PropertyValueSource
IUPAC Name 4-oxo-3H-quinazoline-6-carboxylic acid[7]
CAS Number 33986-75-3[8]
Molecular Formula C₉H₆N₂O₃[8]
Molecular Weight 190.16 g/mol [8]
Monoisotopic Mass 190.03784 Da[7]
Canonical SMILES C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2[7]
InChIKey WARFZQDQEUGANF-UHFFFAOYSA-N[7]

Synthesis Pathway: The Niementowski Reaction

A common and historically significant route to synthesizing 4-oxo-3,4-dihydroquinazolines is the Niementowski reaction.[9] This method involves the condensation of an anthranilic acid derivative with an amide. For the target molecule, this would typically involve the reaction of 4-aminobenzoic acid with formamide.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Aminoisophthalic acid (or similar precursor) C Heat / Condensation (Niementowski Reaction) A->C B Formamide B->C D 3,4-Dihydro-4-oxoquinazoline- 6-carboxylic acid C->D Cyclization & Water Elimination

Caption: General synthesis workflow via the Niementowski reaction.

This method is valued for its relative simplicity and use of accessible starting materials. The reaction proceeds via an initial acylation of the amino group of the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.

Spectroscopic and Analytical Characterization

A comprehensive understanding of a molecule's structure and purity requires a multi-technique analytical approach. The following sections detail the expected spectroscopic signatures and chromatographic behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure. The expected chemical shifts are influenced by the aromatic system and the electron-withdrawing nature of the carbonyl and carboxyl groups.

  • ¹H NMR: Protons on the aromatic ring will appear in the downfield region (typically 7.0-8.5 ppm). The N-H proton of the pyrimidine ring is expected to be a broad singlet, often further downfield. The carboxylic acid proton (-COOH) is characteristically found at a very high chemical shift, often >10-12 ppm, and its peak may be broad.[10]

  • ¹³C NMR: The carbonyl carbon of the quinazolinone ring and the carboxyl carbon will have the highest chemical shifts, typically in the 165-185 ppm range.[10] Aromatic carbons will resonate between 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this molecule is dominated by absorptions from the carboxylic acid and the cyclic amide (lactam) moieties.

Functional GroupCharacteristic Absorption (cm⁻¹)Comments
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad)This broadness is due to hydrogen-bonded dimers and often overlaps with C-H stretches.[10][11]
C=O Stretch (Quinazolinone) ~1680 - 1650The carbonyl of the cyclic amide.
C=O Stretch (Carboxylic Acid) 1760 - 1690An intense band, its position depends on hydrogen bonding.[11]
C-O Stretch (Carboxylic Acid) 1320 - 1210Part of the carboxylic acid signature.[11]
Aromatic C=C Stretches ~1600, ~1475Multiple bands are expected in this region.
Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would be the method of choice.

  • Expected [M+H]⁺: 191.0451 m/z

  • Expected [M-H]⁻: 189.0306 m/z[7]

Fragmentation patterns can also provide structural information. Common fragmentation would involve the loss of H₂O, CO, and CO₂ from the parent ion.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. A validated reverse-phase method is essential for quality control.

Caption: Standard workflow for HPLC purity analysis.

Explanatory Protocol: Reverse-Phase HPLC for Purity

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes. Rationale: A gradient is necessary to elute any potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. Rationale: The aromatic quinazoline core provides strong UV absorbance at this wavelength.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of water/acetonitrile) to a concentration of ~0.5-1.0 mg/mL.

  • Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Key Physicochemical Parameters

These parameters are crucial for formulation development, as they dictate the compound's behavior in solution and its potential for absorption and distribution in biological systems.

Solubility

The presence of both a polar carboxylic acid group and a relatively nonpolar fused aromatic system gives the molecule amphiphilic character.

  • Aqueous Solubility: Expected to be low in neutral water but will increase significantly under basic conditions (pH > pKa) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

  • Organic Solubility: Likely soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[12]

Experimental Protocol: Thermodynamic Solubility Determination

  • Prepare saturated solutions of the compound in various buffers (e.g., pH 2.0, 7.4, 9.0) and solvents.

  • Equilibrate the solutions at a constant temperature (e.g., 25 °C) for 24-48 hours with constant agitation.

  • Filter the solutions to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Acidity Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. This value is critical for predicting solubility at different pH values and for designing salt forms. The predicted pKa for a similar structure, 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid, is approximately 3.74.[13] The pKa of the target molecule is expected to be in a similar range (typically 3.5-4.5 for aromatic carboxylic acids).[14]

Thermal Stability (TGA/DSC)

Thermal analysis provides information on melting point, decomposition temperature, and stability.

  • Differential Scanning Calorimetry (DSC): This technique would reveal the melting point of the compound, which appears as a sharp endothermic peak.[15] Purity can also be inferred from the sharpness of the melting endotherm.

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. It would indicate the onset temperature of thermal decomposition. For a stable, anhydrous solid, significant weight loss is only expected at high temperatures.[15]

Conclusion for the Drug Developer

This compound is a foundational building block whose physicochemical properties must be rigorously characterized. Its moderate polarity, ionizable carboxylic acid group, and thermal stability make it a tractable intermediate for further synthetic elaboration. The analytical protocols outlined herein provide a robust framework for ensuring the identity, purity, and quality of this compound. A thorough understanding of its solubility, pKa, and spectroscopic signatures is not merely an academic exercise; it is a fundamental requirement for its successful progression through the drug discovery and development pipeline, enabling rational formulation design and ensuring the reliability of biological screening data.

References

An In-Depth Technical Guide to 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid (CAS: 33986-75-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a prominent heterocyclic motif that holds a "privileged" status in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework for the development of a wide array of biologically active molecules.[1][2] This has led to the successful development of numerous FDA-approved drugs for a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[3] 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid, with its carboxylic acid functionality, represents a key building block for the synthesis of more complex and targeted therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, potential biological activities, and safe handling for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 33986-75-3[4]
Molecular Formula C₉H₆N₂O₃[5]
Molecular Weight 190.16 g/mol [5]
Appearance Off-white to light yellow solid (predicted)Inferred from related compounds
Melting Point >300 °C (decomposes) (predicted)Inferred from related compounds
Solubility Sparingly soluble in water, soluble in DMSO and DMF (predicted)Inferred from related compounds
pKa ~3.5-4.5 (carboxylic acid) and ~8-9 (amide N-H) (predicted)Inferred from related compounds

Synthesis and Characterization: A Modular Approach

The synthesis of this compound is most effectively achieved through the well-established Niementowski quinazolinone synthesis.[6] This reaction involves the condensation of an anthranilic acid derivative with an amide, providing a direct route to the quinazolinone core.

Conceptual Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound based on the Niementowski reaction.

G start Starting Materials: 4-Amino-3-formylbenzoic acid Formamide reaction Niementowski Reaction: Heat reactants (e.g., 120-180 °C) start->reaction crude Crude Product reaction->crude filtration Filtration and Washing: (e.g., with ethanol, water) crude->filtration recrystallization Recrystallization: (e.g., from DMSO/water or DMF) filtration->recrystallization drying Drying under vacuum recrystallization->drying hplc HPLC Analysis: Purity assessment drying->hplc nmr NMR Spectroscopy: Structure confirmation drying->nmr ms Mass Spectrometry: Mass confirmation drying->ms

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Niementowski Synthesis

This protocol describes a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization.

Materials:

  • 4-Amino-3-formylbenzoic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A, optional)

  • Ethanol

  • Deionized water

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-3-formylbenzoic acid (1 equivalent) and an excess of formamide (5-10 equivalents).

  • Heating: Heat the reaction mixture to 120-180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. A precipitate should form.

  • Isolation: Dilute the cooled reaction mixture with water or ethanol to further precipitate the product. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol and then with water to remove unreacted starting materials and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as DMSO/water or DMF.

  • Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 60-80 °C) to remove residual solvent.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the quinazolinone ring, and the carboxylic acid proton. The ¹³C NMR spectrum will show the corresponding carbon signals, including the two carbonyl carbons.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common method for analyzing quinazolinone derivatives.[9][10][11]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the mass spectrum should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight of 190.16 g/mol .[12][13][14]

Biological Activity and Mechanism of Action: Targeting the Folate Pathway

Quinazolinone derivatives are well-documented for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][15] A significant body of research points to the inhibition of dihydrofolate reductase (DHFR) as a key mechanism of action for the anticancer and antimicrobial effects of many quinazolinone-based compounds.[7][16][17][18]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[19] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA.[20] Rapidly proliferating cells, such as cancer cells, have a high demand for these nucleotides, making DHFR an attractive target for chemotherapy.[12] By inhibiting DHFR, quinazolinone derivatives can disrupt DNA synthesis and lead to cell cycle arrest and apoptosis.[17]

Signaling Pathway Diagram: DHFR Inhibition

The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by quinazolinone derivatives.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ TS Thymidylate Synthase THF->TS dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis dTMP->DNA Quinazolinone 3,4-Dihydro-4-oxoquinazoline- 6-carboxylic acid Quinazolinone->DHFR Inhibition

Caption: Inhibition of the folate pathway by this compound through targeting Dihydrofolate Reductase (DHFR).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its synthesis via the robust Niementowski reaction and its likely biological activity as a DHFR inhibitor make it an attractive starting point for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

The quinazoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous bioactive compounds and clinically approved drugs.[1][2] Its inherent stability, synthetic tractability, and ability to form key interactions with a multitude of biological targets have cemented its importance in drug discovery.[2] This guide focuses on a specific, yet relatively underexplored member of this family: 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid . While its precise molecular mechanism of action is not yet fully elucidated, the extensive research into structurally related quinazolinones provides a robust framework for postulating and experimentally validating its biological activity.

This document is structured not as a static review, but as a dynamic roadmap for the researcher. It synthesizes the known biological roles of the broader quinazolinone class to propose potential mechanisms for our target compound. More critically, it provides detailed, field-proven experimental workflows designed to systematically investigate, identify, and validate its molecular targets and signaling pathways. Our objective is to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising molecule.

Part 1: The Quinazolinone Core - A Landscape of Diverse Biological Activity

The 4(3H)-quinazolinone core is a versatile pharmacophore that has been successfully exploited to target a wide array of enzymes and cellular processes. The diverse biological activities are largely dictated by the nature and position of substituents on the quinazoline ring system.[2] Understanding these established mechanisms is paramount to forming educated hypotheses for the action of this compound.

1.1. Enzyme Inhibition: The Predominant Mechanism

A significant body of research points to enzyme inhibition as the primary mode of action for many quinazolinone derivatives. These compounds have been shown to be effective inhibitors of several key enzyme families:

  • Tyrosine Kinases: The 4-anilinoquinazoline scaffold is famously effective against tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Drugs such as Gefitinib and Erlotinib are prime examples. The quinazoline core typically acts as a scaffold, positioning the anilino group to interact with the ATP-binding site of the kinase.

  • Dihydrofolate Reductase (DHFR): Certain quinazoline derivatives function as antimetabolites by inhibiting DHFR, an essential enzyme in the synthesis of nucleic acids and amino acids.[4] This inhibition disrupts cellular proliferation, a mechanism leveraged in cancer chemotherapy with drugs like Trimetrexate.[4]

  • Poly(ADP-ribose) Polymerase (PARP): More recent studies have identified quinazolinone derivatives as potent inhibitors of PARP enzymes, which are critical for DNA repair.[3][4] PARP inhibitors have emerged as a significant class of anticancer agents.

  • Other Enzymatic Targets: The inhibitory activity of quinazolinones extends to a variety of other enzymes, including tyrosinase, carbonic anhydrases, phosphodiesterases, and xanthine oxidase, highlighting the scaffold's broad therapeutic potential.[5][6][7]

1.2. Other Reported Biological Activities

Beyond direct enzyme inhibition, the quinazoline family has demonstrated a spectrum of other pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: Various derivatives have shown efficacy against bacterial and fungal strains.[1][6][8]

  • Anti-inflammatory and Analgesic Effects: Some 2,3-disubstituted quinazolin-4(3H)-ones are noted for their anti-inflammatory and pain-relieving properties.[8]

  • Central Nervous System (CNS) Activity: The lipophilicity of the quinazolinone core allows certain derivatives to cross the blood-brain barrier, making them suitable for targeting CNS disorders.[2]

The presence of the carboxylic acid group at the 6-position of this compound is particularly noteworthy. This functional group can act as a key hydrogen bond donor or acceptor, or form salt bridges, potentially anchoring the molecule within the active site of a target protein, such as the interaction observed between the carboxylate of brequinar and Arginine 136 in Dihydroorotate Dehydrogenase (DHODH).[9]

Part 2: Postulated Mechanisms and a Validating Workflow for this compound

Given the evidence from related compounds, we can hypothesize that this compound likely acts as an enzyme inhibitor. The specific target is unknown, but candidates include kinases, metabolic enzymes like DHODH or DHFR, or carbonic anhydrases, where the carboxylic acid moiety could play a crucial role in binding.

The following section provides a comprehensive, multi-stage experimental workflow to systematically determine the mechanism of action.

2.1. Stage 1: Initial Target Identification and Phenotypic Screening

The first step is to ascertain the compound's biological effect at a cellular level and gain initial insights into potential targets.

Workflow: Target Identification

G cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Hit Validation A Compound 3,4-Dihydro-4-oxoquinazoline- 6-carboxylic acid B Phenotypic Screening (e.g., NCI-60 Cell Line Panel) A->B C Broad Spectrum Kinase Panel (e.g., KinomeScan) A->C D Differential Scanning Fluorimetry (Thermal Shift Assay) A->D E Affinity Chromatography A->E F Analyze Phenotypic Data (Identify sensitive cell lines) B->F G Analyze Binding Data (Identify high-affinity targets) C->G D->G E->G H Hypothesize Mechanism F->H G->H

Caption: Initial screening workflow for target identification.

Experimental Protocol: Phenotypic Screening using a Cancer Cell Line Panel

  • Objective: To determine the compound's anti-proliferative activity across a diverse range of human cancer cell lines and identify patterns of sensitivity that may correlate with specific genetic or molecular features.

  • Materials:

    • This compound, dissolved in a suitable solvent (e.g., DMSO).

    • A panel of 60 human cancer cell lines (e.g., the NCI-60 panel).

    • Appropriate cell culture media and supplements.

    • Sulforhodamine B (SRB) or similar colorimetric reagent for cell density determination.

    • 96-well microtiter plates.

  • Methodology:

    • Plate cells from each of the 60 cell lines into 96-well plates at their optimal seeding densities and allow them to attach overnight.

    • Prepare a series of dilutions of the test compound (e.g., from 10 nM to 100 µM).

    • Treat the cells with the compound dilutions and a vehicle control. Incubate for a standard period (e.g., 48 hours).

    • Following incubation, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away unbound dye and solubilize the bound dye with a Tris base solution.

    • Read the absorbance at a suitable wavelength (e.g., 515 nm) to quantify cell density.

  • Data Analysis & Causality:

    • Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

    • The resulting GI50 profile can be compared to databases of known anticancer agents. A correlation with the profile of a known EGFR inhibitor, for instance, would strongly suggest a similar mechanism of action. This self-validating system links a cellular phenotype directly to a vast library of established mechanistic data.

2.2. Stage 2: In Vitro Enzymatic and Biophysical Validation

Once a putative target (e.g., a specific kinase or metabolic enzyme) is identified, the next step is to validate this interaction directly.

Workflow: Target Validation

G cluster_0 Input cluster_1 Validation Assays cluster_2 Output A Putative Target Protein (e.g., Recombinant EGFR) C Enzymatic Assay (e.g., LanthaScreen Eu Kinase Binding Assay) A->C D Isothermal Titration Calorimetry (ITC) (Measures binding affinity and thermodynamics) A->D E Surface Plasmon Resonance (SPR) (Measures binding kinetics) A->E B Test Compound B->C B->D B->E F Quantitative Data (IC50, Ki, KD, Kon/Koff) C->F D->F E->F G Confirmation of Direct Binding and Inhibition F->G

Caption: Workflow for in vitro validation of a putative target.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Objective: To directly measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-protein interaction.

  • Principle: ITC measures the heat released or absorbed during a biomolecular binding event. This provides an unambiguous confirmation of a direct interaction without the need for labels or reporters.

  • Methodology:

    • Prepare a solution of the purified target protein in the sample cell of the ITC instrument.

    • Prepare a solution of this compound in a matching buffer in the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis & Trustworthiness:

    • The resulting thermogram is integrated to yield the heat change per injection.

    • This data is fitted to a binding model to calculate KD, n, and ΔH.

    • ITC is a gold-standard biophysical technique. A confirmed binding event with a biologically relevant affinity provides unequivocal, trustworthy evidence of a direct physical interaction between the compound and the target protein.

Parameter Description Significance
KD (Dissociation Constant) Concentration of ligand at which 50% of the protein is bound.Measures binding affinity (lower KD = higher affinity).
n (Stoichiometry) Molar ratio of ligand to protein at saturation.Indicates the number of binding sites.
ΔH (Enthalpy Change) Heat released or absorbed upon binding.Indicates the contribution of hydrogen bonds and van der Waals forces.
ΔS (Entropy Change) Change in disorder upon binding.Indicates the contribution of hydrophobic interactions.
2.3. Stage 3: Elucidating the Downstream Cellular Mechanism

Confirming a direct target is crucial, but understanding the compound's effect on the downstream signaling pathway within a cellular context is the final piece of the puzzle.

Workflow: Cellular Mechanism of Action

G A Treat Relevant Cell Line with Compound B Western Blot Analysis (Phosphorylation Status of Downstream Targets) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Apoptosis Assay (e.g., Annexin V/PI Staining) A->D E Confirm Cellular Effect (e.g., G1 arrest, Apoptosis induction) B->E C->E D->E

References

Spectroscopic Data of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages predictive data and comparative analysis of structurally related quinazolinone derivatives to offer a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing foundational knowledge for the structural elucidation and characterization of this important chemical entity.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry. This compound, in particular, combines the quinazolinone core with a carboxylic acid moiety, suggesting potential applications as a versatile intermediate in the synthesis of novel therapeutic agents. An in-depth understanding of its spectroscopic characteristics is fundamental for its unambiguous identification, purity assessment, and the rational design of new derivatives.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₆N₂O₃--INVALID-LINK--[1]
Molecular Weight 190.16 g/mol --INVALID-LINK--[1]
Canonical SMILES C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2--INVALID-LINK--[1]
InChI Key WARFZQDQEUGANF-UHFFFAOYSA-N--INVALID-LINK--[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, would exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the quinazolinone ring, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 12.0Broad Singlet1HThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet that can exchange with D₂O.
N-H (Quinazolinone)~12.5Broad Singlet1HThe N-H proton of the lactam ring in quinazolinones is also deshielded and appears as a broad singlet.
H-5~8.5Doublet1HThis proton is ortho to the electron-withdrawing carbonyl group and the carboxylic acid, leading to a significant downfield shift.
H-2~8.2Singlet1HThe proton at the 2-position of the quinazolinone ring typically appears as a sharp singlet.
H-7~8.1Doublet of Doublets1HThis proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
H-8~7.8Doublet1HThis proton is part of the benzene ring and its chemical shift is influenced by the adjacent substituents.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (Carboxylic Acid)~167The carbonyl carbon of the carboxylic acid is highly deshielded.
Carbonyl (Quinazolinone)~162The lactam carbonyl carbon also appears at a low field.
C-8a~148A quaternary carbon at the fusion of the two rings.
C-2~145The carbon at the 2-position is adjacent to two nitrogen atoms.
C-4a~136A quaternary carbon in the benzene ring.
C-7~135Aromatic methine carbon.
C-6~128The carbon bearing the carboxylic acid group.
C-5~127Aromatic methine carbon.
C-8~122Aromatic methine carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinazolinone moieties.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
3300-2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to intermolecular hydrogen bonding.[2][3][4]
~3200-3000N-H stretchAmide (Lactam)Characteristic of the N-H bond in the quinazolinone ring.
~1710-1680C=O stretchCarboxylic AcidThe carbonyl stretching of the carboxylic acid group.[4]
~1680-1650C=O stretchAmide (Lactam)The carbonyl stretching of the quinazolinone ring.
~1620, ~1580, ~1480C=C stretchAromatic RingCharacteristic absorptions for the benzene and pyrimidine rings.
~1320-1210C-O stretchCarboxylic AcidStretching vibration of the carbon-oxygen single bond.[3][4]
~950-910 (broad)O-H bendCarboxylic AcidOut-of-plane bending of the hydroxyl group.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

The predicted mass spectrum for this compound (C₉H₆N₂O₃) shows a monoisotopic mass of 190.03784 Da.[1]

Table 4: Predicted m/z Peaks for Common Adducts

Adduct Predicted m/z
[M+H]⁺191.04512
[M+Na]⁺213.02706
[M-H]⁻189.03056
[M]⁺190.03729

Source: PubChem CID: 135703881[1]

Fragmentation Pathway

The fragmentation of this compound under electron ionization would likely proceed through characteristic losses of small neutral molecules.

Fragmentation_Pathway M [M]⁺˙ m/z = 190 M_minus_OH [M-OH]⁺ m/z = 173 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 145 M->M_minus_COOH - •COOH M_minus_CO [M-CO]⁺˙ m/z = 162 M->M_minus_CO - CO Fragment1 Further Fragments M_minus_COOH->Fragment1 - CO

References

Whitepaper: Unlocking the Therapeutic Potential of the 4-Oxoquinazoline Core: A Guide to Target Identification and Validation for 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-oxoquinazoline (also known as 4(3H)-quinazolinone) scaffold is a cornerstone "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of biological activities.[1] While 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a specific entity within this class, its therapeutic potential can be inferred from the extensive research conducted on its structural analogs. These derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] This guide synthesizes the current understanding of the 4-oxoquinazoline core to identify high-probability therapeutic targets for this compound family. We will focus on three clinically validated and frequently implicated targets: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, Poly(ADP-ribose) Polymerase (PARP), and Tubulin Polymerization. This document provides the scientific rationale for each target and details the experimental workflows required to validate the compound's mechanism of action, offering a strategic roadmap for its preclinical development.

Introduction: The 4-Oxoquinazoline Scaffold as a Versatile Pharmacophore

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif present in over 200 naturally occurring alkaloids and a multitude of synthetic compounds.[2][3] The 4-oxoquinazoline subclass, in particular, has garnered immense interest due to its structural rigidity and capacity for diverse substitutions at the C-2, C-3, and aromatic ring positions, allowing for fine-tuning of its pharmacological properties. This versatility has led to the development of several clinically approved drugs, validating the therapeutic relevance of this scaffold.[4] The broad bioactivity of this class suggests that compounds like this compound are prime candidates for screening against key cellular targets involved in major disease pathways, most notably cancer.

High-Priority Therapeutic Targets for 4-Oxoquinazoline Derivatives

Based on extensive literature evidence, the 4-oxoquinazoline core is a potent modulator of enzymes and structural proteins crucial for cancer cell proliferation and survival.[5][6] We have identified three primary targets for which this scaffold has shown significant inhibitory activity.

Target I: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Scientific Rationale: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK/ERK and PI3K/Akt, promoting cell proliferation, survival, and differentiation. Overexpression or activating mutations of EGFR are hallmarks of various cancers, including non-small-cell lung cancer and breast cancer. The 4-anilinoquinazoline structure is a classic pharmacophore for EGFR tyrosine kinase inhibitors (TKIs), with approved drugs like Gefitinib and Erlotinib serving as prime examples.[6][7] These compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of the kinase domain and thereby shutting down the signaling cascade.[7] It is highly probable that derivatives of this compound could be designed to exhibit similar inhibitory activity.

Signaling Pathway Diagram:

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Autophosphorylation & Docking EGF EGF (Ligand) EGF->EGFR Binds Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and point of inhibition.

Target II: Poly(ADP-ribose) Polymerase (PARP)

Scientific Rationale: PARP, particularly PARP-1, is a critical enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks (SSBs).[3][5] In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs. These unresolved breaks are converted to lethal double-strand breaks during replication, resulting in cell death through a mechanism known as synthetic lethality.[8] Several quinazolinone-based compounds have been developed as potent PARP inhibitors, demonstrating the scaffold's suitability for targeting the enzyme's nicotinamide binding domain.[5][6]

Target III: Tubulin Polymerization

Scientific Rationale: Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a clinically validated anticancer strategy that leads to mitotic arrest and apoptosis.[6] Compounds can either stabilize (like taxanes) or destabilize (like vinca alkaloids) microtubules. A number of quinazolinone derivatives have been identified as microtubule-destabilizing agents that inhibit tubulin polymerization, often by binding to the colchicine site.[6][9] This action causes the cell cycle to arrest, typically in the G2/M phase, and subsequently induces apoptosis.[9]

Experimental Validation Workflows

To validate the therapeutic potential and mechanism of action of this compound (referred to as "Test Compound"), a hierarchical screening approach is recommended. This involves progressing from broad cellular viability assays to specific enzymatic and mechanistic studies.

Validation_Workflow Start Test Compound: 3,4-Dihydro-4-oxoquinazoline- 6-carboxylic acid MTT Tier 1: Cell Viability MTT Assay on Cancer Cell Panel (e.g., A549, HeLa, MDA-MB-231) Start->MTT Inactive Inactive MTT->Inactive Active Active (Cytotoxic) MTT->Active Tier2 Tier 2: Target-Specific Assays Active->Tier2 EGFR_Assay In Vitro EGFR Kinase Assay Tier2->EGFR_Assay EGFR Hypothesis PARP_Assay In Vitro PARP-1 Activity Assay Tier2->PARP_Assay PARP Hypothesis Tubulin_Assay In Vitro Tubulin Polymerization Assay Tier2->Tubulin_Assay Tubulin Hypothesis Tier3 Tier 3: Cellular Mechanism of Action EGFR_Assay->Tier3 PARP_Assay->Tier3 Tubulin_Assay->Tier3 WB_Assay Western Blot for p-EGFR / Total EGFR Tier3->WB_Assay If EGFR Active Flow_Assay Flow Cytometry for Cell Cycle Analysis Tier3->Flow_Assay If Tubulin Active Lead Lead Candidate for Further Development WB_Assay->Lead Flow_Assay->Lead

Caption: Hierarchical workflow for target validation.

Tier 1: General Cytotoxicity Screening

Objective: To determine if the Test Compound exhibits cytotoxic activity against a panel of relevant human cancer cell lines.

Protocol: MTT Cell Viability Assay [4][9][10][11]

  • Cell Plating: Seed cancer cells (e.g., A549 for lung, MDA-MB-231 for breast, HeLa for cervical) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. Replace the old medium with 100 µL of medium containing the Test Compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the Test Compound to determine the half-maximal inhibitory concentration (IC₅₀).

Tier 2: Specific Enzymatic and Polymerization Assays

If the Test Compound shows significant cytotoxicity (low µM IC₅₀), proceed to target-specific in vitro assays.

Protocol: In Vitro EGFR Tyrosine Kinase Assay (Luminescence-Based) [1][12]

  • Reagent Preparation: Prepare kinase reaction buffer, recombinant human EGFR enzyme, a suitable poly(Glu, Tyr) substrate, and ATP.

  • Assay Setup: In a 96-well plate, add the Test Compound at various concentrations. Add the EGFR enzyme and substrate.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Add a luminescence-based ADP detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: A lower luminescent signal indicates less ADP produced, meaning greater inhibition of EGFR. Calculate the IC₅₀ value for kinase inhibition.

Protocol: In Vitro PARP-1 Activity Assay (Fluorometric) [3][13]

  • Reagent Preparation: Prepare PARP assay buffer, recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and a β-NAD+ solution.

  • Assay Setup: In a 96-well plate, add the Test Compound at various concentrations. Add the PARP-1 enzyme and activated DNA mixture. Incubate for 15 minutes.

  • Reaction Initiation: Add the β-NAD+ solution to start the reaction. Incubate at room temperature for 60 minutes. The active PARP-1 consumes NAD+ and generates nicotinamide.

  • Detection: Add a developer reagent containing nicotinamidase, which generates a fluorescent product from the nicotinamide.[13]

  • Data Acquisition: Measure fluorescence (e.g., Excitation/Emission ~360/450 nm).

  • Analysis: A lower fluorescent signal indicates less nicotinamide produced, meaning greater PARP-1 inhibition. Calculate the IC₅₀ value.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based) [6][7][14]

  • Reagent Preparation: Reconstitute purified bovine tubulin (>99% pure) on ice in a GTP-containing general tubulin buffer.[14]

  • Assay Setup: Pre-warm a 96-well plate to 37°C. Add the Test Compound at various concentrations to the wells. Include a positive control (e.g., Nocodazole) and a vehicle control (DMSO).

  • Reaction Initiation: Initiate polymerization by adding the ice-cold tubulin solution to the pre-warmed wells.

  • Data Acquisition: Immediately place the plate in a spectrophotometer capable of kinetic reads at 340 nm, maintained at 37°C. Record the absorbance every 60 seconds for 60 minutes.[14]

  • Analysis: Plot absorbance vs. time. Inhibition of polymerization is observed as a decrease in the rate and maximum absorbance (Vₘₐₓ) of the polymerization curve. Calculate the IC₅₀ based on the inhibition of Vₘₐₓ.

Tier 3: Cellular Mechanism of Action Studies

If a direct target is identified in Tier 2, confirm its engagement and downstream effects within the cellular environment.

Protocol: Western Blot for EGFR Phosphorylation [15][16][17]

Objective: To confirm that the Test Compound inhibits EGFR activation in cells.

  • Cell Treatment: Plate EGFR-overexpressing cells (e.g., A431). After attachment, serum-starve the cells for 12-24 hours. Pre-treat with the Test Compound (at 1x, 5x, and 10x its MTT IC₅₀) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phosphorylated EGFR (p-EGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL chemiluminescent substrate.

  • Reprobing: Strip the membrane and reprobe with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the p-EGFR/Total EGFR ratio confirms target engagement.

Protocol: Cell Cycle Analysis by Flow Cytometry [5][18]

Objective: To determine if the Test Compound induces cell cycle arrest, consistent with tubulin inhibition.

  • Cell Treatment: Plate cells (e.g., HeLa) and treat with the Test Compound (at its IC₅₀ and 2x IC₅₀) for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.[18]

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining buffer containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[18] Incubate in the dark for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal from at least 10,000 single-cell events.

  • Analysis: Generate a DNA content histogram. The fluorescence intensity corresponds to DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support a mechanism involving microtubule disruption.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Activity

Assay Type Cell Line / Enzyme Parameter Test Compound Value (µM) Positive Control Value (µM)
Cell Viability A549 IC₅₀ [Experimental Value] Doxorubicin: [Value]
Cell Viability MDA-MB-231 IC₅₀ [Experimental Value] Doxorubicin: [Value]
Kinase Assay EGFR IC₅₀ [Experimental Value] Gefitinib: [Value]
Enzyme Assay PARP-1 IC₅₀ [Experimental Value] Olaparib: [Value]

| Polymerization | Tubulin | IC₅₀ | [Experimental Value] | Nocodazole: [Value] |

Future Directions and Therapeutic Outlook

The successful identification and validation of a primary therapeutic target for this compound using this workflow would provide a strong foundation for a lead optimization program. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, ADME/Tox profiling to assess drug-like properties, and ultimately, in vivo efficacy studies in relevant animal models. The versatility of the 4-oxoquinazoline scaffold suggests a high probability of success in developing novel and effective therapeutic agents.

References

In silico modeling and docking studies of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling and Docking Studies of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved therapeutic agents, particularly in oncology.[1][2][3][4] This guide provides a comprehensive, technically-grounded walkthrough of the in silico evaluation of a specific, promising derivative: this compound. We will move beyond a simple recitation of steps to explore the strategic rationale behind target selection, the nuances of computational workflow, and the critical interpretation of data. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools to accelerate the discovery of novel therapeutics by predicting molecular interactions and pharmacokinetic profiles before committing to costly and time-consuming synthesis and in vitro testing.[5][6]

The Strategic Imperative for In Silico First-Pass Analysis

In the landscape of contemporary drug discovery, the "fail early, fail cheap" paradigm is paramount. Computational, or in silico, methods have become indispensable for achieving this, offering a rapid and cost-effective means to triage and prioritize vast numbers of potential drug candidates.[5][7] By simulating how a molecule will behave within a biological system, we can forecast its potential efficacy, safety, and drug-like properties.

The subject of this guide, this compound, belongs to a class of compounds known as "privileged scaffolds." The quinazoline core has demonstrated a remarkable propensity for binding to the ATP pocket of various protein kinases, leading to the development of highly successful inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10][11] Furthermore, modifications of this scaffold have yielded potent inhibitors for other critical cancer-related targets, including Histone Deacetylases (HDACs) and Poly(ADP-ribose) polymerase (PARP).[2][12][13] Our objective is to apply a rigorous in silico gauntlet to this specific molecule to predict its most likely biological targets and assess its viability as a drug candidate.

In_Silico_Workflow cluster_0 Phase 1: Candidate Profiling & Target Selection cluster_1 Phase 2: Computational Simulation cluster_2 Phase 3: Data Synthesis & Decision Molecule Candidate Molecule (this compound) Target_ID Target Identification (Based on Scaffold Activity) Molecule->Target_ID Literature Review Prep Ligand & Receptor Preparation Molecule->Prep ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Molecule->ADMET 2D Structure PDB_Select Protein Structure Selection (PDB) Target_ID->PDB_Select Select High-Quality Structures PDB_Select->Prep Docking Molecular Docking (Binding Prediction) Prep->Docking Prepared Structures Analysis Post-Docking Analysis (Pose & Interaction) Docking->Analysis Binding Poses & Scores Decision Go/No-Go Decision (Prioritization for Synthesis) ADMET->Decision Holistic Data Review Analysis->Decision Holistic Data Review

Caption: High-level overview of the in silico drug discovery workflow.

Target Selection Rationale: Where Quinazolines Thrive

The success of an in silico study hinges on the logical selection of biological targets. Given the extensive history of the quinazoline scaffold, we can make highly educated hypotheses. The core structure is a known hinge-binding moiety for kinases, while modifications can introduce interactions with other enzyme classes.[14] For this guide, we will focus on three high-impact, validated cancer targets that represent distinct enzyme families.

Target ProteinPDB IDTarget ClassRationale for Selection
EGFR (T790M Mutant)2JITTyrosine KinaseThe quinazoline core is the basis for first and second-generation EGFR inhibitors like Gefitinib and Erlotinib.[4][8][9] Targeting the T790M resistance mutation is a clinically relevant challenge.[15]
VEGFR-2 4ASDTyrosine KinaseVEGFR-2 is a primary mediator of angiogenesis, a critical process for tumor growth.[10][11] Several approved quinazoline-based drugs, such as Vandetanib, are dual EGFR/VEGFR-2 inhibitors.[10][11]
HDAC6 5EDUHistone DeacetylaseSelective inhibition of HDAC6 is a promising therapeutic strategy with fewer side effects than pan-HDAC inhibitors.[13] Quinazoline-based hydroxamic acids have shown potent and selective HDAC6 inhibition.[13][16]

The Computational Gauntlet: A Validating Methodological Workflow

This section details the step-by-step protocols for preparing the molecule and protein targets, performing the docking simulation, and predicting the pharmacokinetic profile. Each step is designed to ensure reproducibility and scientific validity.

Ligand and Receptor Preparation: Ensuring a Clean Simulation Environment

The principle of "garbage in, garbage out" is acutely true in molecular modeling. The initial preparation of both the ligand (our molecule) and the receptor (the target protein) is the most critical phase for ensuring a meaningful result.

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking & Analysis l1 2D Structure This compound l2 3D Conversion Generate 3D coordinates l1->l2 l3 Energy Minimization Find lowest energy conformer (e.g., using MMFF94 force field) l2->l3 l4 File Conversion Save as .pdbqt format l3->l4 d1 Define Binding Site Create grid box around the active site l4->d1 Ligand Input r1 Fetch PDB Structure e.g., 2JIT for EGFR r2 Clean Structure Remove water, co-solvents, original ligand r1->r2 r3 Add Hydrogens & Charges Add polar hydrogens and compute Gasteiger charges r2->r3 r4 File Conversion Save as .pdbqt format r3->r4 r4->d1 Receptor Input d2 Run Docking e.g., AutoDock Vina simulation d1->d2 d3 Analyze Poses Rank by binding affinity (kcal/mol) d2->d3 d4 Visualize Interactions Identify H-bonds, hydrophobic contacts, etc. d3->d4 ADMET_Funnel start Initial Candidate Molecule lipinski Lipinski's Rule of Five (Drug-Likeness) start->lipinski Filter 1 absorption GI Absorption & BBB Permeability lipinski->absorption Filter 2 safety Toxicity Prediction (e.g., hERG, Mutagenicity) absorption->safety Filter 3 result Viable Lead Candidate safety->result Outcome

References

Introduction: The Quinazolinone Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quinazolinone Core in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to a variety of biological targets with high affinity. The quinazolinone core, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring, is a quintessential example of such a scaffold.[1][2] Its chemical formula is C8H6N2O, and it exists in two primary isomeric forms: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common and extensively studied in drug discovery.[3][4]

The stability of the quinazolinone nucleus, combined with the synthetic accessibility of its derivatives, has made it a cornerstone for the development of novel therapeutic agents.[2] The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This guide provides a comprehensive review of the quinazolinone core, detailing its synthesis, exploring its vast pharmacological potential, elucidating structure-activity relationships, and examining its mechanisms of action.

The Core Structure

The fundamental structure of quinazolinone and its common isomer are depicted below. The numbering system is critical for discussing substitutions and their impact on biological activity.

cluster_0 4(3H)-Quinazolinone (Common Isomer) cluster_1 2(1H)-Quinazolinone 4_quinazolinone 4_quinazolinone 2_quinazolinone 2_quinazolinone G AnthranilicAcid Anthranilic Acid NAcyl N-Acyl Anthranilic Acid AnthranilicAcid->NAcyl Acylation AcylChloride Acyl Chloride (R-COCl) Benzoxazinone Benzoxazinone Intermediate NAcyl->Benzoxazinone Dehydration (e.g., Acetic Anhydride) Quinazolinone 2,3-Disubstituted 4(3H)-Quinazolinone Benzoxazinone->Quinazolinone Condensation Amine Amine (R'-NH2) or Ammonia EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Autophosphorylation Gefitinib Gefitinib (Quinazolinone Drug) Gefitinib->EGFR Inhibits Pathway Downstream Signaling (e.g., RAS-RAF-MAPK) P1->Pathway Activates Result Cell Proliferation, Angiogenesis, Metastasis Pathway->Result Promotes cluster_0 Key Substitution Points on 4(3H)-Quinazolinone sar_diagram sar_diagram

References

An In-depth Technical Guide to the Natural Sources and Analogs of Quinazoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of quinazoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds. From their diverse natural origins to their synthetic analogs and multifaceted biological activities, this document serves as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to Quinazoline Alkaloids

Quinazoline alkaloids are a class of natural products characterized by a fused benzene and pyrimidine ring system.[1] With over 200 known naturally occurring derivatives, these compounds have been isolated from a wide array of organisms, including plants, microorganisms, and animals.[1] Their diverse chemical structures are matched by a broad spectrum of biological activities, making them a fertile ground for therapeutic agent development.[2][3] The quinazoline core is a privileged scaffold in medicinal chemistry, with several synthetic derivatives having already been developed into clinically approved drugs for various diseases, particularly in oncology.[4][5]

This guide will delve into the natural sources of these alkaloids, their biosynthetic pathways, and the synthetic strategies employed to create novel analogs. Furthermore, it will explore their significant pharmacological activities, with a focus on their mechanisms of action, and provide practical experimental protocols for their isolation, purification, and structural elucidation.

Natural Sources of Quinazoline Alkaloids

Quinazoline alkaloids are biosynthesized by a diverse range of organisms, from terrestrial plants to marine fungi and bacteria.[6]

Plant Kingdom: A Rich Reservoir

Plants are a historically significant and abundant source of quinazoline alkaloids. They are found in various plant families, with some of the most notable examples being:

  • Acanthaceae: Adhatoda vasica (also known as Justicia adhatoda) is a well-known medicinal plant that produces the quinazoline alkaloid vasicine, which is recognized for its bronchodilatory effects.[7]

  • Rutaceae: This family, which includes citrus fruits, is another prominent source of a variety of quinazoline alkaloids.

  • Saxifragaceae: Dichroa febrifuga is a traditional Chinese medicinal herb that is the source of febrifugine, an alkaloid with potent antimalarial properties.[7]

  • Zygophyllaceae: Peganum harmala is a plant known to produce several alkaloids, including those with a quinazoline core.[7]

Microbial World: An Emerging Frontier

Microorganisms, particularly fungi, are increasingly being recognized as a prolific source of structurally novel and biologically active quinazoline alkaloids.

  • Fungi:

    • Aspergillus species: Several species of this fungal genus, especially those derived from marine environments, produce a diverse array of quinazoline alkaloids.[8]

    • Penicillium species: Endophytic fungi of the Penicillium genus have also been shown to be a source of unique quinazoline alkaloids.[9]

Marine Organisms

The marine environment is a vast and largely unexplored source of novel chemical entities. Marine organisms, including fungi and invertebrates, have been found to produce quinazoline alkaloids with unique structural features and potent biological activities.[8]

Biosynthesis of Quinazoline Alkaloids

The biosynthesis of the quinazoline core primarily originates from the amino acid anthranilic acid . While the detailed enzymatic steps can vary for different structural classes of quinazoline alkaloids, the general pathway involves the condensation of anthranilic acid with other precursors, followed by cyclization to form the characteristic fused ring system.

For instance, the biosynthesis of arborine involves the incorporation of phenylalanine and methionine. The study of these biosynthetic pathways is crucial for understanding the natural diversity of these compounds and for developing biocatalytic approaches for their synthesis.

Below is a simplified diagram illustrating the general biosynthetic origin of the quinazoline scaffold.

Quinazoline Biosynthesis Anthranilic Acid Anthranilic Acid Quinazoline Scaffold Quinazoline Scaffold Anthranilic Acid->Quinazoline Scaffold Condensation & Cyclization Other Precursors Other Precursors Other Precursors->Quinazoline Scaffold

Caption: General biosynthetic origin of the quinazoline scaffold from anthranilic acid.

Synthetic Analogs and Therapeutic Applications

The therapeutic potential of naturally occurring quinazoline alkaloids has spurred extensive research into the synthesis of novel analogs with improved efficacy, selectivity, and pharmacokinetic properties. A wide range of synthetic methodologies have been developed to construct and modify the quinazoline scaffold.

Synthetic Methodologies

The synthesis of quinazoline derivatives often involves the construction of the pyrimidine ring onto a pre-existing benzene derivative, typically an anthranilic acid derivative. Some common synthetic strategies include:

  • Condensation Reactions: The condensation of anthranilic acid or its derivatives with amides, ureas, or other carbonyl-containing compounds is a widely used method.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have been instrumental in the synthesis of functionalized quinazolines.

  • Microwave-Assisted Synthesis: This technique has been employed to accelerate reaction times and improve yields in the synthesis of quinazoline analogs.[8]

Therapeutic Applications and Mechanisms of Action

Synthetic quinazoline analogs have found applications in the treatment of a wide range of diseases, most notably cancer. Many of these compounds exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

4.2.1. Anticancer Activity: Targeting Protein Kinases

A significant number of quinazoline-based drugs and clinical candidates are potent inhibitors of protein kinases, which are critical regulators of cellular signaling.[2][4][5][6][10][11][12][13]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are quinazoline derivatives that target EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[14] Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the suppression of tumor growth and proliferation.[4][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Quinazoline analogs have also been developed as inhibitors of VEGFR, a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen).[12] By blocking VEGFR signaling, these compounds can inhibit tumor growth and metastasis.

  • Multi-Kinase Inhibitors: Some quinazoline derivatives have been designed to inhibit multiple kinases simultaneously, offering a broader spectrum of anticancer activity and potentially overcoming drug resistance.[13]

The diagram below illustrates the mechanism of action of quinazoline-based EGFR inhibitors.

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Activates MAPK Pathway MAPK Pathway EGFR->MAPK Pathway Activates Quinazoline Inhibitor Quinazoline Inhibitor Quinazoline Inhibitor->EGFR Binds to ATP-binding site Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival MAPK Pathway->Proliferation & Survival

Caption: Mechanism of action of quinazoline-based EGFR inhibitors in cancer cells.

4.2.2. Other Pharmacological Activities

Beyond their anticancer properties, quinazoline alkaloids and their analogs exhibit a wide range of other pharmacological activities, including:

  • Antimicrobial and Antifungal Activity [3]

  • Anti-inflammatory Activity [3]

  • Antiviral Activity [3]

  • Antimalarial Activity [7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the isolation, purification, and structural elucidation of quinazoline alkaloids, using vasicine from Adhatoda vasica as a representative example.

Isolation of Vasicine from Adhatoda vasica

This protocol describes a modified acid-base extraction method for the isolation of vasicine.[1][15][16]

Materials and Equipment:

  • Dried and powdered leaves of Adhatoda vasica

  • Methanol

  • 0.01 N Hydrochloric acid (HCl)

  • Chloroform

  • 5% Ammonia solution

  • Rotary evaporator

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Extraction: Macerate 100 g of the powdered leaves in 500 mL of methanol for 24 hours.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate using a rotary evaporator to obtain a semi-solid crude extract.

  • Acid Treatment: To the concentrated extract, add 100 mL of 0.01 N HCl and stir for 4 hours.

  • Liquid-Liquid Extraction (Acidic): Filter the acid-treated extract to obtain a clear solution. Extract this solution three times with 100 mL of chloroform each time. Discard the organic layer, which contains lipids and other impurities.

  • Basification: Collect the aqueous layer and add 5% ammonia solution dropwise until the pH reaches 9.5.

  • Liquid-Liquid Extraction (Basic): Extract the basified solution three times with 100 mL of chloroform each time.

  • Concentration: Collect the organic layers and concentrate them using a rotary evaporator to obtain the crude alkaloid extract containing vasicine.

Purification of Vasicine

The crude alkaloid extract can be purified using column chromatography.[17][18][19][20]

Materials and Equipment:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform) and pack it into the glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.

  • Fraction Collection: Collect the eluting fractions in separate test tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure vasicine (as determined by TLC) and concentrate them to obtain the purified compound.

Structural Elucidation

The structure of the purified vasicine can be confirmed using various spectroscopic techniques.

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (Proton NMR): The ¹H-NMR spectrum of vasicine will show characteristic signals for the aromatic protons, the protons of the pyrrolo-ring system, and the hydroxyl proton.[21][22][23][24]

  • ¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the aromatic carbons and the carbons of the heterocyclic rings.[21][22]

5.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[9][25][26][27][28] The mass spectrum of vasicine will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule.

5.3.3. Infrared (IR) Spectroscopy

The IR spectrum of vasicine will exhibit characteristic absorption bands for the functional groups present in the molecule, such as O-H stretching for the hydroxyl group, C-H stretching for the aromatic and aliphatic protons, and C=N and C=C stretching for the quinazoline ring system.

The following diagram outlines the general workflow for the isolation and characterization of quinazoline alkaloids.

Isolation_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Purification (Column Chromatography) Purification (Column Chromatography) Crude Extract->Purification (Column Chromatography) Pure Alkaloid Pure Alkaloid Purification (Column Chromatography)->Pure Alkaloid Structural Elucidation Structural Elucidation Pure Alkaloid->Structural Elucidation NMR NMR Structural Elucidation->NMR MS MS Structural Elucidation->MS IR IR Structural Elucidation->IR

Caption: General workflow for the isolation and characterization of quinazoline alkaloids.

Conclusion

Quinazoline alkaloids represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their widespread occurrence in nature, coupled with the development of robust synthetic methodologies, has made them a cornerstone of modern drug discovery and development. This guide has provided a comprehensive overview of the natural sources, biosynthesis, synthetic analogs, and pharmacological activities of these important compounds. The detailed experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of quinazoline alkaloids.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient synthetic strategy commencing from the readily available precursor, 4-aminobenzoic acid. This application note is designed to furnish researchers with not only a step-by-step experimental procedure but also the underlying chemical principles and critical considerations for successful synthesis and characterization.

Introduction

The quinazolinone moiety is a privileged structure in the realm of pharmacology, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, the incorporation of a carboxylic acid group at the 6-position of the 3,4-dihydro-4-oxoquinazoline ring system can provide a valuable handle for further molecular elaboration and can influence the pharmacokinetic and pharmacodynamic profile of the resulting derivatives. The synthesis of this compound is therefore a critical process for the development of novel therapeutic agents.

The synthetic approach detailed below is a multi-step process that begins with the nitration of 4-aminobenzoic acid, followed by reduction to introduce a second amino group. Subsequent formylation and cyclization steps lead to the formation of the desired quinazolinone ring structure.

Reaction Pathway Overview

The synthesis of this compound from 4-aminobenzoic acid can be conceptualized as a four-step process. The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Formylation cluster_3 Step 4: Cyclization A 4-Aminobenzoic Acid B 4-Amino-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 3,4-Diaminobenzoic Acid B->C H₂, Pd/C D 4-Amino-3-(formylamino)benzoic Acid C->D Formic Acid E This compound D->E Heat

Figure 1. Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Amino-3-nitrobenzoic Acid

Rationale: The initial step involves the regioselective nitration of 4-aminobenzoic acid to introduce a nitro group ortho to the amino group. The amino group is a strong activating group and directs the electrophilic nitration to the ortho and para positions. As the para position is blocked, the nitration occurs at the ortho position.

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 4-aminobenzoic acid (1 eq.) to concentrated sulfuric acid.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum to yield 4-amino-3-nitrobenzoic acid.

Step 2: Synthesis of 3,4-Diaminobenzoic Acid

Rationale: The nitro group introduced in the previous step is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Procedure:

  • To a solution of 4-amino-3-nitrobenzoic acid (1 eq.) in a suitable solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric pressure.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 3,4-diaminobenzoic acid.

Step 3: Synthesis of 4-Amino-3-(formylamino)benzoic Acid

Rationale: Selective formylation of the more nucleophilic amino group at the 3-position is achieved. This step introduces the formyl group necessary for the subsequent cyclization.

Procedure:

  • Reflux a solution of 3,4-diaminobenzoic acid (1 eq.) in formic acid for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • The product, 4-amino-3-(formylamino)benzoic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Synthesis of this compound

Rationale: The final step involves an intramolecular cyclization of the formylated intermediate to form the quinazolinone ring. This cyclodehydration is typically achieved by heating.

Procedure:

  • Heat the 4-amino-3-(formylamino)benzoic acid obtained from the previous step at a temperature above its melting point (typically in the range of 200-220 °C) for 1-2 hours.

  • The reaction can be carried out neat or in a high-boiling solvent like diphenyl ether.

  • As the reaction proceeds, water will be eliminated.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford pure this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductMolar Ratio (Starting Material:Reagent)
1 4-Aminobenzoic AcidConc. HNO₃, Conc. H₂SO₄4-Amino-3-nitrobenzoic Acid1 : 1.1
2 4-Amino-3-nitrobenzoic AcidH₂, 10% Pd/C3,4-Diaminobenzoic Acid1 : catalytic
3 3,4-Diaminobenzoic AcidFormic Acid4-Amino-3-(formylamino)benzoic Acid1 : excess
4 4-Amino-3-(formylamino)benzoic AcidHeatThis compound-

Chemical Reaction Mechanism

The key ring-forming step in this synthesis is the cyclization of 4-amino-3-(formylamino)benzoic acid. This reaction proceeds via an intramolecular nucleophilic attack of the amino group on the carbonyl carbon of the formyl group, followed by dehydration to form the stable quinazolinone ring.

Figure 2. Plausible mechanism for the cyclization step. (Note: Image placeholders would be replaced with actual chemical structure images in a real application)

Troubleshooting and Optimization

  • Low Yield in Nitration: Ensure the reaction temperature is kept low to minimize the formation of byproducts. The dropwise addition of the nitrating mixture is crucial.

  • Incomplete Reduction: Ensure the catalyst is active and the reaction is run for a sufficient amount of time. Monitoring by TLC is essential.

  • Difficult Cyclization: If the neat reaction is not efficient, using a high-boiling point solvent can help to achieve a uniform reaction temperature and improve the yield.

Conclusion

The synthesis of this compound from 4-aminobenzoic acid is a well-established, multi-step process that provides access to a valuable building block for drug discovery. By carefully controlling the reaction conditions at each step, researchers can efficiently produce this important heterocyclic compound. The protocol provided in this application note serves as a detailed guide for the successful synthesis and purification of the target molecule.

References

The Versatile 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, forms the foundational framework for numerous therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] Among the various classes of quinazoline derivatives, the 3,4-dihydro-4-oxoquinazoline moiety has garnered significant attention, particularly in the realm of oncology. This technical guide will provide an in-depth exploration of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid as a versatile scaffold in modern drug design, offering detailed synthetic protocols, application notes, and methodologies for biological evaluation.

Physicochemical Properties and Strategic Importance of the Scaffold

The this compound scaffold possesses a unique combination of structural features that make it an attractive starting point for drug discovery endeavors:

  • Rigid Bicyclic Core: The fused ring system provides a rigid and planar structure, which can facilitate predictable binding interactions with protein targets and reduce the entropic penalty upon binding.

  • Hydrogen Bonding Capabilities: The presence of the lactam functionality (amide within a ring) and the carboxylic acid group offers multiple sites for hydrogen bond donor and acceptor interactions, which are crucial for molecular recognition and binding affinity.

  • Tunable Substitution Points: The scaffold presents several positions (e.g., N3, C2, and the aromatic ring) that are amenable to chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • Carboxylic Acid Handle: The carboxylic acid at the 6-position serves as a versatile chemical handle for further derivatization, enabling the attachment of various pharmacophores or moieties to modulate the compound's properties.

These features collectively contribute to the scaffold's ability to be elaborated into potent and selective inhibitors of various enzymes and receptors implicated in disease.

Synthetic Strategies: The Niementowski Quinazoline Synthesis

A classic and reliable method for the synthesis of 4-oxo-3,4-dihydroquinazolines is the Niementowski quinazoline synthesis.[2][3] This reaction involves the condensation of an anthranilic acid derivative with an amide.[4] For the synthesis of our target scaffold, this compound, a plausible and efficient starting material is 4-aminoterephthalic acid, which provides the necessary carboxylic acid functionality at the desired position.

Protocol 1: Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of the title scaffold based on the principles of the Niementowski reaction.

Reaction Scheme:

Synthesis of this compound start 4-Aminoterephthalic Acid conditions Heat (e.g., 180-200 °C) start->conditions reagent + Formamide (Excess) reagent->conditions product 3,4-Dihydro-4-oxoquinazoline- 6-carboxylic Acid conditions->product Niementowski Cyclization

Caption: Synthetic route to the target scaffold.

Materials:

  • 4-Aminoterephthalic acid

  • Formamide (reagent and solvent)

  • Hydrochloric acid (for workup)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-aminoterephthalic acid (1 equivalent) with an excess of formamide (e.g., 10-20 equivalents).

  • Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots periodically.

  • Reaction Completion: Continue heating for the prescribed time (typically several hours) until the starting material is consumed as indicated by TLC analysis.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly add the mixture to a beaker of cold deionized water with stirring.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual formamide and salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Excess Formamide: Formamide serves as both a reactant (providing the C2 carbon and N3 nitrogen of the quinazoline ring) and a high-boiling solvent, facilitating the high temperatures required for the condensation and cyclization steps.

  • High Temperature: The Niementowski reaction is a thermal condensation that requires significant energy input to overcome the activation barrier for the formation of the intermediate N-formylanthranilic acid and its subsequent cyclization.

  • Acidic Workup: The carboxylic acid product is soluble in its carboxylate form under basic or neutral conditions. Acidification protonates the carboxylate, rendering the product less soluble in water and allowing for its precipitation and isolation.

Applications in Drug Design: Targeting Key Pathways in Oncology

The this compound scaffold is a versatile platform for the design of inhibitors targeting critical pathways in cancer progression.

Antifolate Therapeutics: Inhibition of Thymidylate Synthase

A prominent application of the quinazoline scaffold is in the development of antifolate drugs that target thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication.[5] Drugs like Raltitrexed (Tomudex) and Pemetrexed (Alimta) are structurally related to folic acid and act as potent inhibitors of TS.[6][7]

Antifolate Mechanism of Action dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis & Repair dTMP->DNA Scaffold 3,4-Dihydro-4-oxoquinazoline- 6-carboxylic Acid Derivatives (e.g., Raltitrexed) Scaffold->TS

Caption: Inhibition of Thymidylate Synthase.

The this compound scaffold can be elaborated to mimic the pteridine ring of folic acid, while the carboxylic acid moiety can be extended to incorporate a glutamic acid side chain, which is crucial for cellular uptake via the reduced folate carrier and for intracellular polyglutamylation, a process that enhances drug retention and potency.[5]

PARP Inhibition: A Role in Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway.[8][9] PARP inhibitors have emerged as a successful class of targeted therapies, especially for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The quinazolinone core has been successfully employed in the design of potent PARP inhibitors.[2][10]

The 3,4-dihydro-4-oxoquinazoline scaffold can serve as a bioisostere of the phthalazinone core found in the approved PARP inhibitor Olaparib.[10] The lactam portion of the quinazolinone can form key hydrogen bonds in the nicotinamide-binding pocket of the PARP enzyme. The carboxylic acid at the 6-position provides a vector for the introduction of various side chains to explore interactions with other regions of the active site and to optimize pharmacokinetic properties.

EGFR Tyrosine Kinase Inhibition: A Pillar of Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[11] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several approved EGFR inhibitors, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold.[12]

While the this compound scaffold is not the classic 4-anilinoquinazoline, its core structure can be adapted to target the ATP-binding site of EGFR. The quinazolinone ring can occupy the adenine-binding region, and strategic modifications at the C2 and N3 positions, along with derivatization of the 6-carboxylic acid, can be explored to achieve potent and selective inhibition.

Protocols for Biological Evaluation

A systematic evaluation of the biological activity of novel derivatives is essential. The following protocols provide a framework for assessing the cytotoxic effects and target engagement of compounds derived from the this compound scaffold.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Workflow:

MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compound dilutions A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H

Caption: MTT assay experimental workflow.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vitro PARP-1 Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against the PARP-1 enzyme using a commercially available assay kit.[8][15]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone proteins (substrate)

  • Biotinylated NAD⁺

  • Assay buffer

  • Test compounds

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, histone proteins, and the test compounds at various concentrations.

  • Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.

  • NAD⁺ Addition: Add biotinylated NAD⁺ to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of the histone proteins.

  • Detection: Add streptavidin-HRP conjugate to each well, which will bind to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the PARP-1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of compounds on EGFR tyrosine kinase activity, often using an ELISA-based method.[16][17]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution

  • Microplate reader capable of measuring absorbance

Procedure:

  • Plate Coating: Coat a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites.

  • Kinase Reaction: Add the test compounds at various concentrations, recombinant EGFR kinase, and ATP to the wells.

  • Incubation: Incubate the plate at room temperature to allow for the phosphorylation of the substrate by the kinase.

  • Detection: Wash the plate and add the anti-phosphotyrosine-HRP antibody to detect the phosphorylated substrate.

  • Signal Development: Add the TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is proportional to the EGFR kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: A Comparative Overview

The following table provides a hypothetical representation of data that could be generated from the biological evaluation of derivatives based on the this compound scaffold.

Compound IDModification on ScaffoldTargetIC₅₀ (µM)Cancer Cell LineCytotoxicity IC₅₀ (µM)
Scaffold-A C2-phenyl, N3-methylTS0.05HCT-116 (Colon)0.12
Scaffold-B N3-benzyl, 6-amidePARP-10.01MDA-MB-436 (Breast, BRCA1 mut)0.05
Scaffold-C C2-(4-methoxyphenyl)EGFR0.25A549 (Lung)1.5
Raltitrexed (Reference)TS0.009[6]L1210-
Olaparib (Reference)PARP-10.001-0.005VariousVaries
Gefitinib (Reference)EGFR0.02-0.08VariousVaries

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile platform in the field of drug discovery. Its robust synthetic accessibility via methods like the Niementowski synthesis, coupled with its favorable physicochemical properties, makes it an ideal starting point for the development of novel therapeutic agents. The demonstrated success of related quinazoline derivatives as inhibitors of key cancer targets such as thymidylate synthase, PARP, and EGFR underscores the immense potential of this scaffold. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and optimize novel compounds based on this privileged structure, with the ultimate goal of developing next-generation targeted therapies for a range of diseases, particularly cancer. Future efforts in this area will likely focus on the exploration of novel substitutions to enhance selectivity, overcome drug resistance, and improve pharmacokinetic profiles, further solidifying the importance of the quinazoline core in modern medicinal chemistry.

References

In Vitro Assay Development for Quinazolinone-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinazolinone Scaffold

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2] These heterocyclic compounds have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][3][4] In oncology, quinazolinone derivatives have emerged as particularly promising agents, with several compounds having been successfully commercialized as targeted cancer therapies.[3] Their mechanisms of action are diverse, often involving the inhibition of key signaling molecules crucial for cancer cell proliferation, survival, and metastasis.[3]

This guide provides a comprehensive framework for the in vitro evaluation of novel quinazolinone-based compounds. As a senior application scientist, the following sections are designed to provide not just procedural steps, but the underlying scientific rationale for each assay, ensuring a robust and logical approach to characterizing these potent molecules. We will delve into key assays targeting common mechanisms of quinazolinone action, including kinase inhibition, disruption of microtubule dynamics, and general cytotoxicity.

I. Foundational Assays: Assessing General Cytotoxicity and Antiproliferative Effects

A crucial first step in characterizing any potential anticancer compound is to determine its effect on cell viability and proliferation. These assays provide a broad overview of a compound's potency and are essential for guiding subsequent, more mechanistic studies.

A. Principle of Cell Viability Assays

Cell viability assays are designed to quantify the number of living cells in a population after exposure to a test compound.[5] A variety of methods exist, each relying on a different indicator of cellular health, such as metabolic activity, membrane integrity, or ATP content.[5] For initial screening of quinazolinone derivatives, metabolic assays like the MTT or CCK-8 assay are often employed due to their reliability, scalability for high-throughput screening, and cost-effectiveness.[6][7] These assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, resulting in a colored formazan product that can be quantified spectrophotometrically.[5][6]

B. Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 (half-maximal inhibitory concentration) of quinazolinone-based compounds against a panel of cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer, MCF-7 breast cancer)[8][9]

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

2. Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time can be optimized based on the cell line's doubling time.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

C. Data Presentation: IC50 Values of Quinazolinone Derivatives
CompoundA549 IC50 (µM)PC-3 IC50 (µM)MCF-7 IC50 (µM)
Quinazolinone A5.2 ± 0.48.1 ± 0.612.5 ± 1.1
Quinazolinone B2.8 ± 0.34.5 ± 0.57.9 ± 0.8
Positive Control (e.g., Doxorubicin)0.1 ± 0.020.3 ± 0.040.08 ± 0.01

II. Mechanistic Assays: Elucidating the Mode of Action

Once the cytotoxic potential of the quinazolinone compounds has been established, the next logical step is to investigate their specific molecular targets and mechanisms of action. Many quinazolinone derivatives are known to exert their anticancer effects by inhibiting protein kinases or by disrupting microtubule dynamics.[1][3][11]

A. Targeting Protein Kinases: The EGFR Inhibition Assay

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[12] Its dysregulation is a common feature in many cancers, making it a prime therapeutic target.[12] Several quinazolinone-based drugs, such as Gefitinib, are potent EGFR inhibitors.[8]

An in vitro EGFR kinase assay measures the ability of a compound to inhibit the enzymatic activity of EGFR. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[13][14]

EGFR_Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Prepare Reagents: - EGFR Enzyme - Kinase Buffer - Substrate (e.g., Poly(E,Y)) - ATP - Test Compounds plate_prep Plate Preparation: - Add Test Compounds - Add EGFR Enzyme reagents->plate_prep initiation Initiate Reaction: Add Substrate/ATP Mix plate_prep->initiation incubation Incubate at RT initiation->incubation adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) incubation->adp_glo kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP) adp_glo->kinase_detection luminescence Measure Luminescence kinase_detection->luminescence

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

a. Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[13]

  • Substrate (e.g., Poly(E,Y))

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

b. Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the quinazolinone compounds in kinase buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the compound dilutions. Then, add 2 µL of EGFR enzyme solution.

  • Kinase Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction into ATP.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the EGFR kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

B. Disrupting Microtubule Dynamics: The Tubulin Polymerization Assay

Microtubules are essential cytoskeletal components involved in cell division, and their disruption is a validated anticancer strategy.[15] Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[3][11]

This assay monitors the in vitro assembly of purified tubulin into microtubules.[15] The polymerization process can be tracked by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[15] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[15]

Microtubule_Dynamics cluster_cell_cycle Cell Cycle cluster_mitosis Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 Spindle Mitotic Spindle Formation M->Spindle S S Phase G1->S S->G2 Separation Chromosome Separation Spindle->Separation Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Quinazolinone Quinazolinone Inhibitor Quinazolinone->Tubulin

Caption: Role of microtubule dynamics in the cell cycle and the inhibitory action of quinazolinones.

a. Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

    • Purified tubulin (>99% pure)[16]

    • General tubulin buffer

    • GTP solution

    • Fluorescent reporter

  • Test quinazolinone compounds

  • Positive control (e.g., Nocodazole) and negative control (vehicle)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader with temperature control

b. Step-by-Step Procedure:

  • Plate Preparation: Pre-warm the microplate reader to 37°C.

  • Compound Addition: Add 5 µL of 10x concentrated test compounds, positive control, or vehicle control to the appropriate wells of the pre-warmed plate.

  • Tubulin Reaction Mix Preparation: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in general tubulin buffer supplemented with 1 mM GTP, glycerol, and the fluorescent reporter, according to the kit manufacturer's instructions.[15][17]

  • Reaction Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Fluorescence Measurement: Immediately place the plate in the pre-warmed microplate reader and begin measuring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the compounds can be quantified by comparing the initial rate of polymerization (Vmax) and the final extent of polymerization (plateau fluorescence) to the vehicle control.

III. Assay Validation and Data Interpretation

For all in vitro assays, rigorous validation is paramount to ensure the reliability and reproducibility of the results.[18][19] This includes:

  • Statistical Robustness: Determine the Z'-factor for high-throughput screening assays to assess their quality and suitability for screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Reproducibility: Assays should be repeated on different days with different batches of reagents to ensure reproducibility.[18]

  • Use of Controls: Always include appropriate positive and negative controls to validate the assay performance. For kinase assays, a known inhibitor of the target kinase should be used as a positive control. For tubulin polymerization assays, a known inhibitor (e.g., nocodazole) and an enhancer (e.g., paclitaxel) should be included.[15][16]

  • Orthogonal Assays: Whenever possible, confirm the results from the primary assay with a secondary, orthogonal assay that measures the same biological endpoint through a different method.[20]

Conclusion

The in vitro assays detailed in this guide provide a robust starting point for the characterization of novel quinazolinone-based compounds. By systematically evaluating their cytotoxic effects and elucidating their mechanisms of action through targeted biochemical and cell-based assays, researchers can effectively identify promising candidates for further preclinical and clinical development. The key to success lies not only in the precise execution of these protocols but also in the thoughtful interpretation of the data within the broader context of cancer biology and drug discovery.

References

Application Notes and Protocols: Cell-Based Assays for Testing 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This is largely due to their wide spectrum of pharmacological activities, including potent anticancer properties.[1][3][4] Several quinazoline-based drugs have been successfully developed and are used in clinical practice, primarily as kinase inhibitors for cancer therapy.[5] The core structure of quinazoline serves as a versatile scaffold for the synthesis of novel therapeutic agents.[2]

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a member of this important class of compounds. As with any novel chemical entity being considered for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical initial step in the drug discovery and development process.[6][7][8] Cytotoxicity testing provides essential data on the concentration-dependent toxic effects of a compound on cultured cells, which is fundamental for screening, understanding mechanisms of cell death, and selecting promising candidates for further preclinical development.[9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a panel of cell-based assays to thoroughly characterize the cytotoxic profile of this compound. The proposed workflow is designed to not only determine the extent of cytotoxicity but also to provide insights into the potential mechanisms of action, such as the induction of apoptosis or necrosis, and the involvement of oxidative stress.

Strategic Approach to Cytotoxicity Assessment

A multi-assay, tiered approach is recommended to build a comprehensive cytotoxic profile of a novel compound. This strategy allows for a cost-effective initial screening followed by more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Data Integration & Interpretation A MTT Assay (Metabolic Activity/Viability) B LDH Assay (Membrane Integrity/Necrosis) A->B If Cytotoxic C Caspase-3/7 Assay (Apoptosis) A->C If Cytotoxic D ROS Assay (Oxidative Stress) A->D If Cytotoxic E IC50 Determination A->E F Mechanism of Cell Death (Apoptosis vs. Necrosis) B->F C->F G Role of Oxidative Stress D->G

Caption: Tiered approach for cytotoxicity assessment.

PART 1: Detailed Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic target of the compound. For a general cytotoxicity screen, a panel of cell lines representing different cancer types is recommended. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and a non-cancerous cell line like HEK293 (human embryonic kidney) to assess selectivity.[7][8]

Protocol:

  • Culture the selected cell lines in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[13]

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[12] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[14]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[15]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[16] It is a reliable marker for necrosis.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[16] The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[17]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired time period.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9][17]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]

  • Add 50 µL of the LDH reaction mixture to each well.[18]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[18]

  • Add 50 µL of stop solution to each well.[18]

  • Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Assay for Apoptosis

Caspase-3 and -7 are key effector caspases in the apoptotic pathway.[19] Their activation is a hallmark of apoptosis.

Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[20] When this substrate is cleaved by activated caspase-3/7, it releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[20][21]

Protocol:

  • Seed cells in a white-walled 96-well plate at the desired density and treat with the test compound as described previously.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[22]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]

  • Mix the contents of the wells by placing the plate on a shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

G cluster_0 Caspase-3/7 Assay Workflow A Seed Cells in white-walled 96-well plate B Treat with Compound A->B C Incubate B->C D Add Caspase-Glo Reagent C->D E Incubate (1-3h) D->E F Measure Luminescence E->F

Caption: Workflow for the Caspase-3/7 apoptosis assay.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of reactive oxygen species, which can be an indicator of oxidative stress-induced cytotoxicity.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used.[23] Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24] The fluorescence intensity is proportional to the level of intracellular ROS.[23]

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with the test compound for a shorter duration (e.g., 1-6 hours). Include a positive control such as hydrogen peroxide.[25]

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.[26]

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity immediately using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[23]

PART 2: Data Analysis and Interpretation

Data Presentation

The results of the cytotoxicity assays should be presented in a clear and concise manner. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound.[6]

Table 1: Hypothetical Cytotoxicity Profile of this compound

AssayCell LineIC50 (µM)
MTT (48h) MCF-712.5 ± 1.8
A54925.3 ± 3.2
HEK293> 100
LDH (48h) MCF-785.6 ± 7.4
Caspase-3/7 (24h) MCF-715.1 ± 2.1
ROS (4h) MCF-718.9 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results

A comprehensive interpretation of the data from the panel of assays is crucial for understanding the cytotoxic mechanism of the test compound.

  • MTT Assay: A low IC50 value indicates potent cytotoxicity. Comparing the IC50 values between cancer and non-cancerous cell lines provides an indication of the compound's selectivity. In the hypothetical data, the compound is more cytotoxic to MCF-7 cells than A549 cells and shows good selectivity over the non-cancerous HEK293 cells.

  • LDH Assay: A high IC50 value in the LDH assay, as seen in the hypothetical data, suggests that the compound does not primarily induce necrotic cell death by disrupting membrane integrity.

  • Caspase-3/7 Assay: A low IC50 value that is comparable to the MTT IC50 value strongly suggests that the compound induces apoptosis. The hypothetical data for MCF-7 cells supports an apoptotic mechanism of action.

  • ROS Assay: An increase in ROS production at concentrations similar to the MTT IC50 suggests that oxidative stress may be an early event in the cytotoxic mechanism of the compound.

Conclusion

The systematic application of this panel of cell-based assays provides a robust framework for the initial cytotoxic characterization of this compound. This multi-parametric approach not only quantifies the cytotoxic potency but also offers valuable insights into the underlying mechanisms of cell death. The data generated from these studies are essential for making informed decisions in the early stages of the drug discovery pipeline.

References

Application Notes and Protocols: Preclinical Evaluation of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid in Relevant Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a specific novel quinazoline derivative, 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid. We present a structured approach, beginning with the rationale for selecting appropriate therapeutic areas for investigation and culminating in detailed, step-by-step protocols for robust in vivo efficacy assessment in established animal models of oncology and inflammation. This guide emphasizes ethical considerations, experimental rigor, and data-driven decision-making to facilitate the translation of promising compounds from the laboratory to clinical development.

Compound Profile & Rationale for Model Selection

This compound belongs to the quinazolinone class of heterocyclic compounds. The quinazoline core is a privileged structure in drug discovery, renowned for its ability to interact with a multitude of biological targets.[2][5] Notably, derivatives such as gefitinib and erlotinib are clinically approved tyrosine kinase inhibitors for cancer therapy, highlighting the scaffold's potential in oncology.[1] Furthermore, extensive research has demonstrated significant anti-inflammatory, anticonvulsant, and antimicrobial properties across a wide range of quinazoline analogues.[2][3][6][7]

Given the therapeutic promiscuity of the quinazoline scaffold, the initial in vivo evaluation of a novel derivative like this compound must be guided by a logical, data-driven strategy. The selection of an appropriate animal model is contingent on prior in vitro screening data. The following workflow illustrates a rational approach to prioritizing a therapeutic area for initial efficacy testing.

Therapeutic_Area_Selection cluster_0 Initial In Vitro Screening cluster_1 Decision Point cluster_2 Prioritized Therapeutic Area & Animal Model start Synthesized Compound: 3,4-Dihydro-4-oxoquinazoline- 6-carboxylic acid screen Broad-Spectrum In Vitro Assays start->screen decision Primary Activity Observed? screen->decision oncology Potent Cytotoxicity in Cancer Cell Lines (e.g., NCI-60 Panel) decision->oncology Anticancer inflammation Inhibition of Inflammatory Mediators (e.g., COX, LOX, Cytokine Release) decision->inflammation Anti-inflammatory other Other Significant Activity (e.g., Antimicrobial, Neuroprotective) decision->other Other model_onco Proceed to Oncology Model (e.g., Xenograft) oncology->model_onco model_inflam Proceed to Inflammation Model (e.g., Carrageenan Paw Edema) inflammation->model_inflam model_other Select Specialized Model other->model_other

Caption: Workflow for selecting a primary therapeutic area for in vivo testing.

For the purposes of this guide, we will detail protocols for the two most prominent therapeutic areas for quinazoline derivatives: Oncology and Inflammation .

General Principles of In Vivo Efficacy Studies

A well-designed in vivo study is foundational to generating reproducible and translatable data. Before commencing efficacy protocols, several key principles and preliminary studies must be addressed.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted with the highest degree of ethical consideration and in strict compliance with national and institutional guidelines.[8] A detailed experimental protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.[9][10] Key ethical principles, often referred to as the "3Rs," must be integrated into the study design:[9]

  • Replacement: Utilizing non-animal methods (e.g., in vitro assays, computer modeling) whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[11][12]

Preliminary Pharmacokinetic (PK) and Dose-Range Finding Studies

Efficacy studies should not be performed without a basic understanding of the compound's behavior in vivo. Preliminary studies are essential to select a safe and pharmacologically active dose.[13]

  • Dose-Range Finding (DRF): A short-term study to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, mortality).

  • Pharmacokinetics (PK): This characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound. PK studies help establish a dosing regimen (e.g., frequency of administration) that maintains the drug concentration in the desired therapeutic range.[14]

Preclinical_Workflow A Test Compound Formulation & Stability Assessment B Dose-Range Finding (DRF) Study in Mice/Rats A->B C Determine Maximum Tolerated Dose (MTD) B->C D Preliminary Pharmacokinetic (PK) Study at MTD C->D MTD Identified G Refine Dose or Formulation C->G Toxicity Observed at Low Doses E Establish Dosing Regimen (Dose & Schedule) D->E F Initiate In Vivo Efficacy Study E->F Regimen Established

Caption: General workflow for preclinical in vivo compound evaluation.

Protocol 1: Evaluation of Anticancer Efficacy in a Human Tumor Xenograft Model

Rationale: The proven success of quinazoline derivatives as anticancer agents makes this a primary area of investigation.[1] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold-standard for preclinical evaluation of anticancer drugs.[15][16][17]

Model Selection
  • Animal: Immunodeficient mice (e.g., Athymic Nude, NOD/SCID). Age: 6-8 weeks.

  • Cell Line: A well-characterized human cancer cell line relevant to the in vitro data (e.g., A549 or NCI-H460 for non-small cell lung cancer, MCF-7 for breast cancer).[15]

Experimental Workflow Diagram

Xenograft_Workflow start Day -14: Cell Culture (Propagate selected human cancer cell line) implant Day 0: Tumor Implantation (Subcutaneous injection of cells into flank of mice) start->implant monitor1 Days 1-10: Tumor Growth Monitoring (Measure with calipers until tumors reach ~100-150 mm³) implant->monitor1 randomize Day 10: Randomization (Assign mice to treatment groups based on tumor volume) monitor1->randomize treat Days 10-24: Treatment Phase (Administer Vehicle, Test Compound, & Positive Control daily) randomize->treat monitor2 Monitoring During Treatment (Measure tumor volume & body weight 2-3 times per week) treat->monitor2 endpoint Day 24: Study Endpoint (Euthanasia, tumor excision, and final measurements) monitor2->endpoint analysis Data Analysis (Calculate TGI, plot growth curves, statistical analysis) endpoint->analysis

Caption: Step-by-step workflow for a typical xenograft efficacy study.

Detailed Protocol
  • Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend in a sterile, serum-free medium (e.g., PBS) at a concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish. Measure tumor dimensions using digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group) to ensure an equal distribution of tumor sizes. Typical groups include:

    • Group 1: Vehicle Control (the formulation buffer used for the test compound)

    • Group 2: Test Compound (e.g., 50 mg/kg)

    • Group 3: Positive Control (a standard-of-care chemotherapy agent)

  • Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water). Administer the compound and controls daily (or as determined by PK data) via the determined route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Monitoring: Throughout the treatment period, measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study is typically terminated after 14-21 days of treatment or when tumors in the control group reach a predetermined size (~1500-2000 mm³). At the endpoint, animals are euthanized, and tumors are excised and weighed.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as:

    • TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

Data Presentation
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 0Mean Tumor Volume (mm³) at EndpointTGI (%)Mean Body Weight Change (%)
Vehicle Control-125.5 ± 15.21650.8 ± 210.4-+2.5%
Compound A50124.9 ± 14.8750.1 ± 130.554.6%-1.8%
Positive Control10126.1 ± 16.1450.3 ± 95.772.7%-8.5%

Protocol 2: Evaluation of Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and highly reproducible model of acute inflammation, widely used for the initial screening of potential anti-inflammatory agents.[6][18][19] It allows for the rapid assessment of a compound's ability to inhibit edema formation, a primary sign of inflammation.

Model Selection
  • Animal: Wistar rats (180-200g) or Swiss Albino mice (20-25g).

  • Inducing Agent: 1% w/v solution of Lambda-Carrageenan in sterile saline.

Detailed Protocol
  • Animal Acclimatization and Grouping: Acclimatize animals for at least 7 days. On the day of the experiment, fast the animals overnight with free access to water. Randomize them into treatment groups (n=6-8 per group).

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., 25, 50, 100 mg/kg)

    • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the test compound and controls via the desired route (typically oral gavage) 60 minutes prior to the carrageenan injection.

  • Baseline Paw Volume Measurement: Just before the carrageenan injection, measure the volume of the right hind paw of each animal using a plethysmometer. This is the initial volume (V₀).

  • Induction of Inflammation: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of the 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Post-Induction Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours. The peak edema is usually observed around the 3-hour mark.

  • Data Analysis:

    • Edema Volume (mL): Calculated as (Vₜ - V₀) for each animal at each time point.

    • Percent Inhibition of Edema (%): Calculated at the time of peak edema (e.g., 3 hours) using the formula:

      • % Inhibition = [1 - (Mean Edema of Treated Group / Mean Edema of Control Group)] x 100

Data Presentation
Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3 hoursPercent Inhibition (%)
Vehicle Control-0.85 ± 0.07-
Compound A250.64 ± 0.0524.7%
Compound A500.45 ± 0.0647.1%
Compound A1000.31 ± 0.0463.5%
Indomethacin100.28 ± 0.0567.1%

Data Interpretation and Next Steps

  • Oncology: A significant TGI value (typically >50%) with acceptable toxicity (e.g., <10% body weight loss) indicates promising anticancer activity. Positive results should be followed by studies in orthotopic or genetically engineered mouse models (GEMMs) which more closely mimic human disease.[15][16]

  • Inflammation: A dose-dependent reduction in paw edema suggests anti-inflammatory potential. Positive findings should be validated in chronic inflammation models (e.g., adjuvant-induced arthritis) to assess sustained efficacy.[6]

Successful efficacy in these initial screening models provides a strong rationale for more advanced preclinical development, including mechanism of action studies, safety pharmacology, and formal toxicology assessments, paving the way for a potential Investigational New Drug (IND) application.

References

Derivatization of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid for improved bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 3,4-Dihydro-4-oxochinazolin-6-carbonsäure zur Verbesserung der Bioaktivität

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Das 4-Oxochinazolin-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie, die in zahlreichen biologisch aktiven Verbindungen vorkommt, darunter Medikamente mit antikanzerogenen, entzündungshemmenden und antimikrobiellen Eigenschaften.[1][2] Die 3,4-Dihydro-4-oxochinazolin-6-carbonsäure ist ein besonders interessantes Ausgangsmolekül, da es mehrere reaktive Positionen für die chemische Modifikation bietet. Diese Anleitung bietet einen detaillierten Überblick und experimentelle Protokolle für die strategische Derivatisierung dieses Gerüsts. Das Ziel ist die gezielte Verbesserung der biologischen Aktivität durch die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Es werden Methoden zur Modifikation der Carbonsäuregruppe an der C-6-Position, zur Substitution am N-3-Atom und zur Einführung von Diversität an der C-2-Position vorgestellt.

Wissenschaftliche Begründung für die Derivatisierung

Die Optimierung einer Leitstruktur ist ein fundamentaler Prozess in der Arzneimittelentwicklung. Unveränderte Leitverbindungen weisen selten die idealen pharmakodynamischen und pharmakokinetischen Eigenschaften für eine therapeutische Anwendung auf. Die Derivatisierung der 3,4-Dihydro-4-oxochinazolin-6-carbonsäure zielt darauf ab, diese Eigenschaften gezielt zu modulieren.

  • Struktur-Wirkungs-Beziehungen (SAR): Systematische Modifikationen am Molekülgerüst ermöglichen es, die Beziehungen zwischen der chemischen Struktur und der biologischen Aktivität aufzuklären.[3][4] Beispielsweise kann die Einführung von Halogenatomen am aromatischen Ring die Bindungsaffinität an Zielproteine durch neue Wechselwirkungen erhöhen, während die Modifikation der Carbonsäuregruppe die Löslichkeit und Zellpermeabilität beeinflussen kann.[4][5]

  • Verbesserung der ADMET-Eigenschaften: Die Absorption, Verteilung, Metabolisierung, Exkretion und Toxizität (ADMET) sind entscheidend für den Erfolg eines Medikamentenkandidaten. Die Umwandlung der polaren Carbonsäuregruppe in einen lipophileren Ester oder ein Amid kann die Membrangängigkeit verbessern. Substitutionen an den Positionen N-3 oder C-2 können die metabolische Stabilität erhöhen, indem sie potenzielle Angriffspunkte für metabolische Enzyme blockieren.

  • Erschließung neuer Wechselwirkungen: Die Einführung verschiedener funktioneller Gruppen ermöglicht das Abtasten des chemischen Raums um das Zielprotein. Amide, die aus der Carbonsäuregruppe abgeleitet werden, können neue Wasserstoffbrückenbindungen ausbilden, während Alkyl- oder Arylsubstituenten an N-3 oder C-2 hydrophobe Taschen im aktiven Zentrum des Zielproteins besetzen können.[6]

Die folgende Abbildung zeigt die primären Angriffspunkte für die Derivatisierung am 3,4-Dihydro-4-oxochinazolin-6-carbonsäure-Gerüst.

G cluster_positions Core P1 Position C-6: Modulation von Löslichkeit und Zellpermeabilität P1->Core P2 Position N-3: Beeinflussung von sterischer Passform und Zielbindung P2->Core P3 Position C-2: Einführung von Diversität für neue Interaktionen P3->Core

Abbildung 1: Strategische Positionen für die Derivatisierung am 4-Oxochinazolin-Gerüst.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben bewährte Methoden zur Derivatisierung der 3,4-Dihydro-4-oxochinazolin-6-carbonsäure. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben. Die Reinheit der Produkte sollte mittels HPLC überprüft und ihre Struktur durch NMR- und Massenspektrometrie bestätigt werden.

Protokoll A: Modifikation der C-6-Carbonsäuregruppe – Amidierung

Begründung: Die Umwandlung der Carbonsäure in eine Amid-Bibliothek ist eine der effektivsten Strategien zur Erforschung der SAR. Amide sind metabolisch stabiler als Ester und bieten die Möglichkeit, durch die Einführung verschiedener Amine gezielt Wasserstoffbrücken-Donoren und -Akzeptoren sowie hydrophobe oder geladene Gruppen einzuführen.[5] Die Verwendung von Peptidkupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ermöglicht eine effiziente Amidbildung unter milden Bedingungen.

Materialien:

  • 3,4-Dihydro-4-oxochinazolin-6-carbonsäure

  • Gewünschtes primäres oder sekundäres Amin (z. B. Benzylamin, Morpholin)

  • HATU

  • N,N-Diisopropylethylamin (DIPEA)

  • Trockenes N,N-Dimethylformamid (DMF)

  • Ethylacetat (EtOAc)

  • 1 M Salzsäurelösung (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 1,0 Äquivalent der 3,4-Dihydro-4-oxochinazolin-6-carbonsäure in trockenem DMF in einem Rundkolben.

  • Geben Sie 1,1 Äquivalente des gewünschten Amins und 2,0 Äquivalente DIPEA hinzu. Rühren Sie die Mischung bei Raumtemperatur für 10 Minuten.

  • Geben Sie 1,2 Äquivalente HATU portionsweise zur Reaktionsmischung. Die Zugabe kann zu einer leichten Erwärmung führen.

  • Rühren Sie die Reaktion bei Raumtemperatur für 4-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit EtOAc.

  • Waschen Sie die organische Phase nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Gradienten von Hexan/EtOAc oder DCM/MeOH), um das gewünschte Amid zu erhalten.

Protokoll B: Substitution an der N-3-Position – N-Alkylierung

Begründung: Die Substitution an der N-3-Position kann die Konformation des Moleküls beeinflussen und zusätzliche Wechselwirkungen mit dem Zielprotein ermöglichen.[7] Die Alkylierung mit Alkylhalogeniden in Gegenwart einer schwachen Base ist eine robuste und weit verbreitete Methode. Propargylgruppen sind besonders interessant, da sie als "Handle" für nachfolgende "Click-Chemie"-Reaktionen dienen können, um eine noch größere Diversität zu erzeugen.[7]

Materialien:

  • 3,4-Dihydro-4-oxochinazolin-6-carbonsäure-Derivat (z. B. der Methylester, um eine Reaktion mit der Carbonsäure zu vermeiden)

  • Alkylhalogenid (z. B. Propargylbromid, Benzylbromid)

  • Wasserfreies Kaliumcarbonat (K₂CO₃)

  • Trockenes N,N-Dimethylformamid (DMF)

  • Wasser

  • Ethylacetat (EtOAc)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Anleitung:

  • Geben Sie 1,0 Äquivalent des 3,4-Dihydro-4-oxochinazolin-6-carbonsäureesters und 2,0-3,0 Äquivalente wasserfreies K₂CO₃ in einen Rundkolben.

  • Fügen Sie trockenes DMF hinzu, um die Ausgangsmaterialien zu lösen/suspendieren.

  • Geben Sie 1,2 Äquivalente des Alkylhalogenids tropfenweise bei Raumtemperatur hinzu.

  • Heizen Sie die Reaktionsmischung auf 60-80 °C und rühren Sie für 6-18 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und gießen Sie sie vorsichtig in Eiswasser.

  • Ein Niederschlag sollte sich bilden. Filtrieren Sie den Feststoff ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn an der Luft.

  • Alternativ, falls kein Niederschlag entsteht, extrahieren Sie die wässrige Mischung mehrmals mit EtOAc.

  • Kombinieren Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das N-3-alkylierte Produkt zu erhalten.

Protokoll C: Aufbau des Gerüsts mit Diversität an der C-2-Position

Begründung: Anstatt ein bestehendes Gerüst zu modifizieren, kann Diversität direkt während der Synthese eingeführt werden. Die klassische Synthese von 4-Oxochinazolinen beginnt mit einem Anthranilsäure-Derivat.[6][8] Durch die Wahl des Cyclisierungspartners kann die C-2-Position gezielt funktionalisiert werden. Die Verwendung von Orthoestern führt zu C-2-Alkyl-Substituenten.

Materialien:

  • 2-Amino-5-carboxybenzoesäure (oder ein entsprechender Ester)

  • Orthoester (z. B. Triethylorthoacetat für eine C-2-Methylgruppe; Triethylorthoformiat für C-2-H)

  • Essigsäureanhydrid oder Polyphosphorsäure (PPA) als Kondensationsmittel/Lösungsmittel

Schritt-für-Schritt-Anleitung:

  • Mischen Sie 1,0 Äquivalent 2-Amino-5-carboxybenzoesäure mit einem großen Überschuss (5-10 Äquivalente) des entsprechenden Orthoesters (z. B. Triethylorthoacetat).

  • Fügen Sie eine katalytische Menge Essigsäureanhydrid hinzu.

  • Erhitzen Sie die Mischung unter Rückfluss für 3-6 Stunden. Die Reaktion wird typischerweise bei Temperaturen über 120 °C durchgeführt.[3]

  • Überwachen Sie die Bildung des Produkts mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab. Oft fällt das Produkt beim Abkühlen aus.

  • Filtrieren Sie den entstandenen Niederschlag, waschen Sie ihn mit einem kalten, unpolaren Lösungsmittel wie Diethylether oder Hexan, um überschüssigen Orthoester zu entfernen.

  • Trocknen Sie das Produkt im Vakuum. Eine Umkristallisation aus Ethanol oder einem ähnlichen Lösungsmittel kann zur weiteren Reinigung erforderlich sein.

  • Das resultierende Produkt ist die 2-substituierte 3,4-Dihydro-4-oxochinazolin-6-carbonsäure.

Charakterisierung und Datenzusammenfassung

Die erfolgreiche Synthese und die Reinheit jedes neuen Derivats müssen eindeutig nachgewiesen werden. Eine Kombination aus spektroskopischen Methoden ist hierfür unerlässlich.

  • ¹H- und ¹³C-NMR-Spektroskopie: Bestätigt die kovalente Struktur und das Vorhandensein der neuen funktionellen Gruppen. Beispielsweise würde die Bildung eines Benzylamids durch das Auftreten neuer Signale für die Benzylprotonen und eine Verschiebung der Signale der aromatischen Protonen des Chinazolin-Rings angezeigt.

  • Massenspektrometrie (MS): Dient zur Bestimmung des exakten Molekulargewichts und bestätigt die elementare Zusammensetzung der neuen Verbindung.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Wird zur Bestimmung der Reinheit der Verbindung verwendet, die typischerweise >95 % für biologische Assays sein sollte.

Tabelle 1: Hypothetische Analysedaten für derivatisierte Verbindungen

VerbindungModifikationErwartete Änderung im ¹H-NMRErwartete m/z [M+H]⁺
Ausgangsmaterial 3,4-Dihydro-4-oxochinazolin-6-carbonsäureCarbonsäure-Proton (~13 ppm, breit)205.04
Derivat A1 C-6-BenzylamidNeue Signale bei ~7.3 ppm (5H) und ~4.5 ppm (2H)294.11
Derivat B1 N-3-Propargyl (Ester-Form)Neues Singulett bei ~2.5 ppm (1H) und Dublett bei ~4.8 ppm (2H)257.08
Derivat C1 C-2-MethylNeues Singulett bei ~2.4 ppm (3H)219.06

Workflow für die biologische Evaluierung

Nach der Synthese und Charakterisierung ist der nächste Schritt die biologische Testung der neuen Verbindungen, um die SAR zu evaluieren. Ein typischer Workflow ist unten dargestellt.

Abbildung 2: Allgemeiner Workflow für die Synthese und biologische Evaluierung.

Empfohlene Assays:

  • Antikrebs-Aktivität: Der MTT- oder SRB-Assay zur Bestimmung der Zytotoxizität gegenüber verschiedenen Krebszelllinien (z. B. MCF-7, A549) ist ein gängiger primärer Test.[9]

  • Entzündungshemmende Aktivität: Die Hemmung von Enzymen wie Cyclooxygenase (COX-1/COX-2) oder Lipoxygenase (LOX) kann in zellfreien oder zellbasierten Assays gemessen werden.[2][4]

  • Antimikrobielle Aktivität: Die Bestimmung der minimalen Hemmkonzentration (MHK) gegen eine Reihe von Bakterien- (z. B. S. aureus, E. coli) und Pilzstämmen (z. B. C. albicans) ist der Goldstandard.[6][8]

Schlussfolgerung

Die 3,4-Dihydro-4-oxochinazolin-6-carbonsäure ist ein vielseitiges Gerüst für die Entwicklung neuer bioaktiver Wirkstoffe. Die in diesem Leitfaden beschriebenen Derivatisierungsstrategien – Amidierung an C-6, Alkylierung an N-3 und Aufbau-Synthese zur Modifikation von C-2 – bieten einen rationalen und robusten Ansatz zur systematischen Erforschung der Struktur-Wirkungs-Beziehungen. Durch die Kombination von gezielter Synthese, sorgfältiger Charakterisierung und einem iterativen biologischen Testzyklus können Forscher die pharmakologischen Eigenschaften dieses vielversprechenden Gerüsts optimieren und neue Kandidaten für die weitere Arzneimittelentwicklung identifizieren.

Referenzen

  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. (2022). ACS Publications. --INVALID-LINK--

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021). PMC - NIH. --INVALID-LINK--

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry - ACS Publications. --INVALID-LINK--

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry - ACS Publications. --INVALID-LINK--

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ScienceDirect. --INVALID-LINK--

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. --INVALID-LINK--

  • Bioactive quinazolin-4(3H)-ones. ResearchGate. --INVALID-LINK--

  • 3-Propynyl-2-substituted Carboxylic Acid Derivatives of Quinazolinone. (2000). ResearchGate. --INVALID-LINK--

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). PMC - NIH. --INVALID-LINK--

  • Synthesis of 3,4 dihydro-4-oxaquinazoline. ResearchGate. --INVALID-LINK--

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2021). MDPI. --INVALID-LINK--

  • A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. (2021). PubMed. --INVALID-LINK--

  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. (2020). SciSpace. --INVALID-LINK--

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. --INVALID-LINK--

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central. --INVALID-LINK--

References

Solid-Phase Synthesis of Dihydroquinazoline Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dihydroquinazolines in Modern Drug Discovery

The dihydroquinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The versatility of this scaffold, with its multiple points for diversification, makes it an attractive target for the construction of combinatorial libraries aimed at identifying novel therapeutic agents.

Traditional solution-phase synthesis of compound libraries can be laborious and time-consuming, often plagued by challenges in purification. Solid-phase organic synthesis (SPOS) offers a compelling alternative, enabling the rapid and efficient generation of large numbers of discrete compounds. By anchoring the initial building block to an insoluble polymeric support, excess reagents and by-products can be easily removed by simple filtration and washing steps. This streamlined workflow is highly amenable to automation and high-throughput synthesis.

This comprehensive application note provides a detailed protocol for the solid-phase synthesis of a library of 3,4-dihydroquinazolin-4(1H)-one derivatives. We will delve into the rationale behind the selection of the solid support, linker, and synthetic strategy, and provide a step-by-step guide from resin preparation to final product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of SPOS for the efficient synthesis of dihydroquinazoline-based compound libraries.

Materials and Reagents

For the successful execution of the described protocol, high-quality reagents and solvents are essential. The following is a general list of materials and reagents required. Specific quantities will be detailed in the protocol section.

Category Item Suggested Grade/Supplier
Solid Support Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading)Novabiochem, or equivalent
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl etherAnhydrous/Peptide synthesis grade
Reagents for Resin Preparation and Synthesis Piperidine, Acetic Anhydride, Diisopropylethylamine (DIPEA)Reagent grade or higher
Building Blocks Fmoc-protected amino acids, a diverse set of aldehydesVarious suppliers
Coupling Reagents 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), 1-Hydroxybenzotriazole (HOBt)Peptide synthesis grade
Cleavage Reagent Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterReagent grade
Analytical Equipment LC-MS system, NMR spectrometer---
Labware Solid-phase synthesis vessels, sintered glass funnels, shaker/vortexer---

Experimental Workflow: A Visual Overview

The overall workflow for the solid-phase synthesis of 3,4-dihydroquinazolin-4(1H)-ones is depicted in the following diagram. This multi-step process begins with the preparation of the solid support and culminates in the cleavage and purification of the final products.

sps_workflow Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Piperidine/DMF Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling 2. Fmoc-AA, HATU, HOBt, DIPEA Fmoc_Deprotection2 Fmoc Deprotection Amino_Acid_Coupling->Fmoc_Deprotection2 3. Piperidine/DMF Imine_Formation Imine Formation (Aldehyde Addition) Fmoc_Deprotection2->Imine_Formation 4. Aldehyde, DMF Cyclization Intramolecular Cyclization Imine_Formation->Cyclization 5. Heat or Acid Catalyst Cleavage Cleavage from Resin Cyclization->Cleavage 6. TFA/TIS/H2O Product Dihydroquinazoline Product Cleavage->Product

Caption: Overall workflow for the solid-phase synthesis of 3,4-dihydroquinazolin-4(1H)-ones.

Detailed Step-by-Step Protocol

This protocol is based on a well-established method for the synthesis of 3,4-dihydroquinazolin-4(1H)-ones on a solid support. The Rink Amide resin is chosen as the solid support due to its acid-labile linker, which allows for the facile release of the final product as a C-terminal amide.

Part 1: Resin Preparation and First Building Block Coupling
  • Resin Swelling: Place the Rink Amide MBHA resin (1 g, ~0.5 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.

  • Fmoc-Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate the mixture for 20 minutes. Drain the solution and repeat the piperidine treatment for another 20 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Rationale: The Fmoc protecting group is base-labile and is efficiently removed by piperidine to expose the free amine on the linker, which is necessary for coupling the first amino acid.

  • First Amino Acid Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (2.5 mmol, 5 equivalents), HATU (2.5 mmol, 5 equivalents), and HOBt (2.5 mmol, 5 equivalents) in DMF (5 mL). Add DIPEA (5 mmol, 10 equivalents) to the mixture and pre-activate for 5 minutes. Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 4-6 hours at room temperature.

  • Monitoring the Coupling Reaction: To ensure the coupling reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the absence of free primary amines and thus, a complete reaction.

  • Capping (Optional but Recommended): After the coupling, wash the resin with DMF (3 x 10 mL). To cap any unreacted amines, treat the resin with a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DMF for 30 minutes. This step prevents the formation of deletion sequences in the final product. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Part 2: Synthesis of the Dihydroquinazoline Core
  • Second Fmoc-Deprotection: Drain the solvent from the resin and add a solution of 20% piperidine in DMF (10 mL). Agitate for 20 minutes, drain, and repeat the treatment for another 20 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Imine Formation: To the deprotected resin, add a solution of the desired aldehyde (5 mmol, 10 equivalents) in DMF (10 mL). Agitate the mixture at room temperature for 2-4 hours.

    • Causality: The aldehyde reacts with the newly exposed primary amine on the resin-bound amino acid to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The cyclization to form the dihydroquinazolinone ring can be promoted by heating or the addition of a mild acid catalyst. For thermal cyclization, heat the reaction mixture at 60-80°C for 12-24 hours. Alternatively, a catalytic amount of an acid such as acetic acid can be added to the reaction mixture and agitated at room temperature for 12-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

Part 3: Cleavage and Product Isolation
  • Resin Washing and Drying: After the cyclization is complete, wash the resin thoroughly with DMF (5 x 10 mL), MeOH (3 x 10 mL), and DCM (5 x 10 mL). Dry the resin under vacuum for at least 2 hours.

  • Cleavage from the Resin: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Add the cleavage cocktail (10 mL) to the dry resin and agitate for 2-3 hours at room temperature.[1]

    • Expert Insight: TIS is included as a scavenger to trap the reactive carbocations generated during the cleavage of the acid-labile linker and any side-chain protecting groups, thus preventing side reactions with the product.

  • Product Precipitation and Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA. Concentrate the combined filtrate under a stream of nitrogen. Add cold diethyl ether to the concentrated solution to precipitate the crude product. Centrifuge the mixture, decant the ether, and wash the solid product with cold ether two more times. Dry the crude product under vacuum.

  • Purification: The crude product can be purified by preparative reverse-phase HPLC to obtain the final dihydroquinazoline derivative with high purity.

Key Reaction Parameters

The following table summarizes the key reaction parameters for the solid-phase synthesis of 3,4-dihydroquinazolin-4(1H)-ones. These parameters can be optimized for specific substrates to maximize yield and purity.

Step Reagents and Conditions Reaction Time Monitoring
Fmoc-Deprotection 20% Piperidine in DMF2 x 20 min-
Amino Acid Coupling Fmoc-AA (5 eq), HATU (5 eq), HOBt (5 eq), DIPEA (10 eq) in DMF4-6 hoursKaiser Test
Imine Formation Aldehyde (10 eq) in DMF2-4 hours-
Cyclization Heat (60-80°C) or Acid Catalyst (e.g., Acetic Acid)12-24 hoursTest Cleavage/LC-MS
Cleavage 95% TFA, 2.5% TIS, 2.5% H₂O2-3 hours-

Reaction Mechanism: The Cyclization Step

The key step in the formation of the dihydroquinazoline core is the intramolecular cyclization of the resin-bound imine intermediate. The proposed mechanism is illustrated below.

Caption: Proposed mechanism for the intramolecular cyclization to form the dihydroquinazolinone ring. Note: Image placeholders in the DOT script would need to be replaced with actual chemical structure images for a visual representation.

Results and Discussion: Characterization of the Final Products

The successful synthesis of the dihydroquinazoline derivatives can be confirmed by a combination of analytical techniques, primarily LC-MS and NMR spectroscopy.

  • LC-MS Analysis: The crude product after cleavage should be analyzed by LC-MS to determine the purity and confirm the molecular weight of the desired product. The expected mass corresponding to the [M+H]⁺ ion should be observed.

  • NMR Spectroscopy: For a more detailed structural elucidation, ¹H and ¹³C NMR spectroscopy should be performed on the purified product. The characteristic signals for the dihydroquinazoline core, along with the signals corresponding to the variable substituents introduced from the amino acid and aldehyde building blocks, should be present. For example, the proton at the C2 position typically appears as a singlet or a multiplet in the ¹H NMR spectrum, and its chemical shift is dependent on the nature of the substituent at this position.

The purity of the final compounds after HPLC purification should typically be >95% as determined by LC-MS.

Conclusion

This application note has provided a comprehensive and practical guide to the solid-phase synthesis of 3,4-dihydroquinazolin-4(1H)-one derivatives. By following the detailed protocol and understanding the rationale behind the key experimental steps, researchers can efficiently generate libraries of these medicinally important compounds for screening and lead optimization. The inherent advantages of solid-phase synthesis, such as ease of purification and amenability to automation, make this a powerful strategy in modern drug discovery.

References

Application Notes and Protocols for the Utilization of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid as a core scaffold in the discovery and development of novel anticancer agents. This document provides a comprehensive overview of the rationale, key methodologies, and detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This heterocyclic system, formed by the fusion of a benzene and a pyrimidine ring, is a structural feature in numerous FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib. These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting key signaling pathways implicated in tumor growth, proliferation, and survival.[2] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity.[3]

This compound represents a key strategic intermediate for the synthesis of novel anticancer drug candidates. The carboxylic acid moiety at the 6-position provides a versatile handle for the introduction of diverse chemical functionalities through amide bond formation, esterification, or other coupling reactions. This allows for the systematic exploration of the chemical space around the quinazoline core to identify derivatives with potent and selective anticancer activity.

Strategic Application in Anticancer Drug Discovery

The primary application of this compound in anticancer research is as a foundational building block for the generation of compound libraries. The carboxylic acid group at the 6-position is particularly amenable to derivatization, allowing for the introduction of various side chains that can modulate the compound's interaction with specific biological targets.

Rationale for Derivatization at the 6-Position

Structure-activity relationship (SAR) studies on various quinazoline-based anticancer agents have demonstrated that modifications at the 6-position can significantly influence their biological activity.[2] Introducing different substituents at this position can impact:

  • Target Binding Affinity and Selectivity: The nature of the substituent can influence the compound's ability to bind to the active site of target proteins, such as kinases, and can impart selectivity for specific isoforms.

  • Physicochemical Properties: Modifications at the 6-position can alter the compound's solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile.

  • Cellular Permeability: The ability of the compound to cross cell membranes and reach its intracellular target can be modulated by the substituent at this position.

Potential Anticancer Mechanisms of Action

Derivatives of this compound can be designed to target a range of cancer-related pathways. Based on the extensive research on quinazoline-based compounds, potential mechanisms of action for novel derivatives include:

  • Inhibition of Tyrosine Kinases: Many quinazoline derivatives are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in several cancers.[4]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown efficacy in tumors with DNA repair deficiencies. Some quinazoline derivatives have been identified as PARP inhibitors.[5]

  • Induction of Apoptosis: Novel compounds can be designed to trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Compounds can be developed to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[6]

Synthetic Protocol: Derivatization of the Carboxylic Acid Moiety

The following is a general protocol for the synthesis of amide derivatives from this compound. This represents a common and versatile approach to generating a library of compounds for screening.

General Amide Coupling Procedure

G cluster_0 Synthesis of Amide Derivatives Start This compound Coupling Amide Coupling Reagent (e.g., HATU, HOBt/EDC) in an organic solvent (e.g., DMF, DCM) Start->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Reaction Stir at room temperature for 12-24 hours Coupling->Reaction Base Base (e.g., DIPEA, triethylamine) Base->Coupling Workup Aqueous workup and extraction Reaction->Workup Purification Purification by column chromatography or recrystallization Workup->Purification Product Desired Amide Derivative Purification->Product G cluster_1 MTT Assay Workflow Seed Seed cancer cells in a 96-well plate Incubate_cells Incubate for 24 hours Seed->Incubate_cells Treat Treat cells with serial dilutions of the test compound Incubate_cells->Treat Incubate_treatment Incubate for 48-72 hours Treat->Incubate_treatment Add_MTT Add MTT reagent to each well Incubate_treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read Measure absorbance at 570 nm Add_Solubilizer->Read Analyze Calculate IC50 values Read->Analyze G cluster_2 Xenograft Model Workflow Inject Inject human cancer cells subcutaneously into immunodeficient mice Tumor_growth Monitor tumor growth Inject->Tumor_growth Randomize Randomize mice into treatment and control groups when tumors reach a certain volume Tumor_growth->Randomize Treat_mice Administer the test compound and vehicle control Randomize->Treat_mice Monitor_tumor Measure tumor volume and body weight regularly Treat_mice->Monitor_tumor Endpoint Sacrifice mice at the end of the study Monitor_tumor->Endpoint Analyze_tumors Excise tumors for further analysis (e.g., histology, biomarker analysis) Endpoint->Analyze_tumors

References

Application Notes and Protocols for 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid: A Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid as a potential anti-inflammatory agent. Quinazoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This guide outlines the scientific rationale, plausible synthesis, and detailed protocols for in vitro and in vivo evaluation of the anti-inflammatory properties of this specific compound. We present a mechanistic hypothesis centered on the inhibition of key inflammatory pathways, including NF-κB and COX-2, and provide step-by-step methodologies for robust and reproducible preclinical assessment.

Introduction and Scientific Rationale

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but are associated with significant side effects with long-term use.[3] This necessitates the discovery of novel, safer, and more targeted anti-inflammatory agents.

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory effects.[1][4] Several quinazolinone derivatives have been reported to exhibit potent anti-inflammatory activity, often through the inhibition of key inflammatory mediators and signaling pathways.[4][5][6][7][8] Notably, proquazone, a quinazoline-based non-steroidal anti-inflammatory agent, has been used in the treatment of rheumatoid arthritis and osteoarthritis.[1][2]

The proposed compound, this compound, combines the established anti-inflammatory potential of the quinazolinone core with a carboxylic acid moiety at the 6-position. This functional group may enhance its pharmacokinetic properties and provide an additional interaction point with biological targets. Our central hypothesis is that this compound exerts its anti-inflammatory effects through a dual mechanism: the inhibition of cyclooxygenase-2 (COX-2) enzyme activity and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[9] Inhibition of this pathway is a key strategy in the development of anti-inflammatory therapeutics.[10][11]

Plausible Synthesis Protocol for this compound

Principle: This synthesis is based on the reaction of 2-amino-5-carboxybenzoic acid with formamide, which serves as both a reactant and a solvent, to construct the pyrimidine ring of the quinazolinone core. This method is a variation of the well-established Niementowski quinazolinone synthesis.

Starting Material: 2-amino-5-carboxybenzoic acid (also known as 4-aminoterephthalic acid).

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-carboxybenzoic acid (10.0 g, 0.055 mol) and formamide (30 mL).

  • Heat the reaction mixture in an oil bath at 140-150 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual formamide.

  • Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or dimethylformamide (DMF)/water, to obtain the purified compound.

  • Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) to confirm its structure and purity.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening and mechanistic elucidation of anti-inflammatory compounds.[3] The following protocols are designed to assess the cytotoxicity and the inhibitory effect of this compound on key inflammatory mediators in a cellular context.

Cell Viability Assay (MTT Assay)

Principle: It is essential to determine the cytotoxic concentration of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]

  • Prepare stock solutions of this compound in DMSO and further dilute with culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: During inflammation, macrophages are stimulated by lipopolysaccharide (LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a hallmark of inflammatory conditions. This assay measures the inhibitory effect of the test compound on NO production by quantifying nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[13]

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and allow them to adhere for 24 hours.[14]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce NO production.[13] Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor like L-NAME).

  • After incubation, collect the cell culture supernatant.

  • To 100 µL of the supernatant in a 96-well plate, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[13]

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

In Vivo Evaluation of Anti-inflammatory Activity

Animal models of inflammation are essential for evaluating the therapeutic potential of drug candidates in a complex biological system.

Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a widely used and well-characterized assay for investigating acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The efficacy of the test compound is determined by its ability to reduce this edema.

Animal Model: Male Wistar rats (150-200 g).

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the rats into groups (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Carrageenan): Vehicle + Carrageenan.

    • Group III (Standard): A standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan.

    • Group IV-VI (Test Compound): this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan.

  • Administer the vehicle, standard drug, or test compound orally (p.o.) 1 hour before the carrageenan injection.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. The increase in paw volume is an indicator of edema.

  • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] × 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation and Visualization

Representative Data Tables

The following tables illustrate how to present the quantitative data obtained from the described protocols.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (Unstimulated)-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10%
Test Compound + LPS1035.2 ± 1.823.1%
Test Compound + LPS2522.1 ± 1.551.7%
Test Compound + LPS5011.5 ± 1.174.9%
L-NAME + LPS1005.4 ± 0.688.2%

Values are expressed as Mean ± SEM. Data is hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Carrageenan Control-0.85 ± 0.050%
Test Compound250.62 ± 0.0427.1%
Test Compound500.43 ± 0.0349.4%
Test Compound1000.28 ± 0.0267.1%
Indomethacin100.21 ± 0.0275.3%

Values are expressed as Mean ± SEM. Data is hypothetical and for illustrative purposes, based on reported activities of similar compounds.[1][5][6]

Mandatory Visualizations

Figure 1: Proposed Anti-inflammatory Signaling Pathway

This diagram illustrates the hypothesized mechanism of action where this compound inhibits the NF-κB and COX-2 pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation COX2_enzyme COX-2 Enzyme Prostaglandins Prostaglandins (Inflammation) COX2_enzyme->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_enzyme DNA DNA NFkB_nuc->DNA ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatoryGenes Transcription TestCompound 3,4-Dihydro-4-oxoquinazoline- 6-carboxylic acid TestCompound->IKK Inhibition TestCompound->COX2_enzyme Inhibition TestCompound->NFkB_nuc Inhibition

Caption: Proposed mechanism of action for the test compound.

Figure 2: Experimental Workflow for Preclinical Evaluation

This diagram outlines the logical flow of experiments from synthesis to in vivo testing.

workflow synthesis Synthesis & Purification of Test Compound characterization Structural Characterization (NMR, MS) synthesis->characterization invitro_screening In Vitro Screening characterization->invitro_screening cytotoxicity Cytotoxicity Assay (MTT) invitro_screening->cytotoxicity no_assay Nitric Oxide Inhibition Assay (Griess) invitro_screening->no_assay mechanistic_studies Mechanistic Studies (e.g., COX-2, NF-κB assays) no_assay->mechanistic_studies invivo_testing In Vivo Testing no_assay->invivo_testing paw_edema Carrageenan-Induced Paw Edema Model invivo_testing->paw_edema data_analysis Data Analysis & Interpretation paw_edema->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Workflow for anti-inflammatory agent evaluation.

Conclusion and Future Directions

The protocols and rationale presented in this guide provide a robust framework for the comprehensive evaluation of this compound as a novel anti-inflammatory agent. The proposed dual mechanism of inhibiting both the NF-κB signaling pathway and COX-2 enzyme activity offers a promising therapeutic strategy. Successful outcomes from these initial in vitro and in vivo studies would warrant further investigation into more chronic models of inflammation, detailed pharmacokinetic and toxicological profiling, and structure-activity relationship (SAR) studies to optimize the lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound, and which is recommended for optimal yield?

There are several established methods for synthesizing the quinazolinone core. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

A prevalent and effective method involves the cyclocondensation of an appropriately substituted anthranilic acid derivative. For this compound, a common starting material is 4-amino-3-formylbenzoic acid. This can be reacted with a nitrogen source, such as formamide or ammonium acetate, to facilitate the cyclization.

Another approach is the reaction of 2-aminobenzamides with various reagents. For instance, 2-aminobenzamide can be condensed with aldehydes in the presence of an oxidizing agent to form the quinazolinone ring.[1][2] Microwave-assisted synthesis has also been shown to be an efficient method for improving yields and reducing reaction times.

Recommendation for Optimal Yield: A highly effective route involves the reaction of 2-aminobenzamides with aldehydes in a polar aprotic solvent like DMSO. This method often provides good to excellent yields and has a broad substrate scope.[1][2]

Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I troubleshoot this?

Low yields are a common issue and can often be attributed to several factors related to reaction conditions.

  • Incomplete Reaction: The reaction may not be going to completion. This can be monitored using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material spots.[1] If the starting material is still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature.

  • Suboptimal Temperature: Quinazolinone synthesis often requires elevated temperatures to drive the cyclization and dehydration steps.[3] However, excessively high temperatures can lead to decomposition of reactants or products. It is crucial to find the optimal temperature for your specific reaction. A stepwise increase in temperature while monitoring the reaction progress by TLC is a good strategy.

  • Incorrect Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMSO or DMF are often preferred as they can facilitate the necessary bond formations and solubilize the reactants.[3] If you are using a non-polar solvent and observing low yields, switching to a polar aprotic solvent may significantly improve the outcome.

  • Base Strength and Concentration: If your chosen synthetic route involves a base, its strength and concentration are important. An inappropriate base may not be effective in promoting the necessary deprotonation or cyclization steps.[3][4] Ensure the base is suitable for the specific reaction mechanism.

Q3: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

The formation of side products can complicate purification and reduce the overall yield.

  • Formation of Benzoxazinone Intermediate: In syntheses starting from anthranilic acid and an anhydride (like acetic anhydride), a 2-substituted-4H-3,1-benzoxazin-4-one intermediate is formed.[1][5] Incomplete conversion of this intermediate to the desired quinazolinone will result in it being a major impurity. To minimize this, ensure a sufficient amount of the nitrogen source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions favor the subsequent ring-opening and cyclization.[1]

  • Alternative Cyclization Pathways: Depending on the reaction conditions, alternative cyclization pathways can lead to undesired products. For example, the choice of solvent can influence the reaction pathway. Non-polar solvents might favor the formation of benzimidazole byproducts.[3] Switching to a polar solvent can direct the reaction towards the desired quinazoline product.[3]

Q4: What are the best practices for purifying this compound?

Effective purification is essential to obtain a high-purity product.

  • Precipitation and Filtration: A common initial purification step is to precipitate the crude product by pouring the reaction mixture into ice-cold water. The solid can then be collected by filtration and washed with water to remove water-soluble impurities.[1]

  • Recrystallization: Recrystallization from a suitable solvent is a powerful technique for purifying solid compounds. Ethanol is often a good choice for recrystallizing quinazolinones.[1] The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly, leading to the formation of purer crystals.

  • Acid-Base Extraction: Due to the presence of the carboxylic acid and the basic quinazoline nitrogen, acid-base extraction can be an effective purification method. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified (e.g., with 1M HCl) to precipitate the purified product.[1]

  • Column Chromatography: For difficult separations, column chromatography on silica gel can be employed. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) is used to separate the desired product from impurities.[1]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Reaction Not Initiated Verify the integrity of starting materials (e.g., via NMR or melting point).Degradation or impurity of starting materials is a common cause of reaction failure.
Insufficient Temperature Gradually increase the reaction temperature in 10°C increments, monitoring by TLC.Many cyclization reactions for quinazolinone synthesis have a significant activation energy barrier.[3]
Inappropriate Solvent If using a non-polar solvent, switch to a polar aprotic solvent like DMSO or DMF.[3]Polar solvents can better solvate the transition states involved in the cyclization, lowering the activation energy.
Catalyst Inactivity If using a catalyst, ensure it is fresh and has been stored correctly. Consider increasing the catalyst loading.Catalysts can degrade over time or be poisoned by impurities.
Issue 2: Multiple Spots on TLC, Indicating Impurities
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Extend the reaction time. Monitor by TLC until the starting material spot disappears.[1]Allowing the reaction to proceed to completion will minimize the presence of unreacted starting materials.
Formation of Benzoxazinone Increase the amount of the nitrogen source (e.g., ammonium acetate).[1]A stoichiometric excess of the amine is often required to drive the conversion of the benzoxazinone intermediate.
Side Reactions Re-evaluate the reaction temperature; it may be too high, leading to decomposition or side reactions.Lowering the temperature can sometimes increase the selectivity for the desired product.
Oxidation of Product If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon).Some quinazolinone derivatives can be susceptible to oxidation, leading to colored impurities.

Experimental Protocols

Protocol: Synthesis from 4-Amino-3-formylbenzoic Acid and Formamide

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Amino-3-formylbenzoic acid

  • Formamide

  • Reaction vessel (e.g., round-bottom flask) with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4-amino-3-formylbenzoic acid (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture with stirring to a temperature of 150-180°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Further purify the product by recrystallization from ethanol or by another suitable method as described in the purification section.

Visualizing the Synthetic Pathway

The following diagram illustrates a common synthetic route for this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Amino-3-formylbenzoic Acid C Cyclocondensation A->C B Formamide B->C D This compound C->D

Caption: A common synthetic route for this compound.

References

Overcoming solubility issues of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid (CAS No. 1194374-07-6). This molecule is of significant interest in medicinal chemistry and drug development, often investigated for its potential as an enzyme inhibitor.[1] A common and critical challenge researchers face is its inherently low aqueous solubility, which can complicate bioassay setup and lead to unreliable results.

This guide provides in-depth, practical solutions and troubleshooting workflows to overcome these solubility challenges. We will explore the chemical principles governing its solubility and provide validated protocols to ensure consistent and accurate experimental outcomes.

Core Principles: Understanding the "Why"

The structure of this compound, featuring a rigid heterocyclic core and a carboxylic acid group, dictates its solubility profile. The primary factor to consider is the ionization state of the carboxylic acid.

  • At Acidic to Neutral pH (below its pKa): The carboxylic acid group (-COOH) is protonated and neutral. This uncharged state makes the molecule more lipophilic and significantly less soluble in aqueous buffers.

  • At Basic pH (above its pKa): The carboxylic acid group is deprotonated to its carboxylate form (-COO⁻). This charged state dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[2][3]

The predicted pKa for the carboxylic acid group is approximately 3.74.[4] This means that at a physiological pH of 7.4, the molecule will be predominantly in its more soluble, deprotonated (carboxylate) form. However, the rigid ring system still contributes to low intrinsic solubility, often requiring a combination of strategies.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with this compound.

Question 1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first step?

This is the most frequent starting problem. The low intrinsic solubility of the neutral form is the likely culprit, even at pH 7.4.

Answer: The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its powerful solubilizing capacity for a wide range of organic molecules.[5][6]

Workflow for Initial Solubilization:

start Start: Compound powder prep_stock Prepare a 10-50 mM stock solution in 100% DMSO. start->prep_stock vortex Vortex thoroughly. Use gentle warming (37°C) or sonication if needed. prep_stock->vortex observe Observe solution. Is it clear? vortex->observe success Success: Store stock solution at -20°C or -80°C. observe->success Yes fail Insoluble in DMSO. (Unlikely for this compound) Consider alternative organic solvents (e.g., DMA, NMP). observe->fail No

Caption: Initial stock solution preparation workflow.

Question 2: I successfully made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a classic problem known as "carry-over" or "dilution-induced precipitation." It occurs when a compound that is soluble in a high concentration of organic solvent crashes out upon dilution into a predominantly aqueous environment.

Answer: There are several strategies to mitigate this, which can be used alone or in combination.

  • Decrease the Final Compound Concentration: The simplest solution is often to lower the final assay concentration. Test a range of concentrations to find the highest achievable level that remains soluble in your final assay buffer.

  • Optimize the Dilution Method: Do not add the aqueous buffer to your small volume of DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing vigorously. This rapid dispersion can help keep the compound in solution.

  • Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is crucial, sometimes a slight increase is necessary. Most cell-based assays can tolerate up to 0.5% DMSO, and some robust cell lines or biochemical assays may tolerate up to 1%.[7] However, you must run a vehicle control with the same final DMSO concentration to ensure the solvent itself is not causing an effect.[7][8]

  • Use a pH-Modified Buffer: Since the compound is a carboxylic acid, increasing the pH of your final assay buffer (e.g., to pH 8.0 or 8.5) will further favor the more soluble carboxylate form. Caution: Ensure your protein, cells, and other assay components are stable and active at this higher pH.

Troubleshooting Precipitation in Aqueous Media:

start Start: Precipitation in aqueous buffer check_dmso Is final DMSO concentration <0.1%? start->check_dmso increase_dmso Increase final DMSO to 0.5%. (Run vehicle control!) check_dmso->increase_dmso No check_conc Is final compound concentration high (>100 µM)? check_dmso->check_conc Yes increase_dmso->check_conc lower_conc Reduce final compound concentration. check_conc->lower_conc Yes vortex_mix Add DMSO stock to buffer while vortexing. check_conc->vortex_mix No lower_conc->vortex_mix check_sol Still precipitates? vortex_mix->check_sol success Success: Clear solution check_sol->success No use_ph Increase buffer pH to 8.0-8.5. (Verify assay compatibility). check_sol->use_ph Yes fail Consider advanced formulation (e.g., cyclodextrins). use_ph->fail

Caption: Troubleshooting workflow for dilution-induced precipitation.

Question 3: Can I dissolve the compound directly in a basic aqueous solution like NaOH to avoid DMSO entirely?

Answer: Yes, this is a viable and often preferred method, especially for cell-based assays where minimizing organic solvent is critical. This technique involves creating a high-concentration aqueous stock by deprotonating the carboxylic acid to form its highly soluble sodium salt in situ.

Key Considerations:

  • Stoichiometry: Use a 1:1 molar ratio of NaOH to your compound. Adding a large excess of NaOH can raise the pH excessively and may degrade the compound or interfere with the assay.

  • pH Shock: When you dilute this high-pH stock into your final assay buffer (e.g., pH 7.4), the local pH will momentarily be very high before equilibrating. This can be detrimental to sensitive proteins. The "add stock to buffer while vortexing" technique is essential here.

  • Final Buffer Capacity: Ensure your final assay buffer has sufficient buffering capacity to absorb the basic stock solution without a significant change in the final pH.

Data Summary & Protocols

Data Presentation

The following tables provide estimated solubility data based on the compound's chemical properties and data for structurally similar molecules.[2][9] Note: These are estimates. Experimental determination is strongly recommended.

Table 1: Estimated Solubility in Common Solvents

SolventEstimated SolubilityNotes
Water (pH 5-6)< 0.1 mg/mLVery poorly soluble in its protonated form.
PBS (pH 7.4)0.1 - 0.5 mg/mLSlight increase due to partial deprotonation.
DMSO> 50 mg/mLHigh solubility is expected.[6]
Ethanol1 - 5 mg/mLModerately soluble.
10 mM NaOH (aq)> 10 mg/mLHigh solubility due to salt formation.

Table 2: Effect of pH on Estimated Aqueous Solubility

pHEstimated SolubilityRationale
4.0Very LowCompound is largely protonated and neutral.
7.4Low to ModeratePrimarily deprotonated, but intrinsic solubility is still a factor.
9.0HighThe compound is fully deprotonated to its more soluble carboxylate form.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock in DMSO
  • Objective: To prepare a 20 mM stock solution of this compound (MW: 190.16 g/mol ) in 100% DMSO.

  • Materials:

    • This compound powder.

    • Anhydrous, cell-culture grade DMSO.

    • Sterile microcentrifuge tube or amber glass vial.

    • Calibrated balance and vortex mixer.

  • Procedure:

    • Weigh out 1.90 mg of the compound and place it into the vial.

    • Add 500 µL of 100% DMSO to the vial.

    • Cap the vial tightly and vortex at maximum speed for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter. If present, sonicate the vial in a water bath for 5-10 minutes or warm gently at 37°C.

    • Once a clear solution is obtained, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: pH-Mediated Solubilization in Aqueous Solution (DMSO-Free)
  • Objective: To prepare a 10 mM aqueous stock solution by forming the sodium salt.

  • Materials:

    • This compound powder (MW: 190.16 g/mol ).

    • 0.1 M NaOH solution, freshly prepared.

    • Nuclease-free water.

    • Sterile microcentrifuge tubes, pH meter or pH strips.

  • Procedure:

    • Weigh out 1.90 mg of the compound into a microcentrifuge tube.

    • Prepare a 10 mM NaOH solution by diluting your 0.1 M stock 1:10 with nuclease-free water.

    • Add 1.0 mL of the 10 mM NaOH solution to the compound powder. This provides a 1:1 molar equivalent of NaOH to the acid.

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

    • Check the pH of the stock solution; it should be in the basic range.

    • For assays, perform a serial dilution in your final buffer system. Always add the basic stock to the buffer (not vice-versa) with vigorous mixing.

    • Store the aqueous stock at 4°C for short-term use (days) or freeze at -20°C for long-term storage. Note that stability in aqueous solution over time should be experimentally verified.

References

Technical Support Center: Purification of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 5, 2026

Welcome to the technical support guide for the purification of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. Here, we address common challenges and provide detailed, validated protocols to help you achieve high purity and yield.

Compound Profile & Key Properties

Understanding the physicochemical properties of this compound is the first step to developing an effective purification strategy. Its structure contains both a carboxylic acid group and a quinazolinone core, making it an amphoteric-like molecule with distinct acidic and basic functionalities that can be exploited.

PropertyValue / CharacteristicSignificance for Purification
Molecular Formula C₉H₆N₂O₃[1]Provides the basis for molecular weight calculations.
Molecular Weight 190.16 g/mol [2]Essential for calculating molar equivalents and theoretical yields.
Appearance Typically a white to off-white solidVisual indicator of purity; color may suggest residual impurities.
pKa (Predicted) 3.74 ± 0.20 (Carboxylic Acid)[3]The acidic nature of the carboxylic group is key for acid-base extraction techniques.[4][5]
XlogP (Predicted) 0.2[2]Indicates relatively low lipophilicity and suggests moderate polarity, guiding solvent selection for chromatography and recrystallization.
Solubility Sparingly soluble in water and non-polar organic solvents; soluble in basic aqueous solutions (e.g., NaHCO₃, NaOH) and some polar aprotic solvents (e.g., DMSO, DMF).Solubility in aqueous base is the cornerstone of purification by acid-base extraction.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: Impurities typically originate from unreacted starting materials or side reactions.[8][9] Common culprits include:

  • Starting Materials: Unreacted 4-amino-3-nitrobenzoic acid or its derivatives.

  • Acyclic Intermediates: Incomplete cyclization can leave acyclic precursors in the crude product.[8]

  • Decarboxylation Products: Under harsh thermal conditions, the carboxylic acid group may be lost.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, acetic acid).

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic or trifluoroacetic acid is a good starting point for method development.[10]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and column chromatography fractions.[11] Due to the compound's polarity and acidic nature, streaking can be an issue on silica gel. To mitigate this, add 0.5-1% acetic acid to your eluent system (e.g., dichloromethane/methanol/acetic acid).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify and quantify impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.[12]

Q3: My compound is an off-white or yellowish powder. Does this indicate impurity?

A3: Not necessarily, but it warrants investigation. While the pure compound is typically white, a slight coloration can be due to trace, highly-colored impurities from the synthesis. Assess the purity using HPLC. If the purity is high (>98%), the color may not be significant for many applications. However, if high purity is critical, a final purification step like recrystallization from a solvent such as ethanol/water or treatment with activated carbon may be necessary to remove color.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Precipitation/Isolation
  • Potential Cause: Co-precipitation of neutral or slightly acidic starting materials and byproducts. The crude product crashing out of the reaction mixture often traps other components.

  • Recommended Solution: Acid-Base Extraction This is the most effective and highly recommended first purification step.[9] The carboxylic acid group allows for selective extraction into an aqueous basic solution, leaving non-acidic impurities behind in the organic layer.[4][6][7]

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Workflow for Acid-Base Extraction.

Issue 2: Poor Recovery During Recrystallization
  • Potential Cause 1: Incorrect Solvent Choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

  • Recommended Solution: Perform small-scale solubility tests. Good starting points for this compound include ethanol, methanol, or a mixed solvent system like ethanol/water or DMF/water.[13]

  • Potential Cause 2: Using Too Much Solvent. This is a very common error. If the solution is not saturated at high temperature, crystallization upon cooling will be inefficient or fail altogether.[10]

  • Recommended Solution: Add the hot solvent portion-wise to the solid until it just dissolves. If you add too much, carefully evaporate some of the solvent to reach the saturation point again.

  • Potential Cause 3: Premature Crystallization. The compound crystallizes in the funnel during a hot filtration step.

  • Recommended Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent (~5-10%) before filtration to ensure the compound remains in solution.

Issue 3: Persistent Impurities Seen in HPLC/TLC After Initial Purification
  • Potential Cause: Co-eluting or structurally similar impurities that are not effectively removed by a single technique. For example, an impurity with a similar pKa and polarity may not be separated by acid-base extraction or simple recrystallization.

  • Recommended Solution: Column Chromatography For challenging separations, silica gel column chromatography is a powerful tool.[14][15]

    dot graph TD { bgcolor="#F1F3F4"; graph [rankdir=TB]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Column Chromatography Workflow.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent like ethyl acetate (200 mL). If there are insoluble materials, they can be filtered off at this stage.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL).[9] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean flask.[6][7]

  • Repeat Extraction: Extract the organic layer again with a fresh portion of NaHCO₃ solution (50 mL) to ensure complete recovery. Combine the aqueous extracts.[9]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The product will begin to precipitate. Continue adding acid until the solution is acidic to pH paper (pH ~2-3).[5][9]

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 50 mL) to remove inorganic salts, followed by a small amount of a cold, non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified solid in a vacuum oven at 60-80 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, add ~50 mg of the compound and a few drops of a test solvent (e.g., ethanol). Heat the mixture. If it dissolves, cool it to see if crystals form. The goal is to find a solvent that dissolves the compound when hot but not when cold.[10] A mixture of ethanol and water is often effective.

  • Dissolution: Place the compound to be recrystallized (e.g., 5 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

References

Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for successful quinazolinone synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of quinazolinones, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A common frustration in synthesis is a lower-than-expected yield or the complete absence of the desired product. Several factors can contribute to this outcome.[1]

Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Quality of Starting Materials Verify Purity: Impurities in reactants such as 2-aminobenzamides or aldehydes can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the target quinazolinone.[1] Action: Confirm the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting points.[1] If necessary, purify them by recrystallization (for solids) or distillation (for liquids).[1]
Suboptimal Reaction Temperature Temperature Screening: Many chemical reactions, including quinazolinone synthesis, have an optimal temperature range. Insufficient heat may not provide the necessary activation energy for the reaction to proceed efficiently. Conversely, excessive heat can lead to decomposition of reactants or products. Action: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the ideal temperature for your specific substrates.[1][2]
Incorrect Solvent Choice Solvent Screening: The solvent plays a crucial role in solubilizing reactants, influencing reaction rates, and stabilizing intermediates.[1] The polarity of the solvent can significantly affect the reaction outcome.[1][3] For example, polar solvents like DMF and water have been shown to provide excellent yields in some quinazolinone syntheses, while non-polar solvents like toluene and THF were ineffective.[1] Action: Experiment with a range of solvents with varying polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the most suitable one for your reaction.[1][4]
Inactive or Poisoned Catalyst Catalyst Integrity: In catalyzed reactions, the activity of the catalyst is paramount. Catalysts can be deactivated by impurities in the starting materials or solvent. Action: Use a fresh batch of catalyst and ensure all glassware is meticulously clean.[5] If catalyst deactivation is suspected, consider a modest increase in the catalyst loading.[1][5]
Incomplete Reaction Reaction Monitoring: Stopping a reaction prematurely will naturally result in a low yield. Action: Monitor the reaction progress closely using TLC. The reaction should be considered complete only when the starting material spots have completely disappeared.[6]
Issue 2: Formation of Significant Side Products and Purification Challenges

The presence of impurities and byproducts can complicate the isolation and purification of the desired quinazolinone.[5] Understanding the common side products can help in minimizing their formation.

Common Side Product/Issue Explanation & Minimization Strategy
Unreacted Starting Materials This indicates an incomplete reaction. Solution: Re-evaluate the reaction time, temperature, and stoichiometry of reactants. Ensure the reaction is monitored until completion via TLC.[6]
Acyclic Intermediates Incomplete cyclization can leave acyclic intermediates, such as N-acylanthranilamide, in the reaction mixture.[5] Solution: Promote the cyclization step by increasing the reaction temperature or by adding a dehydrating agent.[6]
Benzoxazinone Intermediate When synthesizing from anthranilic acid and acetic anhydride, the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion will result in this intermediate as an impurity.[6][7] Solution: Ensure an adequate amount of the amine source (e.g., ammonia from ammonium acetate) is used and that the reaction conditions favor the subsequent ring-opening and cyclization.[6]
Over-alkylation or Over-arylation Harsh reaction conditions can lead to multiple substitutions on the quinazolinone core or its substituents.[5] Solution: Employ milder reaction conditions, such as lower temperatures or shorter reaction times.
Effective Purification Strategies

A systematic approach to purification is essential for obtaining a high-purity product.

Purification_Workflow Crude_Product Crude Product Extraction Acid-Base Extraction Crude_Product->Extraction Dissolve in organic solvent & extract with dilute acid Column Column Chromatography Extraction->Column Basify aqueous layer to precipitate product Recrystallization Recrystallization Column->Recrystallization For further purification Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of 4(3H)-quinazolinones.[6]

  • Acid-Base Extraction: This technique can be highly effective for separating the basic quinazolinone product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazolinone will be protonated and move to the aqueous layer. After separating the layers, basifying the aqueous layer will precipitate the purified quinazolinone.[6]

  • Column Chromatography: For mixtures that are difficult to separate by extraction, silica gel column chromatography is a powerful tool.

  • Recrystallization: This is an excellent final step for obtaining highly pure crystalline products. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of quinazolinones.

Q1: What are the most common synthetic routes to 4(3H)-quinazolinones?

A1: There are several established synthetic strategies for preparing 4(3H)-quinazolinones. The choice of method often depends on the available starting materials and the desired substitution pattern on the quinazolinone core.[6] Some of the most common routes include:

  • Niementowski Synthesis: This classic method involves the condensation of anthranilic acid with amides.[8]

  • From 2-Aminobenzamide: Condensation of 2-aminobenzamide with aldehydes or other carbonyl compounds is a widely used approach.[6][9]

  • From Isatoic Anhydride: Isatoic anhydride can react with amines to form the quinazolinone skeleton.[10]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can often reduce reaction times and improve yields.[7][11][12]

Q2: How do I effectively monitor the progress of my quinazolinone synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot is no longer visible.[6]

Q3: What is the role of a catalyst in quinazolinone synthesis, and how do I choose the right one?

A3: Catalysts, such as Lewis acids, Brønsted acids, or transition metals, are often employed to facilitate the cyclization and formation of the quinazolinone core.[10] The choice of catalyst depends on the specific reaction mechanism. For instance, copper[13] and palladium[13] catalysts are frequently used in cross-coupling reactions to construct the quinazolinone scaffold. Organocatalysts are also gaining prominence as a more environmentally friendly option.[14] The optimal catalyst and its loading should be determined experimentally for each specific transformation.

Q4: Can you explain the general mechanism for the formation of 4(3H)-quinazolinones from 2-aminobenzamide and an aldehyde?

A4: The reaction between 2-aminobenzamide and an aldehyde typically proceeds through a cyclization-oxidation sequence.

Quinazolinone_Mechanism Reactants 2-Aminobenzamide + Aldehyde Intermediate1 Imine Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate (Dihydroquinazolinone) Intermediate1->Intermediate2 Intramolecular Cyclization Product 4(3H)-Quinazolinone Intermediate2->Product Oxidation

Caption: A simplified mechanism for quinazolinone synthesis from 2-aminobenzamide and an aldehyde.

  • Condensation: The primary amine of 2-aminobenzamide reacts with the aldehyde to form an imine intermediate.

  • Intramolecular Cyclization: The amide nitrogen then attacks the imine carbon in an intramolecular fashion to form a dihydroquinazolinone intermediate.

  • Oxidation: The final step is the oxidation of the dihydroquinazolinone to the aromatic 4(3H)-quinazolinone. This oxidation can occur in the presence of an external oxidizing agent or, in some cases, air.

Q5: Are there any "green" or more environmentally friendly approaches to quinazolinone synthesis?

A5: Yes, the principles of green chemistry are increasingly being applied to the synthesis of quinazolinones.[10][15] These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. Some examples include:

  • Use of Greener Solvents: Utilizing water, ethanol, or deep eutectic solvents instead of traditional volatile organic compounds.[10][11]

  • Catalyst-Free Reactions: Developing synthetic routes that do not require a catalyst.[9][10]

  • Microwave and Ultrasound-Assisted Synthesis: These techniques can reduce reaction times and energy consumption.[11][12][16]

  • Multicomponent Reactions: One-pot reactions that combine multiple starting materials to form the final product in a single step, which improves atom economy and reduces waste.[14][17]

  • Electrochemical Synthesis: This method can avoid the use of chemical oxidants, making the process more environmentally friendly.[10][18]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide and Aldehydes

This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific substrates and should be determined by monitoring the reaction with TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash it with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[6]

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is based on a microwave-assisted synthesis starting from anthranilic acid.[6][7]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, combine anthranilic acid and acetic anhydride.

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.

  • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: In a microwave-safe vessel, add the 2-methyl-4H-3,1-benzoxazin-4-one intermediate and a source of ammonia (e.g., ammonium acetate).

  • Reaction Conditions: Heat the mixture using microwave irradiation. Monitor the reaction by TLC until the benzoxazinone has been completely consumed.

  • Work-up and Purification: After cooling, the crude product can be purified by recrystallization from a suitable solvent.

References

Technical Support Center: Stability Assessment of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid. This molecule belongs to the quinazolinone class, a scaffold frequently encountered in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3] The successful development of any compound for biological or pharmaceutical applications hinges on a thorough understanding of its stability.[4] Inconsistent experimental results are often the first sign of compound instability, which can be influenced by factors like pH, temperature, and enzymatic activity.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and troubleshoot stability studies for this compound under physiologically relevant conditions. Our goal is to equip you with the expertise to generate reliable and reproducible data, forming a solid foundation for your research.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the structure of this compound and the rationale behind stability testing.

Q1: What are the key structural features of this compound that could influence its stability?

A1: The stability of this molecule is primarily influenced by two key functional groups: the quinazolinone core and the carboxylic acid moiety.

  • Quinazolinone Core: The 4(3H)-quinazolinone ring system is generally stable. However, the amide bond within the heterocyclic ring can be susceptible to hydrolysis under harsh acidic or basic conditions, though this is less common under physiological pH. The extent of conjugation and the nature of substituents on the rings significantly influence the properties of quinazoline derivatives.[6]

  • Carboxylic Acid Group: This is the most reactive site under physiological conditions. Carboxylic acids can undergo esterification or form acyl glucuronides in the presence of relevant enzymes.[7] Its ionization state, dictated by its pKa and the solution pH, will heavily influence solubility, reactivity, and potential for non-specific binding.

Q2: What constitutes "physiological conditions" for in vitro stability testing?

A2: "Physiological conditions" in the context of in vitro assays are a set of parameters designed to mimic the environment a compound would experience in the body. Key parameters include:

  • pH: The pH of different biological compartments varies significantly. Key testing conditions often include:

    • Simulated Gastric Fluid (SGF): pH ~1.2 to 3.0. Essential for assessing the stability of orally administered drugs.[8][9]

    • Simulated Intestinal Fluid (SIF): pH ~6.8.[8]

    • Blood/Plasma/Cytosol: pH ~7.4.[9]

  • Temperature: Typically maintained at 37°C (human body temperature).

  • Biological Matrix: The presence of biological components is critical. Common matrices include:

    • Plasma or Serum: Contains enzymes (e.g., esterases, proteases) and proteins (e.g., albumin) that can metabolize or bind to the test compound.

    • Liver Microsomes or S9 Fractions: Used to assess metabolic stability by Phase I (e.g., CYP450) and Phase II enzymes.[10]

Q3: Why is stability testing crucial at the pre-clinical stage?

A3: Stability testing is a cornerstone of early drug development for several reasons:

  • Data Integrity: Unstable compounds lead to a decrease in the effective concentration during an experiment, resulting in variable and unreliable data.[5]

  • Predicting In Vivo Behavior: Understanding a compound's stability in plasma or simulated biological fluids provides an early indication of its likely pharmacokinetic profile, particularly its half-life.[11]

  • Informing Formulation and Dosing: For a compound to be a viable oral drug, it must be stable in the low pH of the stomach.[8] Early stability data guides the development of appropriate formulations to protect the drug if needed.

  • Regulatory Expectations: Regulatory bodies like the FDA require comprehensive stability data to ensure the quality, safety, and efficacy of a drug substance throughout its lifecycle.[12][13][14]

Section 2: Experimental Design & Protocols

This section provides detailed, step-by-step protocols for core stability assays. These protocols are designed to be self-validating by including essential controls.

Q4: How do I design a robust buffer stability study?

A4: A buffer stability study, also known as a solution stability or chemical stability assay, is the first step in assessing a compound's intrinsic chemical stability at different pH values.[8][11]

Workflow for Buffer Stability Assessment

Below is a diagram illustrating the general workflow for conducting a buffer stability study.

Buffer_Stability_Workflow prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work 2. Prepare Working Solutions (Dilute stock into pH buffers) prep_stock->prep_work incubate 3. Incubate Samples (e.g., 37°C) prep_work->incubate timepoint 4. Aliquot at Time Points (e.g., 0, 1, 2, 4, 24 hr) incubate->timepoint quench 5. Quench Reaction (Add ice-cold Acetonitrile) timepoint->quench analyze 6. Analyze by LC-MS/MS (Quantify remaining parent compound) quench->analyze calc 7. Calculate % Remaining & Determine Half-Life (t½) analyze->calc

Caption: General workflow for an in vitro buffer stability experiment.

Detailed Protocol: Buffer Stability
  • Buffer Preparation:

    • Prepare a set of buffers covering a physiologically relevant pH range. A phosphate buffer system is often chosen for its versatility.[11]

    • Example Buffer Compositions (75 mM Phosphate Buffer):

      Target pH Component A (NaH₂PO₄) Component B (Na₂HPO₄)
      pH 3.0 Adjust with H₃PO₄ -
      pH 7.4 ~19% ~81%

      | pH 9.0 | ~2% | ~98% |

    • Scientist's Note: Verify the final pH of each buffer with a calibrated pH meter after preparation.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create an intermediate dilution in acetonitrile or DMSO if necessary.

  • Incubation:

    • Pre-warm the pH buffers to 37°C.

    • Initiate the reaction by spiking the compound stock into each buffer to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.

    • Incubate the samples in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • Collect aliquots at specified time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours).

    • The t=0 sample is critical. It should be taken immediately after adding the compound and quenched instantly to represent 100% of the starting material.

  • Reaction Quenching & Sample Preparation:

    • Quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This stops the degradation and precipitates any buffer salts that might interfere with analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound versus time.

    • The degradation rate constant (k) is the negative slope of this line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Q5: What is the standard protocol for assessing plasma stability?

A5: Plasma stability assays evaluate a compound's susceptibility to degradation by enzymes present in blood plasma. This is a critical assay for predicting in vivo clearance.

Detailed Protocol: Plasma Stability
  • Materials:

    • Pooled plasma (human, rat, mouse, etc.) with an appropriate anticoagulant (e.g., K2-EDTA, Heparin).

    • Test compound (this compound).

    • Positive Control (a compound known to be unstable in plasma, e.g., Procaine).

    • Negative Control (a compound known to be stable in plasma, e.g., Warfarin).

    • Quenching Solution: Ice-cold acetonitrile with an internal standard.

  • Procedure:

    • Thaw plasma on ice and centrifuge to remove any cryoprecipitates.

    • Aliquot the plasma into microcentrifuge tubes and pre-warm to 37°C.

    • Initiate the reaction by adding the test compound (and controls in separate tubes) to the plasma to a final concentration of 1-10 µM.[9]

    • Incubate at 37°C with gentle shaking.

    • At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), take a 50 µL aliquot of the reaction mixture.[9]

    • Immediately add the aliquot to 150-200 µL of the ice-cold quenching solution to precipitate proteins and stop the reaction.[9][15]

    • Vortex thoroughly and centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Self-Validation System:

    • t=0 Samples: Crucial for determining the initial concentration and assessing recovery after protein precipitation.

    • Positive Control: Validates that the enzymatic system in the plasma is active. You should observe significant degradation of the positive control.

    • Negative Control: Validates the experimental conditions. The negative control should show minimal degradation (>85% remaining at the final time point).

    • Matrix-Only Control: An aliquot of plasma quenched at t=0 without any compound added. This is used to check for interfering peaks in the chromatogram.

Section 3: Troubleshooting & Data Interpretation

This section addresses common issues encountered during stability experiments and provides guidance on interpreting the results.

Troubleshooting_Logic start Problem: Low compound recovery at T=0 check_sol Is the compound soluble in the final assay buffer? start->check_sol Investigate check_bind Could it be non-specific binding to plasticware? check_sol->check_bind Yes sol_issue Solution: Lower final concentration. Increase co-solvent %. check_sol->sol_issue No check_pp Is the protein precipitation (PPP) efficient? check_bind->check_pp No bind_issue Solution: Use low-bind plates. Add a surfactant (e.g., 0.1% BSA). check_bind->bind_issue Yes check_inst Is the compound unstable in the autosampler? check_pp->check_inst Yes pp_issue Solution: Test different PPP solvents (e.g., Methanol, Acetone). Optimize solvent:plasma ratio. check_pp->pp_issue No inst_issue Solution: Refrigerate autosampler (4°C). Analyze samples immediately. check_inst->inst_issue Yes

References

Quinazoline Synthesis Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this critical heterocyclic scaffold. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Common Synthesis Roadblocks

This section addresses the most common issues encountered during quinazoline synthesis in a direct question-and-answer format.

Question 1: My quinazoline synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in quinazoline synthesis are a frequent challenge and can often be traced back to several key factors:

  • Poor Quality of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.[1] It is crucial to verify the purity of your starting materials using techniques like NMR or melting point analysis before beginning the synthesis.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[1] Some quinazoline syntheses require high temperatures to overcome the activation energy barrier.[1] A systematic approach to optimizing these conditions is recommended. Running small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and 120 °C) can help identify the optimal temperature for your specific substrates.[1]

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway. Polar solvents often favor the desired C(sp²)–N bond formation for quinazoline synthesis, while non-polar solvents may promote the formation of benzimidazole byproducts.[2] If you are observing low yields in a non-polar solvent like toluene, switching to a polar aprotic solvent such as DMF or DMSO, or a polar protic solvent like ethanol, may improve the outcome.[2]

  • Insufficient Base Strength: Many quinazoline syntheses require a base to facilitate deprotonation and cyclization. If the chosen base is not strong enough, the reaction may be incomplete.[2] Consider switching to a stronger base if you suspect this is the issue. For example, if sodium carbonate is ineffective, potassium carbonate or cesium carbonate might be more successful.[2]

  • Moisture Sensitivity: Some reagents and intermediates in quinazoline synthesis are sensitive to moisture. The presence of water can quench reactants or catalyze side reactions.[1] Ensuring your glassware is dry and using anhydrous solvents can mitigate this issue.

Question 2: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?

Answer: Side product formation is a common problem that can complicate purification and reduce yields. The nature of the side products depends on the specific synthetic route employed.

  • In the Niementowski Synthesis: This reaction involves the condensation of anthranilic acids with amides.[3][4] High temperatures and lengthy reaction times, which are often required, can lead to the formation of various byproducts.[5] A common side reaction is the self-condensation of anthranilic acid. To minimize this, using microwave irradiation can significantly reduce reaction times and improve yields.[5][6]

  • In the Friedländer Annulation: This method synthesizes quinolines and can be adapted for quinazolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8] A potential side reaction is the aldol condensation of the ketone starting material under basic conditions.[9] Using an imine analog of the o-aniline can help to avoid this.[9]

  • In Metal-Catalyzed Syntheses: While often highly efficient, metal-catalyzed reactions can also lead to side products. For instance, in copper-catalyzed reactions, homocoupling of starting materials can sometimes be observed. Careful control of catalyst loading, ligand choice, and reaction conditions is crucial to maximize the desired product formation.

To identify side products, techniques such as TLC, LC-MS, and NMR are indispensable. Once identified, you can often adjust the reaction conditions (e.g., temperature, solvent, catalyst) to disfavor the pathway leading to the unwanted byproduct.

Question 3: My cyclization step to form the quinazoline ring is not proceeding efficiently. What can I do?

Answer: The cyclization step is the key ring-forming reaction in quinazoline synthesis. Difficulties at this stage often point to electronic or steric hindrance in your substrates.

  • Electronic Effects: The electronic nature of the substituents on your starting materials can significantly impact the nucleophilicity of the reacting groups. Electron-withdrawing groups on the aniline ring can decrease its nucleophilicity, making the cyclization more difficult. Conversely, electron-donating groups can enhance reactivity.[10]

  • Steric Hindrance: Bulky substituents near the reaction centers can sterically hinder the intramolecular cyclization. If you suspect steric hindrance is an issue, you may need to redesign your synthetic route or use a different starting material with less bulky groups.

  • Catalyst Choice: In many modern quinazoline syntheses, the choice of catalyst is critical for facilitating the cyclization. For example, in some protocols, a Lewis acid or a transition metal catalyst is required to activate the substrates and promote ring closure.[10][11] If your uncatalyzed reaction is failing, exploring different catalytic systems could be beneficial.

Question 4: I am having trouble purifying my final quinazoline product. What are the best practices for purification?

Answer: The purification of quinazoline derivatives can be challenging due to their often polar nature and potential for strong adsorption to silica gel.

  • Recrystallization: This is often a good first choice for purifying solid products due to its simplicity and cost-effectiveness.[12] The key is to find a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[12] Common solvents for quinazolinones include ethanol, ethyl acetate, and acetone.[13]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[12] However, quinazolines can sometimes streak or irreversibly adsorb to acidic silica gel.[14] To mitigate this, you can:

    • Deactivate the silica gel: Flush the column with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[14]

    • Use an alternative stationary phase: Consider using neutral or basic alumina, or reversed-phase C18 silica for highly polar or basic compounds.[14]

    • Optimize the solvent system: Use TLC to find an eluent that gives good separation (Rf values ideally between 0.2 and 0.5). If your compound is streaking, adding a small amount of a more polar solvent or a modifier can help.

For very challenging separations or to achieve high purity, preparative HPLC may be necessary.[12]

Part 2: Troubleshooting Workflows and Methodologies

To provide a more structured approach to problem-solving, we present the following troubleshooting workflow and detailed experimental protocols.

Troubleshooting Low Yield: A Systematic Approach

The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues in your quinazoline synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Starting Material Purity (NMR, MP) start->check_purity Step 1 optimize_conditions Optimize Reaction Conditions (Temp, Time) check_purity->optimize_conditions If pure failure Re-evaluate Synthetic Route check_purity->failure If impure change_solvent Modify Solvent System (Polarity) optimize_conditions->change_solvent If no improvement success Improved Yield optimize_conditions->success Success change_base Evaluate Base Strength change_solvent->change_base If no improvement change_solvent->success Success check_moisture Ensure Anhydrous Conditions change_base->check_moisture If no improvement change_base->success Success check_moisture->success Success check_moisture->failure If no improvement

Caption: A systematic workflow for troubleshooting low yields in quinazoline synthesis.

Experimental Protocol: A General Procedure for Niementowski Quinazolinone Synthesis

This protocol provides a general method for the synthesis of 4(3H)-quinazolinones via the Niementowski reaction.[3][4][5]

Materials:

  • Anthranilic acid derivative

  • Amide

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add the anthranilic acid derivative (1.0 mmol) and the amide (2.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a set temperature (typically 150-200 °C) for a specified time (usually 10-30 minutes). Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4(3H)-quinazolinone.

Note: This is a general protocol and may require optimization for specific substrates.

Data Presentation: Solvent and Base Selection Guide

The choice of solvent and base is critical for the success of many quinazoline syntheses. The following table provides a summary of commonly used solvents and bases and their typical applications.

SolventPolarityTypical ApplicationsReferences
TolueneNon-polarCan be effective but may lead to benzimidazole byproducts.[2]
THFModerately PolarSimilar to toluene, may not be optimal for all syntheses.[2]
EthanolPolar ProticGood for dissolving starting materials and can promote the desired reaction pathway.[2]
DMFPolar AproticOften gives excellent yields by favoring C(sp²)–N bond formation.[2]
DMSOPolar AproticA highly polar solvent that can enhance solubility and reaction rates.[2]
WaterPolar ProticUsed in some eco-friendly protocols and can give high yields.[2]
BaseStrengthTypical ApplicationsReferences
Sodium Carbonate (Na₂CO₃)WeakUsed in some protocols but may not be strong enough for all substrates.[2]
Potassium Carbonate (K₂CO₃)ModerateA common and effective base for many quinazoline syntheses.[2]
Cesium Carbonate (Cs₂CO₃)StrongCan be more effective than K₂CO₃ for less reactive substrates.[2]
DABCOOrganic BaseOften used in combination with a polar aprotic solvent like DMSO.[2]

Part 3: Mechanistic Insights

Understanding the reaction mechanisms provides a deeper insight into why certain experimental choices are made and how to troubleshoot effectively.

Mechanism of the Friedländer Annulation

There are two plausible mechanisms for the Friedländer synthesis.[7] The first involves an initial aldol addition followed by cyclization and dehydration. The second involves the formation of a Schiff base intermediate, followed by an intramolecular aldol reaction and dehydration.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 2-Aminoaryl Ketone + Enolizable Ketone B1 Aldol Adduct A1->B1 Aldol Addition C1 Unsaturated Carbonyl B1->C1 - H₂O D1 Quinazoline C1->D1 Cyclization & - H₂O A2 2-Aminoaryl Ketone + Enolizable Ketone B2 Schiff Base A2->B2 Condensation C2 Cyclized Intermediate B2->C2 Intramolecular Aldol D2 Quinazoline C2->D2 - H₂O

Caption: Two plausible reaction mechanisms for the Friedländer annulation.

Understanding these pathways can help in troubleshooting. For example, if the reaction is sluggish, using an acid or base catalyst can accelerate both the initial condensation and the subsequent cyclization steps.[7]

References

Side reaction products in the synthesis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying chemistry, you can optimize your reaction conditions to maximize yield and purity.

Introduction

The synthesis of this compound, a key intermediate in pharmaceutical development, is most commonly achieved through the thermal condensation of 4-aminoterephthalic acid with formamide. While seemingly straightforward, this reaction can be prone to several side reactions, leading to a range of impurities that can complicate purification and compromise the quality of the final product. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields are consistently low, and I observe significant gas evolution. What is the likely cause?

A1: Decarboxylation of the starting material, 4-aminoterephthalic acid, is a common side reaction, especially at elevated temperatures.

The carboxylic acid groups on the aromatic ring, particularly the one para to the amino group, can be susceptible to decarboxylation under the high-temperature conditions typically required for the cyclization reaction. This results in the formation of 4-aminobenzoic acid and carbon dioxide. The 4-aminobenzoic acid can then react with formamide to produce 3,4-dihydro-4-oxoquinazoline, a common impurity.

Troubleshooting and Prevention:

  • Temperature Control: Carefully control the reaction temperature. While a high temperature is necessary for the cyclization, excessive heat will favor decarboxylation. It is recommended to perform small-scale experiments to determine the optimal temperature that balances reaction rate and side product formation.

  • Reaction Time: Minimize the reaction time. Prolonged exposure to high temperatures will increase the extent of decarboxylation. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to stop the reaction once the starting material is consumed.

  • Inert Atmosphere: While not always preventing decarboxylation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may occur at high temperatures.

Identifying the Side Product:

The primary decarboxylation side product can be identified using standard analytical techniques:

Side ProductStructureIdentification Notes
4-Aminobenzoic acidC₇H₇NO₂Can be detected by LC-MS and compared to a commercial standard.
3,4-Dihydro-4-oxoquinazolineC₈H₆N₂OWill appear as a lower molecular weight impurity in the final product analysis.
Q2: I'm observing an impurity with a similar mass to my starting material, but it doesn't seem to be the desired product. What could it be?

A2: Incomplete cyclization and N-formylation of the starting material is a likely side reaction.

Formamide can act as a formylating agent, reacting with the amino group of 4-aminoterephthalic acid to form 4-(formylamino)terephthalic acid. This intermediate may not efficiently cyclize under the reaction conditions, leading to its presence as a significant impurity in the crude product.

Troubleshooting and Prevention:

  • Stoichiometry of Formamide: While an excess of formamide is often used to drive the reaction, a very large excess can increase the likelihood of N-formylation without subsequent cyclization. Experiment with reducing the excess of formamide.

  • Catalyst: The use of a Lewis acid or a dehydrating agent can sometimes promote the cyclization step over simple N-formylation. However, this may introduce other complexities and should be evaluated carefully.

  • Stepwise Approach: In some cases, a two-step process may be beneficial. First, perform the N-formylation under milder conditions, isolate the N-formyl intermediate, and then subject it to cyclization conditions.

Identifying the Side Product:

Side ProductStructureIdentification Notes
4-(Formylamino)terephthalic acidC₉H₇NO₅Can be identified by LC-MS (M+H⁺ at m/z 210.03). Its polarity will be different from the starting material and the product on TLC/HPLC.
Q3: My final product is difficult to purify, and I see evidence of polymeric material. What is causing this?

A3: The formation of diamides and other polymeric byproducts can occur, especially with prolonged heating or incorrect stoichiometry.

Both carboxylic acid groups of 4-aminoterephthalic acid can react with the amino group of another molecule of the starting material or with formamide to form amide linkages. This can lead to the formation of dimers, oligomers, and insoluble polymeric material, which can significantly reduce the yield of the desired product and complicate purification.

Troubleshooting and Prevention:

  • Controlled Addition: A slow, controlled addition of the 4-aminoterephthalic acid to the hot formamide may help to favor the intramolecular cyclization over intermolecular side reactions.

  • Solvent: While the reaction is often run neat in formamide, the use of a high-boiling point, inert solvent could potentially reduce intermolecular reactions by maintaining a lower concentration of the reactants.

  • Reaction Monitoring: As with other side reactions, careful monitoring of the reaction progress is crucial to avoid prolonged heating that can lead to polymer formation.

Identifying the Side Products:

The identification of these byproducts can be challenging due to their heterogeneity.

Side ProductGeneral StructureIdentification Notes
Diamide/PolyamidePolymericOften observed as insoluble material in the reaction mixture or as a baseline smear on TLC. Characterization may require techniques like solid-state NMR or mass spectrometry of soluble oligomers.

Experimental Workflow & Protocols

General Synthetic Protocol for this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 4-Aminoterephthalic acid

  • Formamide

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, optional)

  • Hydrochloric acid (for workup)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formamide (5-10 equivalents).

  • Heat the formamide to 150-180 °C under a nitrogen atmosphere.

  • Slowly add 4-aminoterephthalic acid (1 equivalent) in portions over 30 minutes.

  • Maintain the reaction mixture at this temperature and monitor the progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water, which should cause the product to precipitate.

  • Adjust the pH to 2-3 with hydrochloric acid to ensure complete precipitation of the carboxylic acid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure this compound.

Visualizing the Reaction and Side Products

The following diagram illustrates the main reaction pathway and the key side reactions discussed.

Synthesis_Pathway Start 4-Aminoterephthalic Acid Product 3,4-Dihydro-4-oxoquinazoline -6-carboxylic acid Start->Product Heat, Formamide (Desired Reaction) Decarboxylated_SM 4-Aminobenzoic Acid Start->Decarboxylated_SM High Temp (-CO2) N_Formyl 4-(Formylamino)terephthalic Acid Start->N_Formyl Formamide (Incomplete Cyclization) Dimer Diamide/Polymeric Byproducts Start->Dimer Intermolecular Reaction Formamide Formamide Decarboxylated_Product 3,4-Dihydro-4-oxoquinazoline Decarboxylated_SM->Decarboxylated_Product Formamide

Caption: Reaction scheme for the synthesis of the target molecule and major side products.

Summary Table of Troubleshooting Strategies

IssuePotential CauseRecommended Action
Low Yield & Gas EvolutionDecarboxylation of Starting MaterialOptimize and carefully control reaction temperature and time.
Impurity with Similar Mass to SMN-Formylation without CyclizationAdjust formamide stoichiometry; consider a two-step approach.
Purification Difficulties/PolymerDiamide/Polymer FormationUse controlled addition of starting material; monitor reaction closely.

Technical Support Center: Enhancing Cell Permeability of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid derivatives. This guide is designed to provide in-depth, actionable advice to troubleshoot and enhance the cell permeability of this important class of compounds. My approach is rooted in mechanistic understanding and field-proven strategies to help you navigate the complexities of medicinal chemistry and cell biology.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Permeability Challenges

This section addresses common questions about the inherent permeability challenges associated with this specific chemical scaffold.

Q1: Why do my this compound derivatives consistently show low cell permeability?

A1: The primary challenge with this scaffold lies in its physicochemical properties, particularly the presence of the carboxylic acid group at the 6-position.[1] At physiological pH (around 7.4), this carboxylic acid is predominantly deprotonated and exists as a negatively charged carboxylate anion.[1] This ionization significantly increases the polarity and hydrophilicity of the molecule, making it difficult to passively diffuse across the lipophilic (fat-loving) cell membrane.[2][3][4]

Key contributing factors include:

  • High Polarity: The charged carboxylate group dramatically increases the molecule's polar surface area (PSA), a key predictor of poor membrane permeability.[5]

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to strong interactions with water molecules. This "solvation shell" must be stripped away for the molecule to enter the lipid bilayer, an energetically unfavorable process.[5]

  • Lipinski's Rule of 5: While a useful guideline, compounds with carboxylic acids often violate the hydrogen bond donor/acceptor count, pushing them into a chemical space associated with poor absorption.[2]

Q2: I've tried increasing the lipophilicity of my compounds, but the permeability is not improving as expected. What could be wrong?

A2: While increasing lipophilicity (LogP/LogD) is a common strategy, it's not a universal solution and can sometimes be counterproductive if not balanced with other properties.[6] Here are a few reasons why this approach might be failing:

  • Efflux Transporter Recognition: Many quinazoline derivatives are substrates for efflux pumps like P-glycoprotein (P-gp/ABCB1).[7][8][9] These proteins act as cellular "gatekeepers," actively pumping compounds out of the cell, which negates any gains from passive diffusion.[10][11] Ironically, increasing lipophilicity can sometimes enhance recognition by P-gp.[8]

  • "Falling off the Cliff": There is an optimal range for lipophilicity. If a compound becomes too "greasy" (LogP is too high), it can get stuck within the cell membrane (membrane retention) or exhibit poor aqueous solubility, preventing it from even reaching the cell surface in the first place.[6]

  • Ignoring Polar Surface Area (PSA): If your structural modifications to increase lipophilicity also inadvertently increase the PSA or the number of rotatable bonds, the net effect on permeability can be neutral or even negative.[12]

Q3: What is the difference between passive diffusion and active transport, and why is it critical for my quinazoline derivatives?

A3: Understanding this distinction is fundamental to troubleshooting your permeability issues.

  • Passive Diffusion: This is the movement of a compound across the cell membrane down its concentration gradient, from a high concentration area (outside the cell) to a low concentration area (inside the cell).[3][13][14] It does not require energy and is favored by small, uncharged, and lipophilic molecules.[2][4] The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for specifically measuring this property.[13][14][15]

  • Active Transport: This process involves membrane proteins (transporters) that bind to the compound and move it across the membrane. This can be influx (into the cell) or efflux (out of the cell).[10] Efflux, particularly by P-gp, is a major hurdle for many drug candidates, including those with a quinazoline core.[7][10] Cell-based assays like the Caco-2 or MDCK assays are required to evaluate the combined effects of passive diffusion and active transport.[3][16]

The diagram below illustrates the interplay between these mechanisms.

G cluster_0 Extracellular Space (High Drug Concentration) cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Low Drug Concentration) EC Drug Derivative IC Drug Derivative EC->IC Favored by High Lipophilicity, Low PSA Passive Passive Diffusion Efflux P-gp Efflux Pump Efflux->EC Active Transport (Reduces Net Permeability) IC->Efflux Efflux

Caption: Key pathways governing net cell permeability.

Part 2: Troubleshooting Guides - From Problem to Solution

This section provides structured troubleshooting for specific experimental outcomes.

Troubleshooting Scenario 1: High PAMPA Permeability but Low Caco-2 Permeability
  • Observation: Your derivative shows good permeability in the cell-free PAMPA assay but performs poorly in the Caco-2 cell-based assay.

  • Probable Cause: This is a classic signature of active efflux.[13][14] The PAMPA model only measures passive diffusion, so a good result indicates your compound has the right physicochemical properties to cross a lipid barrier.[14][15] The poor Caco-2 result suggests that once the compound gets into the cells, it is being actively pumped out by transporters like P-gp, which are expressed in Caco-2 cells.[16][17]

  • Recommended Action Plan:

    • Confirm P-gp Substrate Activity: Perform a bidirectional Caco-2 assay. Measure permeability from the apical (A) to basolateral (B) side (Papp A→B) and from B to A (Papp B→A). An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[16][17]

    • Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[11][16] If the A→B permeability significantly increases, it confirms that P-gp is the culprit.

    • Structural Modification: Modify your scaffold to reduce P-gp recognition. Strategies include:

      • Reducing the number of hydrogen bond acceptors.

      • Introducing steric hindrance near P-gp recognition sites.

      • Slightly increasing polarity or introducing a rigidifying element.

Troubleshooting Scenario 2: Consistently Low Permeability Across All Assays (PAMPA and Caco-2)
  • Observation: Your derivatives show poor permeability in both PAMPA and Caco-2 assays.

  • Probable Cause: The fundamental physicochemical properties of your molecule are unfavorable for passive diffusion. The ionized carboxylic acid is the most likely reason.[1][18][19]

  • Recommended Action Plan: The core issue is the charged carboxylic acid. The most effective strategy is to mask this group using a prodrug approach.[3][20]

    • Ester Prodrug Strategy: Convert the carboxylic acid to an ester. This neutralizes the charge, masks hydrogen bonding capability, and increases lipophilicity.[20] The goal is to create a derivative that can cross the cell membrane and is then hydrolyzed by intracellular esterase enzymes to release the active carboxylic acid parent drug.[]

    • Choosing the Right Ester:

      • Simple Esters (e.g., Methyl, Ethyl): Easiest to synthesize, provide a moderate boost in permeability.

      • Acyloxymethyl Esters: Offer a good balance of chemical stability and enzymatic lability.

      • Amino Acid Conjugates: Can be designed to hijack influx transporters (like PEPT1), turning a liability into an asset.[][22]

The workflow for this strategy is outlined below:

G cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Execution & Validation Problem Low Permeability in PAMPA & Caco-2 Assays (Root Cause: -COOH) Strategy Prodrug Strategy: Mask Carboxylic Acid Problem->Strategy Synth Synthesize Ester Prodrug Strategy->Synth Permeability Re-run PAMPA & Caco-2 Assays Synth->Permeability Stability Assess Stability in Plasma & Microsomes Permeability->Stability If Permeable Release Confirm Release of Parent Drug in Cells Stability->Release

Caption: Prodrug strategy workflow for enhancing permeability.

Troubleshooting Scenario 3: Poor Compound Recovery in Caco-2 Assay
  • Observation: The total amount of your compound recovered from both the donor and receiver wells at the end of the experiment is significantly less than the amount you started with (<80%).

  • Probable Cause: Low recovery can invalidate your permeability results and may be due to several factors:[17]

    • Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.

    • Non-specific Binding: Highly lipophilic compounds can stick to the plastic of the assay plates.[23]

    • Cellular Metabolism: Caco-2 cells have some metabolic activity and may be degrading your compound.

    • Intracellular Accumulation/Membrane Retention: The compound enters the cells but does not exit into the basolateral chamber.

  • Recommended Action Plan:

    • Check Solubility: Determine the thermodynamic solubility of your compound in the assay buffer beforehand. If it's below the tested concentration, you must lower the concentration or use a co-solvent (note: high DMSO concentrations can affect monolayer integrity).[24][25]

    • Quantify Non-specific Binding: Run a control experiment without cells to see how much compound is lost to the plate. Using low-binding plates or adding a small amount of bovine serum albumin (BSA) to the receiver buffer can sometimes mitigate this.[23]

    • Assess Metabolic Stability: Incubate your compound with Caco-2 cell lysate or microsomes and measure its degradation over time. If metabolism is high, you may need to block the metabolic pathway or modify the structure at the site of metabolism.

    • Lysis Step: At the end of the permeability assay, lyse the cells on the transwell membrane and quantify the amount of compound trapped inside. This will tell you if intracellular accumulation is the main reason for low recovery.

Part 3: Experimental Protocols & Data Presentation

To effectively troubleshoot, you need robust and reliable data. Here are summarized protocols for the key assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates passive diffusion and is a cost-effective way to screen compounds for their fundamental ability to cross a lipid barrier.[15][24][26]

Objective: To determine the apparent permeability coefficient (Papp) for passive diffusion.

Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[26]

  • Prepare Plates:

    • Acceptor Plate: Fill each well with 300 µL of buffer (PBS, pH 7.4) containing 1-5% DMSO.[26]

    • Donor Plate: Add 150 µL of your test compound (typically 10 µM in the same buffer) to the coated donor plate.[26]

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate at room temperature for 5 to 18 hours.[15][24]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[13][14]

  • Calculation: Calculate the Papp value using the appropriate formula, which accounts for the volumes, surface area, and incubation time.

Data Interpretation Table:

PAMPA Papp (x 10⁻⁶ cm/s)Predicted AbsorptionInterpretation
< 1LowCompound has poor intrinsic permeability. Focus on prodrugs.
1 - 10MediumPermeability may be acceptable but could be improved.
> 10HighExcellent passive permeability. If cell-based assays are poor, suspect efflux.
Protocol 2: Caco-2 Bidirectional Permeability Assay

This is the gold standard for predicting in vivo intestinal absorption, as it accounts for passive diffusion, active transport, and paracellular flux.[17][25]

Objective: To determine Papp in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable transwell inserts and culture for ~21 days until they form a differentiated, polarized monolayer.[16][17]

  • Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Values should be >300 Ω·cm².[16] Alternatively, assess the leakage of a paracellular marker like Lucifer Yellow.[13][16]

  • Transport Experiment (A→B):

    • Add the test compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C, taking samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min). Replace the removed volume with fresh buffer.

  • Transport Experiment (B→A):

    • Perform the reverse experiment, adding the compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculation: Calculate Papp (A→B) and Papp (B→A). The efflux ratio (ER) is Papp (B→A) / Papp (A→B).

Data Interpretation Table:

Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation & Next Steps
< 1AnyLow Permeability. The compound is poorly permeable. Re-evaluate physicochemical properties (PSA, LogD) and strongly consider a prodrug strategy.[19]
1 - 10< 2Moderate Permeability, No Efflux. The compound is a candidate for optimization. Minor structural modifications to improve lipophilicity may suffice.
1 - 10> 2Moderate Permeability, Active Efflux. Efflux is limiting permeability. Perform studies with P-gp inhibitors. Modify structure to reduce efflux.[16]
> 10< 2High Permeability, No Efflux. Excellent candidate. Permeability is not a limiting factor.
> 10> 2High Intrinsic Permeability, Active Efflux. The compound is a strong efflux substrate. This is a significant liability that must be addressed through medicinal chemistry.

By systematically applying these troubleshooting guides and experimental protocols, you can diagnose the specific permeability barriers affecting your this compound derivatives and rationally design the next generation of compounds with enhanced cellular uptake and therapeutic potential.

References

Technical Support Center: Mitigating the Toxicity of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based compounds. This guide is designed to provide practical, in-depth solutions to the common challenges associated with the inherent toxicity of this versatile scaffold. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and design safer, more effective molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding quinazolinone toxicity.

Q1: Why do many of my quinazolinone derivatives exhibit high cytotoxicity in preliminary screens?

A: The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide variety of biological targets.[1][2] This promiscuity is a double-edged sword. While it provides a foundation for hitting desired targets, it also increases the likelihood of interacting with unintended off-targets, leading to cytotoxicity.[3] Common reasons for high initial toxicity include:

  • Off-Target Kinase Inhibition: The quinazoline core is a well-known pharmacophore for kinase inhibitors.[4][5] Your compound may be inhibiting essential cellular kinases involved in cell survival and proliferation, leading to non-specific cell death.

  • Poor Solubility: Quinazolinone derivatives are often rigid, lipophilic molecules with poor aqueous solubility.[6] At higher concentrations required for in vitro assays, the compound can precipitate out of solution, forming aggregates that can cause physical stress to cells or interfere with assay readouts, mimicking true cytotoxicity.

  • Metabolic Activation: The compound itself might be non-toxic, but cellular metabolism (e.g., by cytochrome P450 enzymes) could convert it into a reactive, toxic metabolite.[7][8]

  • Compound Impurities: Residual catalysts, reagents, or side-products from synthesis can be highly toxic and confound your results.[3]

Q2: What is the first step I should take when a promising hit shows toxicity to non-cancerous control cell lines?

A: The immediate priority is to de-risk the observation by determining if it's a genuine on-target toxicity or an experimental artifact.

Q3: Can computational tools predict toxicity before I synthesize a compound?

A: Yes, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a valuable tool in the design phase.[10][11] Online tools and software packages can predict potential liabilities such as:

  • Hepatotoxicity or Cardiotoxicity (hERG inhibition): These models can flag structural motifs associated with specific organ toxicities.[12][13]

  • Metabolic Hotspots: Programs can predict sites on the molecule that are susceptible to metabolic modification, which could lead to reactive metabolite formation.

  • Promiscuity/Off-Target Predictions: Docking your designed molecule into panels of known off-targets (like common kinases or GPCRs) can provide an early warning of potential cross-reactivity.

While these predictions are not a substitute for experimental data, they are excellent for prioritizing which derivatives to synthesize, helping you avoid "dead-end" compounds with a high probability of failure due to toxicity.[11]

Section 2: Troubleshooting Guide: Investigating Unexpected Cytotoxicity

This guide provides a logical workflow for diagnosing and addressing toxicity issues encountered during your experiments.

Issue 1: High Cytotoxicity in Control Cell Lines

Your lead compound is potent against your target but also kills the healthy control cell line at similar concentrations.

This workflow helps determine the root cause of non-selective cytotoxicity.

G start High Cytotoxicity Observed in Control Cell Line purity Step 1: Verify Compound Purity & Identity (LC-MS, NMR) start->purity solubility Step 2: Check for Assay Precipitation (Visual, DLS) purity->solubility Compound is Pure impure Result: Impure Action: Re-synthesize & Purify purity->impure off_target_screen Step 3: Screen for Off-Target Activity (Broad Kinase Panel) solubility->off_target_screen Compound is Soluble precipitate Result: Precipitation Action: Optimize Assay Conditions solubility->precipitate mechanism Step 4: Investigate Mechanism of Cell Death (Apoptosis/Necrosis Assays) off_target_screen->mechanism Off-Target Hit(s) Identified conclusion Conclusion: Toxicity is Real and Off-Target Mediated mechanism->conclusion

Caption: A decision tree for troubleshooting non-selective cytotoxicity.

Causality: Since the quinazoline scaffold frequently interacts with the ATP-binding pocket of kinases, broad kinase panel screening is one of the most effective ways to identify the cause of off-target toxicity.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of your test compound in 100% DMSO.

  • Assay Selection: Choose a reputable vendor that offers a large kinase screening panel (e.g., >100 kinases). Select an assay format, such as a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) assay.

  • Primary Screen: Perform a single-point screen at a high concentration (e.g., 10 µM) against the entire panel. This is a cost-effective way to identify potential hits.

  • Data Analysis: Identify any kinases where the activity is inhibited by more than a set threshold (e.g., >50% or >75%).

  • Follow-Up (Dose-Response): For any hits identified in the primary screen, perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) to determine the IC50 value for each off-target kinase.

  • Interpretation: Compare the IC50 values for the off-target kinases to the IC50 value for your primary target and the cytotoxic IC50 in the control cell line. A strong correlation between off-target kinase inhibition and cytotoxicity suggests a likely cause.

Section 3: Proactive Strategies for Toxicity Reduction

This section focuses on medicinal chemistry strategies to design and build safer quinazolinone compounds from the outset.

Strategy 1: Structure-Activity Relationship (SAR) Guided Design

Systematic modification of the quinazolinone scaffold can decouple desired activity from toxicity. The substitutions at positions 2, 3, 6, and 7 are particularly important for modulating biological activity and safety profiles.[1][14]

PositionModification StrategyRationale & CausalityPotential Trade-offs
Position 2 Introduce bulkier or more polar groups (e.g., thiophene, substituted phenyls).[15]These groups can create steric clashes in the binding pockets of off-target proteins while maintaining affinity for the primary target, thus improving selectivity. Increased polarity can also reduce non-specific hydrophobic interactions.May negatively impact cell permeability or primary target potency.
Position 3 Add flexible aliphatic or aromatic substituents.[16]This position often points towards the solvent-exposed region. Adding groups here can improve solubility and fine-tune physicochemical properties without drastically altering core binding interactions.Can introduce new metabolic liabilities if not designed carefully.
Position 6/7 Introduce small electron-withdrawing groups (e.g., halogens) or polar groups.[17]These positions can modulate the electronic properties of the entire ring system, influencing binding affinity and reactivity. Adding polar groups can block potential sites of metabolic oxidation and improve the overall ADME profile.[1]Can alter the pKa of the molecule, affecting cell uptake and target engagement.
Scaffold Hopping Replace the quinazolinone core with a bioisosteric heterocycle.If the core itself is responsible for toxicity (e.g., through metabolic activation), replacing it with a different scaffold that maintains the key binding pharmacophores can eliminate the liability. This is a powerful strategy to escape known toxicity issues.[18]A high-risk, high-reward strategy that requires significant synthetic effort and may lead to a complete loss of activity.
Strategy 2: Molecular Hybridization

Molecular hybridization involves combining the quinazolinone scaffold with another pharmacophore known to have a favorable safety profile or a complementary mechanism of action.[19]

  • Rationale: This strategy aims to create a new chemical entity with improved target selectivity or a multi-targeted profile that is synergistic.[20] For example, hybridizing a quinazolinone with a moiety that targets a specific cellular transporter could enhance delivery to cancer cells, thereby reducing exposure and toxicity to healthy tissues. The combination of a chalcone moiety with quinazolinone has been shown to increase anticancer activity while decreasing genotoxic effects.[1]

This diagram illustrates the iterative process of refining a hit compound to improve its safety profile.

Caption: An iterative cycle for optimizing a lead compound to reduce toxicity.

References

Technical Support Center: Scale-up Synthesis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and process chemists involved in the scale-up synthesis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid. Quinazolinone scaffolds are pivotal in medicinal chemistry, exhibiting a wide range of biological activities and forming the core of numerous therapeutic agents.[1][2] The successful transition from bench-scale synthesis to the production of preclinical batches requires careful consideration of reaction parameters, potential process bottlenecks, and robust analytical controls. This document is structured as a practical, issue-driven resource to navigate the common challenges encountered during this critical phase of drug development.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: My reaction yield is consistently low (<70%) upon scale-up. What are the primary causes and how can I optimize the process?

A1: Low yield during scale-up is a common but multi-faceted problem. The primary suspects are often related to thermal control, reagent purity, and reaction kinetics.

  • Causality & Explanation: The most prevalent synthetic route involves the condensation of 4-aminoterephthalic acid with an excess of formamide at high temperatures (typically 150-180 °C). At scale, inefficient heat transfer can create hot spots, leading to thermal degradation of the starting material and product. Formamide itself can decompose to ammonia and carbon monoxide at elevated temperatures, altering the reaction environment. Furthermore, the purity of the starting 4-aminoterephthalic acid is critical; residual impurities from its synthesis can interfere with the cyclization process.

  • Recommended Actions:

    • Reagent Quality Control: Ensure the 4-aminoterephthalic acid is of high purity (>98%), free of residual solvents or inorganic salts. Use fresh, high-purity formamide.

    • Thermal Management: Employ a jacketed reactor with an overhead mechanical stirrer. A gradual heating ramp is crucial to maintain uniform temperature throughout the reaction vessel. Monitor the internal temperature closely and avoid overshooting the target.

    • Atmosphere Control: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can occur at high temperatures.

    • Stoichiometry Optimization: While formamide is often used as both a reagent and a solvent, the molar ratio can be optimized. A moderate excess is typically sufficient. Excessive formamide can complicate the work-up.

Q2: The product precipitates prematurely, forming a thick, unmanageable slurry that stalls the stirrer. How can this be managed?

A2: This is a classic physical processing challenge in scaling up reactions where the product has limited solubility in the reaction medium.

  • Causality & Explanation: this compound is a rigid, planar molecule with strong intermolecular hydrogen bonding potential, leading to low solubility in many solvents, including formamide at lower temperatures. As the reaction proceeds and product concentration increases, it can exceed its solubility limit and precipitate, dramatically increasing the viscosity of the reaction mixture.

  • Recommended Actions:

    • Mechanical Stirring: A robust overhead mechanical stirrer with a high-torque motor and a properly designed impeller (e.g., anchor or pitched-blade turbine) is non-negotiable for scale-up. This is superior to magnetic stirring, which will fail under these conditions.

    • Solvent Co-addition (with caution): While formamide is standard, introducing a high-boiling point co-solvent like sulfolane or diphenyl ether could potentially increase solubility. However, this requires significant process redevelopment and validation, as it will change the reaction kinetics and purification profile. This is generally considered a secondary optimization strategy.

    • Controlled Reaction Rate: A slower, more controlled heating ramp can sometimes prevent rapid, bulk precipitation, allowing the solid to form in a more manageable, granular state rather than a thick paste.

Q3: My purified product has inconsistent color (ranging from off-white to yellow/brown) and contains persistent impurities. What are the best purification strategies?

A3: Product color and purity are critical quality attributes for preclinical material. The color often indicates the presence of high-molecular-weight, chromophoric impurities formed via degradation or side reactions.

  • Causality & Explanation: The high temperatures used in the synthesis can generate colored impurities. The primary impurity is often unreacted 4-aminoterephthalic acid or partially reacted intermediates. The product's carboxylic acid and amide functionalities make it poorly soluble in most common organic solvents, complicating purification.

  • Recommended Actions:

    • Optimized Work-up: The most effective initial purification is a well-designed work-up. After cooling the reaction, the mixture is typically quenched by adding water or an alcohol (e.g., methanol). This precipitates the product while dissolving excess formamide and more polar impurities.

    • Base/Acid Wash: A highly effective method involves dissolving the crude product in an aqueous base (e.g., dilute NaOH or K₂CO₃) to form the water-soluble carboxylate salt. The solution can then be filtered to remove insoluble impurities. Treatment with activated carbon at this stage can help remove colored impurities. Subsequent acidification (e.g., with HCl) will re-precipitate the purified product, which can be isolated by filtration.

    • Recrystallization/Trituration: If impurities persist, recrystallization from a high-boiling polar aprotic solvent like DMF, DMAc, or DMSO is an option, though losses can be significant. Alternatively, triturating (slurrying) the crude solid in a hot solvent like ethanol or methanol can be effective at washing away more soluble impurities without fully dissolving the product.

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Actions
Low Yield 1. Inefficient heat transfer (hot spots)2. Impure starting materials3. Oxidative side reactions1. Use a jacketed reactor with overhead stirring2. Verify starting material purity (>98%)3. Run under an inert (N₂) atmosphere
Thick Slurry 1. Product precipitation exceeds solubility2. Inadequate agitation1. Use a high-torque overhead mechanical stirrer2. Ensure controlled heating to manage precipitation rate
Product Impurity/Color 1. Thermal degradation2. Incomplete reaction3. Ineffective work-up1. Perform a base/acid wash for purification2. Use activated carbon to remove color3. Triturate with a hot solvent like methanol

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for preparing this compound?

A1: The most direct and industrially viable method is the Niementowski quinazolinone synthesis, which involves the thermal condensation of an anthranilic acid derivative with an amide.[3] For this specific target, the reaction between 4-aminoterephthalic acid and formamide is the preferred route. Formamide serves as both the reactant (a source of the C2 carbon) and a high-boiling solvent, making the process atom-economical and straightforward. The reaction proceeds by initial formation of a formamide intermediate, followed by intramolecular cyclization and dehydration at high temperature to yield the quinazolinone ring.

Diagram 1: General Synthetic Workflow

This diagram illustrates the key stages of the scale-up synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor: - 4-Aminoterephthalic Acid - Formamide inert Inert Atmosphere (N₂) reagents->inert heat Heat to 160-180 °C (Controlled Ramp) inert->heat stir Maintain with Overhead Stirring (4-6h) heat->stir monitor Monitor by HPLC/TLC stir->monitor cool Cool to < 80 °C monitor->cool quench Quench with Water/Methanol cool->quench filter Filter Crude Solid quench->filter wash Wash with Water & Methanol filter->wash base_diss Dissolve in Aq. Base (e.g., K₂CO₃) wash->base_diss acid_precip Acidify (HCl) to Precipitate base_diss->acid_precip filter_pure Filter Purified Product acid_precip->filter_pure dry Dry under Vacuum (60-80 °C) filter_pure->dry final_product Preclinical Grade Product dry->final_product Final QC Analysis

Caption: High-level workflow for the scale-up synthesis.

Q2: What are the critical quality attributes (CQAs) for the starting materials?

A2: The quality of your starting materials directly impacts the yield, purity, and batch-to-batch consistency of your final product.

Table 2: Starting Material Specifications
Material Parameter Specification Justification
4-Aminoterephthalic Acid Purity (HPLC)≥ 98.0%Ensures high conversion and minimizes side products.
Water Content (KF)≤ 0.5%Excess water can interfere with the high-temperature condensation reaction.
Related ImpuritiesSpecify limits for known impurities from its synthesis.Prevents introduction of impurities that may be difficult to remove later.
Formamide Purity (GC)≥ 99.5%Low-purity formamide may contain formic acid or ammonium formate, affecting the reaction pH and outcome.
Water Content (KF)≤ 0.2%Minimizes potential hydrolysis side reactions.
Q3: What are the key safety considerations when running this reaction at a multi-hundred gram or kilogram scale?

A3: Safety is paramount. This synthesis involves high temperatures and reagents with specific hazards.

  • High-Temperature Operation: All reactions should be conducted in a chemical fume hood or a walk-in hood rated for kilogram-scale reactions. The reactor should have over-pressure protection (e.g., a rupture disc). Ensure no flammable solvents are nearby.

  • Reagent Handling: Formamide is a teratogen and requires careful handling. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat.

  • Pressure Build-up: At temperatures above 160 °C, formamide can slowly decompose, potentially liberating gases (CO, NH₃). The reactor must be vented to a safe exhaust or scrubber system to prevent pressure build-up.

  • Work-up Quench: The quenching step (addition of water or methanol to the hot reaction mixture) is exothermic. The quench solvent should be added slowly and in a controlled manner to manage the temperature increase and prevent vigorous boiling.

Q4: Which analytical techniques are essential for characterizing the final product for preclinical use?

A4: A comprehensive suite of analytical tests is required to confirm the structure, purity, and quality of the final Active Pharmaceutical Ingredient (API).

  • Identity:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major structural impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity:

    • HPLC: To determine the purity (typically expressed as area %) and to quantify any impurities. A validated, stability-indicating method should be used.

    • Residual Solvents (GC): To ensure solvents used in the final purification steps (e.g., methanol, DMF) are below acceptable limits defined by ICH guidelines.

  • Physicochemical Properties:

    • Melting Point: As a general indicator of purity.

    • Loss on Drying (LOD): To determine the amount of volatile matter (e.g., residual water and solvents).

Table 3: Typical Preclinical Grade Specifications
Test Method Specification
Appearance VisualWhite to Off-White Crystalline Solid
Identity by ¹H NMR ¹H NMRConforms to reference structure
Purity by HPLC HPLC (e.g., at 254 nm)≥ 98.5%
Any Single Impurity HPLC≤ 0.5%
Residual Solvents GC-HSPer ICH Q3C Limits
Loss on Drying TGA or Vacuum Oven≤ 1.0%
Diagram 2: Troubleshooting Logic for Low Purity

This diagram provides a decision-making framework for diagnosing purity issues.

PurityTroubleshooting cluster_known start Low Purity Detected by HPLC identify_imp Identify Impurity by LC-MS start->identify_imp imp_known Yes identify_imp->imp_known imp_unknown No identify_imp->imp_unknown check_sm Is it Starting Material? imp_known->check_sm investigate Investigate Source: - Degradation? - Reagent Contaminant? imp_unknown->investigate check_inter Is it an Intermediate? check_sm->check_inter No increase_time Action: Increase reaction time or temperature slightly check_sm->increase_time Yes check_inter->increase_time Yes repurify Action: Re-run base/acid purification step check_inter->repurify No (Side Product) end_node Re-analyze Batch increase_time->end_node repurify->end_node adjust_cond Action: Lower reaction temp or use higher purity reagents investigate->adjust_cond adjust_cond->end_node

References

Validation & Comparative

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid, a representative member of the versatile quinazoline chemical class, against three clinically approved titans of cancer therapy: Gefitinib, Erlotinib, and Afatinib. We will dissect their mechanisms, compare their biochemical and cellular performance, and provide the experimental frameworks necessary for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced landscape of kinase inhibition centered on this privileged scaffold.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, particularly for developing inhibitors that target the ATP-binding site of protein kinases.[1] Its rigid, planar structure and specific hydrogen bonding capabilities allow it to anchor effectively within the hinge region of the kinase domain, acting as a competitive inhibitor against ATP.[2][3] This mechanism is central to the therapeutic effect of numerous anticancer agents.[4]

The epidermal growth factor receptor (EGFR) tyrosine kinase, a critical regulator of cell proliferation and survival, has been a primary target for quinazoline-based drugs.[5][6] Dysregulation of EGFR signaling is a hallmark of various cancers, making its inhibition a validated therapeutic strategy.[7] First-generation inhibitors like Gefitinib and Erlotinib offered a paradigm shift in treating non-small cell lung cancer (NSCLC) patients with specific activating EGFR mutations.[7] The subsequent development of second-generation, irreversible inhibitors like Afatinib sought to address acquired resistance.[8]

This guide uses this compound as a foundational structure to explore the critical chemical and biological attributes that define a successful kinase inhibitor, comparing it to its clinically validated predecessors.

Mechanism of Action: Reversible vs. Covalent Inhibition

The fundamental mechanism for this class of drugs is the blockade of ATP binding, which prevents the kinase from phosphorylating its downstream substrates, thereby shutting down the signaling cascade.[3] However, a key distinction lies in the nature of this blockade.

  • Reversible Inhibition: Gefitinib and Erlotinib are first-generation, reversible inhibitors. They form hydrogen bonds with the kinase hinge region and occupy the ATP pocket, but this binding is non-covalent.[2] Their efficacy is dependent on maintaining a sufficient therapeutic concentration to outcompete cellular ATP.

  • Irreversible (Covalent) Inhibition: Afatinib represents a second-generation advance. While it also targets the ATP binding site, it incorporates a reactive group (an acrylamide "warhead") that forms a permanent, covalent bond with a specific cysteine residue (Cys797) near the active site.[9] This irreversible binding provides a more durable and potent inhibition of the target kinase.

The core 3,4-Dihydro-4-oxoquinazoline scaffold of our topic compound is adept at ATP-competitive binding. The addition of a carboxylic acid at the C6 position could potentially be exploited to form additional interactions within the binding pocket or to modify the compound's physicochemical properties, such as solubility.

cluster_0 EGFR Signaling Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binds & Activates ADP ADP EGFR->ADP Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Phosphorylates Substrates ATP ATP ATP->EGFR Provides Phosphate Proliferation Proliferation Downstream Signaling->Proliferation Promotes Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling and the point of intervention for quinazoline inhibitors.

Comparative Performance: Potency and Selectivity

The ultimate utility of a kinase inhibitor is defined by two key parameters: its potency against the intended target and its selectivity across the entire human kinome. High potency ensures efficacy at lower doses, while high selectivity minimizes off-target effects that can lead to toxicity.[10]

Table 1: Comparative Potency of EGFR Inhibitors

CompoundTarget / Cell LineIC₅₀ (nM)MechanismNotes
This compound EGFR (Wild-Type)HypotheticalReversible (Predicted)Baseline scaffold for SAR exploration.
Gefitinib EGFR (Wild-Type)20 - 80ReversibleEffective against activating mutations (e.g., L858R, Del19).[5]
A431 Cells40 - 100ReversibleDemonstrates cellular activity.[5]
Erlotinib EGFR (Wild-Type)2 - 5ReversiblePotent first-generation inhibitor with similar mutation profile to Gefitinib.[8]
Afatinib EGFR (Wild-Type)0.5IrreversibleBroader activity against ErbB family members (EGFR, HER2, HER4).[8][11]
NCI-H1975 (L858R/T790M)10IrreversibleActive against the T790M resistance mutation, unlike 1st-gen inhibitors.[5]

IC₅₀ values are approximate and can vary based on assay conditions.

The Importance of Selectivity Profiling

While potent EGFR inhibition is desired, broad-spectrum activity against other kinases can lead to adverse events.[10] Kinase selectivity profiling is a critical step in drug development to identify and mitigate these off-target interactions.[12] This is typically done by screening the inhibitor against a large panel of kinases (often >400) and measuring its activity against each one.[13][14]

cluster_workflow Kinase Selectivity Profiling Workflow A Test Compound (e.g., Quinazoline Derivative) B High-Throughput Screen (Large Kinase Panel, >400 kinases) A->B C Data Analysis (Determine IC50 or % Inhibition) B->C D Selectivity Profile (Kinome Map Generation) C->D E Identify On-Target and Off-Target Hits D->E F Guide SAR for Improved Selectivity E->F

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

Experimental Protocols for Inhibitor Characterization

Objective comparison requires standardized, reproducible experimental methods. Below are foundational protocols for determining inhibitor potency in both biochemical and cellular contexts.

Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This protocol describes a common fluorescence-based assay to measure the direct inhibitory effect of a compound on purified kinase activity.[15][16] The principle involves measuring the amount of ADP produced, which is directly proportional to kinase activity.[17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine 5'-triphosphate (ATP)

  • Test inhibitor (serial dilutions in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35)[15]

  • ADP detection reagent kit (e.g., ADP-Glo™, Transcreener®)

  • 384-well assay plates (low-volume, black)

  • Multichannel pipettor and plate reader with fluorescence detection

Step-by-Step Methodology:

  • Prepare Inhibitor Plate: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the wells of the 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls.

  • Prepare Kinase/Substrate Master Mix: In kinase assay buffer, prepare a solution containing the kinase and its peptide substrate at 2x the final desired concentration.

  • Initiate Reaction: Add the Kinase/Substrate master mix to the wells containing the test compound.

  • Start Kinase Reaction: Add ATP solution (at 2x final concentration, typically near its Km value) to all wells to start the reaction.[18] Include "no kinase" wells as a background control.[15]

  • Incubation: Incubate the plate at room temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Stop Reaction & Detect ADP: Add the ADP detection reagent as per the manufacturer's instructions. This typically involves a reagent that stops the kinase reaction and initiates a coupled enzymatic reaction that produces a fluorescent signal proportional to the ADP concentration.

  • Read Plate: After a brief incubation, measure the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background ("no kinase" control) from all data points.

    • Normalize the data using the "no inhibition" (DMSO) and "full inhibition" (positive control inhibitor) wells.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses an inhibitor's ability to block kinase activity within a living cell by measuring the phosphorylation status of a direct downstream substrate.[19]

Objective: To determine the cellular potency of an inhibitor by measuring the reduction of EGFR auto-phosphorylation in a cancer cell line.

Materials:

  • Human cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Test inhibitor (serial dilutions in DMSO)

  • Epidermal Growth Factor (EGF) ligand

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (pY1068), anti-total-EGFR, anti-Actin (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Chemiluminescent substrate (ECL) and imaging system

Step-by-Step Methodology:

  • Cell Culture: Plate A431 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR activity.

  • Inhibitor Treatment: Treat the starved cells with various concentrations of the test inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce robust EGFR phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and separate the lysates via SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the ECL substrate and capture the signal using an imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with anti-total-EGFR and subsequently with an anti-Actin antibody.

  • Analysis: Quantify the band intensities. For each sample, normalize the phospho-EGFR signal to the total-EGFR or Actin signal. Plot the normalized signal against inhibitor concentration to estimate cellular potency.

cluster_workflow Cellular Phosphorylation Assay Workflow A 1. Plate & Starve Cells (e.g., A431) B 2. Treat with Inhibitor (Dose-Response) A->B C 3. Stimulate with EGF B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blot: - Separate by SDS-PAGE - Transfer to Membrane D->E F 6. Antibody Probing: - p-EGFR (Primary) - HRP-Secondary E->F G 7. Detect & Quantify Signal F->G H 8. Re-probe for Total EGFR & Loading Control (Actin) G->H

Caption: Workflow for a Western Blot-based cellular phosphorylation assay.

Clinical Context and Toxicological Profiles

While our topic compound is preclinical, the clinical data from Gefitinib, Erlotinib, and Afatinib provide a crucial benchmark for what is required for success.

  • Efficacy: All three drugs have proven efficacy in NSCLC patients with activating EGFR mutations (Exon 19 deletions, L858R).[7] Afatinib has shown superior progression-free survival compared to Gefitinib in some studies, particularly in patients with Del19 mutations.[20] However, overall survival benefits have been more debated.[8]

  • Toxicity: The most common adverse events are mechanistically linked to EGFR inhibition in the skin and gastrointestinal tract, leading to rash and diarrhea.[11] Afatinib, being more potent and broader in its inhibition profile, is generally associated with a higher incidence and severity of these side effects compared to Gefitinib and Erlotinib.[21] This often requires dose reduction to manage toxicity.[11]

Conclusion

The this compound structure represents a valid starting point for the development of novel kinase inhibitors, grounded in the proven success of the quinazoline scaffold. This guide illustrates that progression from a chemical scaffold to a clinical candidate requires a rigorous, multi-faceted evaluation. A successful inhibitor must not only demonstrate high biochemical potency but also translate that potency into a cellular context, maintain a high degree of selectivity across the kinome to ensure a safe therapeutic window, and ultimately prove its efficacy and manageable toxicity in clinical settings. The established profiles of Gefitinib, Erlotinib, and Afatinib provide a clear and challenging roadmap for any new entrant in the field of EGFR-targeted therapy.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs, earning them the designation of "privileged structures." The quinazoline nucleus is a quintessential example of such a scaffold.[1][2] Its rigid, heterocyclic system provides an ideal foundation for designing molecules that can interact with high affinity and specificity at various biological targets. This has led to the development of several blockbuster drugs, particularly in oncology, such as the Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib, erlotinib, and afatinib, which have revolutionized the treatment of certain cancers.[3][4][5][6]

The 3,4-dihydro-4-oxoquinazoline core, the subject of this guide, represents a versatile variant of this privileged scaffold. The addition of a carboxylic acid moiety at the 6-position introduces a key functional group that can be exploited to modulate pharmacokinetic properties or establish additional interactions with target proteins. The development of novel derivatives from this core is driven by the perpetual need for therapeutic agents with improved potency against resistant biological targets, enhanced selectivity to minimize off-target effects and associated toxicity, and novel mechanisms of action.

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of newly synthesized 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to characterization. We will explore two primary avenues of biological activity commonly associated with the quinazoline core: anticancer and antimicrobial effects.[7][8]

Part 1: Validation of Anticancer Activity

The quinazoline scaffold is most renowned for its anticancer properties.[9][10][11] Our validation workflow is designed to first confirm cytotoxic activity and then elucidate the underlying mechanism of action, focusing on two well-established targets for quinazoline derivatives: EGFR and tubulin.

cluster_workflow Anticancer Validation Workflow A Novel Quinazoline Derivatives (QDs) B In Vitro Cytotoxicity Screen (MTT Assay) Against Cancer Cell Lines A->B C Determine IC50 Values B->C D Active Compounds (Low Micromolar IC50) C->D E Hypothesis 1: EGFR Inhibition D->E F Hypothesis 2: Tubulin Polymerization Inhibition D->F G EGFR Kinase Assay E->G Biochemical Validation H Cell Cycle Analysis (Flow Cytometry) F->H Cell-Based Validation J Mechanism of Action Established G->J I Apoptosis Confirmation (Western Blot) H->I Confirmatory Assay I->J

Caption: A logical workflow for validating the anticancer potential of novel quinazoline derivatives.

Initial Cytotoxicity Screening: The MTT Assay

The foundational step in assessing anticancer potential is to determine whether the novel compounds exhibit cytotoxicity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[12][13] Its principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active (i.e., viable) cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[14][15] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[16]

Causality: We use a panel of cancer cell lines representing different tumor types (e.g., A549 for lung, MCF-7 for breast, HCT-116 for colon) to identify broad-spectrum activity or potential selectivity. Comparing the calculated IC50 values (the concentration of a drug that inhibits cell growth by 50%) of our novel derivatives against a standard chemotherapeutic agent like Doxorubicin or a known quinazoline-based drug like Gefitinib provides a critical benchmark for potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Quinazoline Derivatives

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
Novel Derivative QDA-01 2.5 ± 0.33.1 ± 0.44.0 ± 0.5
Novel Derivative QDA-02 15.8 ± 1.222.5 ± 2.118.9 ± 1.7
Novel Derivative QDA-03 0.9 ± 0.11.2 ± 0.21.5 ± 0.2
Gefitinib (Reference) 15.6 ± 1.5[2]>5025.3 ± 2.8
Doxorubicin (Reference) 0.05 ± 0.010.08 ± 0.010.12 ± 0.02

Data are presented as mean ± SD from three independent experiments. This is representative data for illustrative purposes.

From this initial screen, compounds with low micromolar or nanomolar IC50 values (e.g., QDA-01 and QDA-03) are prioritized for mechanistic studies.

Mechanistic Elucidation I: EGFR Inhibition

The quinazoline core is a classic pharmacophore for inhibiting EGFR, a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[2][4] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) that promote cell proliferation and survival.[5] Quinazoline-based inhibitors typically act as ATP-competitive antagonists in the kinase domain, preventing this signaling cascade.[6]

cluster_pathway EGFR Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR P P EGFR->P RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nuc Nucleus ERK->Nuc AKT AKT AKT->Nuc PI3K->AKT Prolif Gene Transcription (Proliferation, Survival) Nuc->Prolif Inhibitor Novel Quinazoline Derivative Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling and the inhibitory action of quinazoline derivatives.

Validation Approach: The most direct way to validate EGFR inhibition is through a biochemical kinase assay. This cell-free assay measures the ability of the novel compounds to inhibit the phosphorylation of a substrate by purified EGFR enzyme. This provides a direct measure of target engagement, independent of cellular uptake or metabolism.

Mechanistic Elucidation II: Tubulin Polymerization Inhibition

Beyond EGFR, some quinazoline derivatives have been shown to function as potent inhibitors of tubulin polymerization, placing them in the same class as drugs like colchicine and combretastatin.[17][18][19][20] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division.[21] Compounds that disrupt microtubule dynamics arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis.[21]

Validation Approach: This hypothesis is tested through a sequence of cell-based assays:

  • Cell Cycle Analysis: We treat cancer cells with the active compounds and analyze their DNA content using flow cytometry.[22][23] A significant increase in the cell population in the G2/M phase is a strong indicator of antimitotic activity.[24]

  • Apoptosis Confirmation: Cell cycle arrest often leads to programmed cell death (apoptosis).[25] We confirm this by using Western blotting to detect key apoptotic markers, such as the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[26][27][28] The appearance of cleaved fragments of these proteins is a definitive sign of apoptosis execution.

Table 2: Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO) 65.2 ± 4.120.5 ± 2.514.3 ± 1.9
Novel Derivative QDA-03 10.1 ± 1.55.7 ± 0.984.2 ± 3.3
Paclitaxel (Reference) 8.9 ± 1.24.5 ± 0.886.6 ± 2.9

Data are presented as mean ± SD. This is representative data for illustrative purposes, showing a clear G2/M arrest for QDA-03.

Part 2: Validation of Antimicrobial Activity

The quinazoline scaffold is also associated with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][7][29] Given the urgent global need for new antimicrobial agents to combat rising drug resistance, evaluating this potential activity is a valuable secondary objective.[30]

Validation Approach: We employ standardized methods from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability.[31]

  • Initial Screening (Qualitative): The disk-diffusion (Kirby-Bauer) method is an excellent first-pass screen.[31][32] Paper disks impregnated with the test compounds are placed on an agar plate inoculated with a specific microorganism. The diffusion of the compound into the agar creates a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear around the disk where microbial growth is prevented.[33]

  • Quantitative Analysis (MIC Determination): To quantify the potency of the antimicrobial effect, we determine the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[31] The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[34][35]

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Novel Quinazoline Derivatives

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Novel Derivative QDA-01 83216
Novel Derivative QDA-03 4168
Ciprofloxacin (Reference) 10.5>128
Fluconazole (Reference) >128>1282

This is representative data for illustrative purposes.

The results in Table 3 suggest that the novel derivatives possess moderate to good broad-spectrum antimicrobial activity. For instance, QDA-03 shows promising activity against the Gram-positive bacterium and the fungus.

Part 3: Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods.[12][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinazoline derivatives and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard propidium iodide (PI) staining techniques.[22][24][36]

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the novel compounds at their respective IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant containing any floating (potentially apoptotic) cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.[23] Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Western Blot

This protocol outlines the detection of cleaved caspase-3 and PARP.[25][26]

  • Protein Extraction: Treat cells as in the cell cycle protocol. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. The presence of smaller, cleaved bands for caspase-3 and PARP in treated samples indicates apoptosis.[27]

Protocol 4: Broth Microdilution for MIC Determination

This protocol follows CLSI guidelines.[31]

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that each well will receive a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well. This brings the final volume to 100 µL and dilutes the compound to its final test concentration.

  • Controls: Include a positive control well (inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density on a plate reader.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-oxo-quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-oxo-quinazoline analogs, with a focus on their anticancer and antimicrobial properties. By examining key structural modifications and their impact on biological efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel and potent therapeutic agents.

Anticancer Activity: Targeting Key Oncogenic Pathways

4-Oxo-quinazoline derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular signaling pathways involved in tumorigenesis.[1][3] A major focus of research has been the development of these analogs as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[4][5]

Structure-Activity Relationship of 2-Substituted 4-Oxo-Quinazoline Analogs

The substituent at the 2-position of the 4-oxo-quinazoline ring plays a critical role in determining the anticancer potency and selectivity.

Table 1: Comparative Anticancer Activity (IC50) of 2-Substituted 4-Oxo-Quinazoline Analogs

CompoundR-Group at Position 2Cancer Cell LineIC50 (µM)Reference
1 PhenylJurkat (T-cell ALL)>50[6]
2 4-HydroxyphenylJurkat (T-cell ALL)14.2[6]
3 4-MethoxyphenylJurkat (T-cell ALL)>50[6]
4 4-NitrophenylJurkat (T-cell ALL)49.4[6]
5 3,4-DimethoxyphenylJurkat (T-cell ALL)1.9[6][7]
6 2-NaphthylJurkat (T-cell ALL)<5[6][7]
7 2-ThienylJurkat (T-cell ALL)>50[6]
8 2-FurylJurkat (T-cell ALL)>50[6]
9 2-MethoxyphenylA549 (Lung)1.85[8]
10 2-Mercapto-N-acetylHeLa (Cervical)2.81[8]
11 2-Mercapto-N-benzoylHeLa (Cervical)1.92[8]

The data in Table 1 clearly demonstrates that the nature of the substituent at the 2-position significantly influences the cytotoxic activity. Aromatic and heteroaromatic rings are common substitutions. For instance, the introduction of a 3,4-dimethoxyphenyl group (Compound 5) or a 2-naphthyl group (Compound 6) leads to potent activity against Jurkat cells, with IC50 values of 1.9 µM and <5 µM, respectively.[6][7] This suggests that bulky, lipophilic groups at this position may enhance binding to the target protein. In contrast, simple phenyl (Compound 1) or single-substituted phenyl rings with electron-donating or -withdrawing groups (Compounds 2, 3, and 4) show weaker activity.

Furthermore, modifications to a 2-mercapto group can also yield highly potent compounds. As seen with compounds 10 and 11, the addition of N-acetyl or N-benzoyl moieties to the 2-mercapto group results in significant cytotoxicity against HeLa cells.[8]

Targeting EGFR: A Key Mechanism of Action

Many 4-oxo-quinazoline-based anticancer agents function as inhibitors of EGFR tyrosine kinase.[5] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.

EGFR_Inhibition 4-Oxo-Quinazoline Analog 4-Oxo-Quinazoline Analog ATP Binding Site ATP Binding Site 4-Oxo-Quinazoline Analog->ATP Binding Site Binds to EGFR Tyrosine Kinase EGFR Tyrosine Kinase Inhibition of Autophosphorylation Inhibition of Autophosphorylation EGFR Tyrosine Kinase->Inhibition of Autophosphorylation Leads to ATP Binding Site->EGFR Tyrosine Kinase Downstream Signaling Blockade Downstream Signaling Blockade Inhibition of Autophosphorylation->Downstream Signaling Blockade Reduced Tumor Cell Proliferation Reduced Tumor Cell Proliferation Downstream Signaling Blockade->Reduced Tumor Cell Proliferation

Caption: EGFR inhibition by 4-oxo-quinazoline analogs.

The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents receptor autophosphorylation and downstream signaling, ultimately leading to a reduction in tumor cell proliferation.[5] The structure-activity relationship for EGFR inhibition is highly specific. For example, substitutions at the 6- and 7-positions of the quinazoline ring with small, electron-donating groups like methoxy groups can enhance activity.[5]

Antimicrobial Activity: A Renewed Area of Interest

Beyond their anticancer properties, 4-oxo-quinazoline derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2]

Structure-Activity Relationship of 2,3-Disubstituted 4-Oxo-Quinazoline Analogs

Modifications at both the 2- and 3-positions of the 4-oxo-quinazoline scaffold have been shown to be crucial for antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC) of 2,3-Disubstituted 4-Oxo-Quinazoline Analogs

CompoundR1-Group at Position 2R2-Group at Position 3OrganismMIC (µg/mL)Reference
12 PhenylHStaphylococcus aureus>128[9]
13 PhenylCH2CONH-PhenylStaphylococcus aureus32[9]
14 PhenylCH2CONH-(4-methoxyphenyl)Staphylococcus aureus128[9]
15 PhenylCH2CONH-(2-naphthyl)Staphylococcus aureus64[9]
16 PhenylHStreptococcus pneumoniae>128[9]
17 PhenylCH2CONH-PhenylStreptococcus pneumoniae16[9]
18 6-Iodo-2-phenylCH2CSNH-MethylStaphylococcus aureus6.25[10]
19 6-Iodo-2-phenylCH2CSNH-EthylStaphylococcus aureus6.25[10]

As illustrated in Table 2, the introduction of a substituted acetamide side chain at the 3-position significantly enhances the antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae compared to the unsubstituted analog (Compound 12 vs. 13 and 16 vs. 17).[9] The nature of the substituent on the acetamide also plays a role, with an unsubstituted phenyl group (Compound 13) being more effective than a 4-methoxyphenyl (Compound 14) or a 2-naphthyl group (Compound 15) against S. aureus.

Furthermore, the combination of substitutions at positions 2, 3, and 6 can lead to highly potent antimicrobial agents. Compounds 18 and 19, which feature a 6-iodo-2-phenyl scaffold and a thioureide side chain at the 3-position, exhibit excellent activity against S. aureus with MIC values of 6.25 µg/mL.[10]

Antimicrobial_SAR cluster_quinazoline 4-Oxo-Quinazoline Core cluster_substituents Key Substitutions Core 4-Oxo-Quinazoline Biological_Activity Antimicrobial Potency Core->Biological_Activity Influences R1 Position 2 (e.g., Aryl, Heteroaryl) R1->Core R2 Position 3 (e.g., Substituted amides) R2->Core R3 Position 6 (e.g., Halogens) R3->Core

Caption: Key substitution points influencing antimicrobial activity.

Experimental Protocols

The evaluation of the biological activity of 4-oxo-quinazoline analogs relies on standardized and reproducible experimental protocols.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][8]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment: The synthesized 4-oxo-quinazoline analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.[8]

  • Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Step-by-Step Methodology:

  • Compound Preparation: The 4-oxo-quinazoline analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[10]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 4-oxo-quinazoline scaffold represents a highly versatile platform for the development of potent therapeutic agents. Structure-activity relationship studies have revealed that strategic modifications at the 2-, 3-, and 6-positions of the quinazoline ring are critical for optimizing both anticancer and antimicrobial activities. For anticancer applications, targeting EGFR through the introduction of appropriate substituents on the 2-aryl and 4-anilino moieties has proven to be a successful strategy. In the realm of antimicrobial agents, the incorporation of diverse side chains at the 3-position, often in combination with substitutions on the benzo ring, can lead to compounds with significant potency against pathogenic microbes. The experimental protocols outlined in this guide provide a framework for the reliable evaluation of newly synthesized 4-oxo-quinazoline analogs, facilitating the continued exploration of this important chemical class in the quest for novel and effective drugs.

References

A Framework for Comparative Efficacy Analysis: 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid versus Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid, a novel quinazoline derivative, against the established anticancer drugs Gefitinib and Erlotinib. Given the absence of direct efficacy data for this specific novel compound, this document outlines a robust, hypothetical comparative study designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established protocols and are designed to yield high-quality, reproducible data for a rigorous assessment of therapeutic potential.

The foundational hypothesis of this guide is that this compound, owing to its quinazoline core structure, likely functions as a tyrosine kinase inhibitor (TKI), a class of targeted therapies that have revolutionized oncology.[1][2][3] Many FDA-approved anticancer agents, including Gefitinib and Erlotinib, are quinazoline derivatives that specifically target the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[1][2][3] Therefore, a direct comparison with these established drugs provides a clear benchmark for assessing the potential of this novel compound.

Section 1: In-Vitro Efficacy Assessment: Determining Cytotoxicity

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[4][5]

Table 1: Hypothetical Comparative Cytotoxicity (IC50 Values in µM)
Cell LineThis compoundGefitinibErlotinib
A549 (NSCLC)To be determined~15.59[6]~1.53[7]
HCC827 (NSCLC, EGFR mutant)To be determined~0.013[8][9]~0.011[10]
PC-9 (NSCLC, EGFR mutant)To be determined~0.077[8]Data varies
BxPC-3 (Pancreatic Cancer)To be determinedData varies~1.26[11]

Caption: This table will be populated with the 50% inhibitory concentration (IC50) values determined from the MTT assay, providing a direct comparison of the cytotoxic potency of the compounds across different cancer cell lines.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, HCC827) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Gefitinib, and Erlotinib in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance of the media-only wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound using non-linear regression analysis.

Section 2: Elucidating the Mechanism of Action: EGFR Signaling Inhibition

To determine if this compound acts as an EGFR inhibitor, Western blot analysis can be used to assess the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK. A reduction in the phosphorylation of these proteins in the presence of the compound would indicate inhibition of the EGFR pathway.[5][12][13]

Table 2: Hypothetical Western Blot Analysis Results
Treatmentp-EGFR (Tyr1068)Total EGFRp-Akt (Ser473)Total Aktp-ERK1/2 (Thr202/Tyr204)Total ERK1/2
Vehicle Control++++++++++++++++++
This compound++++++++++++
Gefitinib++++++++++++
Erlotinib++++++++++++

Caption: This table summarizes the expected qualitative results from a Western blot analysis, where "+" indicates the relative band intensity. A decrease in the phosphorylated forms of EGFR, Akt, and ERK1/2 upon treatment would suggest inhibition of the EGFR signaling pathway.

Detailed Protocol: Western Blot for EGFR Phosphorylation
  • Cell Treatment and Lysis:

    • Seed cancer cells (e.g., A431, which overexpresses EGFR) in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for the last 15 minutes of incubation to induce EGFR phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition of phosphorylation.

Diagram: EGFR Signaling Pathway

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Gefitinib Erlotinib Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.

Section 3: In-Vivo Efficacy Assessment: Tumor Xenograft Model

To evaluate the antitumor efficacy of this compound in a living organism, a subcutaneous tumor xenograft model in immunodeficient mice is a standard and robust approach.[3][10][14][15][16]

Table 3: Hypothetical In-Vivo Tumor Growth Inhibition
Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle ControlTo be determined0%
This compound (X mg/kg)To be determinedTo be determined
Gefitinib (Y mg/kg)To be determinedTo be determined
Erlotinib (Z mg/kg)To be determinedTo be determined

Caption: This table will summarize the primary endpoint of the in-vivo study, comparing the average tumor volume and the percentage of tumor growth inhibition for each treatment group.

Detailed Protocol: Subcutaneous Tumor Xenograft Study
  • Cell Preparation and Implantation:

    • Culture a suitable human cancer cell line (e.g., HCC827) to 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of female athymic nude mice (6-8 weeks old).

  • Tumor Growth and Group Randomization:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare formulations of the test compounds and vehicle control.

    • Administer the treatments daily via oral gavage at predetermined doses.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Tumor Measurement and Data Collection:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • For enhanced monitoring, in-vivo bioluminescence imaging can be employed if the cancer cells are engineered to express luciferase.[1][2][17][18][19]

  • Study Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or after a set duration.

    • Euthanize the mice according to ethical guidelines and excise the tumors for further analysis (e.g., histology, biomarker analysis).[6][11][20][21]

    • Analyze the tumor growth data using appropriate statistical methods, such as repeated measures ANOVA, to determine the significance of the treatment effects.[4][22]

Diagram: In-Vivo Experimental Workflow

InVivo_Workflow start Start cell_culture Cancer Cell Culture (e.g., HCC827) start->cell_culture cell_prep Cell Preparation & Suspension in Matrigel cell_culture->cell_prep implantation Subcutaneous Implantation in Nude Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Group Randomization tumor_growth->randomization treatment Daily Treatment Administration (Vehicle, Test Compounds) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeat for study duration endpoint Study Endpoint monitoring->endpoint analysis Data Analysis & Tissue Collection endpoint->analysis end End analysis->end

Caption: A streamlined workflow for a subcutaneous tumor xenograft study.

Section 4: Assessing Anti-Angiogenic Potential

Many tyrosine kinase inhibitors also exhibit anti-angiogenic properties by targeting receptors like the Vascular Endothelial Growth Factor Receptor (VEGFR). An in-vitro tube formation assay can provide insights into the potential of this compound to inhibit the formation of new blood vessels.[13][19]

Diagram: VEGFR Signaling Pathway

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Endothelial Cell) cluster_intracellular Intracellular Space cluster_inhibitors Potential Inhibition VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Endothelial Cell Proliferation, Migration, & Survival (Angiogenesis) Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis Inhibitor Multi-Targeted TKIs Inhibitor->VEGFR Blocks ATP Binding Site

Caption: Simplified VEGFR signaling pathway leading to angiogenesis.

Conclusion

This guide provides a structured and scientifically rigorous framework for a comprehensive preclinical comparison of this compound with the established EGFR inhibitors Gefitinib and Erlotinib. By following these detailed protocols for in-vitro and in-vivo studies, researchers can generate the necessary data to evaluate the cytotoxic efficacy, mechanism of action, and antitumor potential of this novel compound. The successful execution of these experiments will provide a solid foundation for further development and potential clinical translation.

References

Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Validation of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising in vitro result to a viable clinical candidate is fraught with challenges. A molecule that demonstrates potent activity in a cell-based assay may fail spectacularly in a complex biological system. This guide provides a comprehensive framework for the in vivo validation of in vitro findings for the compound 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid , a member of the quinazolinone class of heterocyclic compounds known for a wide array of pharmacological activities.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental design, offering a comparative analysis against a well-established therapeutic agent, Indomethacin. Our objective is to equip researchers with the strategic insights necessary to design robust in vivo studies that can confidently validate—or invalidate—initial in vitro promise.

The Starting Point: Inferred In Vitro Anti-Inflammatory Activity

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] Several studies have demonstrated that compounds from the quinazolinone family exert anti-inflammatory effects, with some showing selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][5][6]

For the purpose of this guide, we will hypothesize that This compound (hereinafter referred to as "Quinazoline-6CA") has demonstrated significant and selective COX-2 inhibition in a preliminary in vitro enzymatic assay. This positions it as a potential non-steroidal anti-inflammatory drug (NSAID) candidate with a potentially favorable gastrointestinal safety profile compared to non-selective COX inhibitors. The crucial next step is to validate this activity in a living organism.

The Gold Standard for Acute Inflammation: The Carrageenan-Induced Paw Edema Model

To test the acute anti-inflammatory potential of Quinazoline-6CA, the carrageenan-induced paw edema model in rats is the chosen assay. This model is highly reproducible, well-characterized, and has been a cornerstone of anti-inflammatory drug screening for decades.[7][8][9]

Causality of the Model: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response.[7]

  • Early Phase (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (1.5-6 hours): Primarily mediated by the overproduction of prostaglandins (PGs), which are synthesized by COX enzymes. This phase is also associated with the infiltration of neutrophils.[10]

An agent that effectively inhibits edema in the late phase strongly suggests an inhibitory action on prostaglandin synthesis, thus providing a direct functional readout of COX inhibition in vivo.

The Comparator: Indomethacin, a Potent NSAID

A robust validation requires a benchmark. Indomethacin , a potent, non-selective COX-1 and COX-2 inhibitor, serves as the ideal positive control and comparator.[11][12][13] Its mechanism of action is well-understood: by blocking COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.[13][14] While effective, its inhibition of COX-1, which is crucial for maintaining the protective mucosal lining of the gastrointestinal tract, can lead to peptic ulcers and bleeding.[11][13]

A successful outcome for Quinazoline-6CA in this model would be a reduction in paw edema comparable to Indomethacin, which would validate its anti-inflammatory efficacy. Subsequent studies would then be required to assess its gastrointestinal safety profile, where its hypothesized COX-2 selectivity would be a key differentiator.

Experimental Design and Protocols

This section details the step-by-step methodology for a comparative in vivo study. The design is self-validating, incorporating negative and positive controls to ensure the reliability of the results.

Animal Model and Grouping
  • Species: Male Wistar rats (150-180g).

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose in saline, p.o.).

    • Group II (Test Compound): Receives Quinazoline-6CA (e.g., 25 mg/kg, p.o.). Dose selection would typically be informed by prior in vitro potency and preliminary toxicity screens.

    • Group III (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[7]

Experimental Workflow

The workflow is designed to ensure that peak plasma concentrations of the administered compounds coincide with the inflammatory challenge.

G cluster_pre Pre-Treatment Phase cluster_induction Inflammation Phase cluster_post Data Collection Phase a Day -7 to -1 Animal Acclimatization b Day 0 (T=-60 min) Baseline Paw Volume (V₀) Measurement a->b c Day 0 (T=-60 min) Oral Administration (Vehicle, Quinazoline-6CA, Indomethacin) b->c d Day 0 (T=0 min) Subplantar Injection of 1% Carrageenan c->d e T=1, 2, 3, 4, 5 hours Paw Volume (Vₜ) Measurement d->e f Data Analysis - Calculate Edema Volume - Calculate % Inhibition e->f

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocols

Protocol 1: Drug Administration

  • Fast the rats overnight prior to the experiment, with free access to water.

  • Prepare fresh suspensions of Quinazoline-6CA and Indomethacin in the vehicle on the day of the experiment.

  • Administer the respective treatments orally (p.o.) via gavage, 60 minutes before the carrageenan injection.[7] This timing allows for adequate absorption of the compounds.

Protocol 2: Induction and Measurement of Paw Edema

  • Just before drug administration (T=-60 min), measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.

  • At T=0, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar surface of the right hind paw of each rat.[7][15]

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

Data Analysis

The anti-inflammatory effect is quantified by comparing the increase in paw volume in the treated groups to the vehicle control group.

  • Calculate the Edema Volume (mL): For each animal at each time point.

    • Edema (E) = Vₜ - V₀

  • Calculate the Percentage Inhibition of Edema:

    • % Inhibition = [ (E_control - E_treated) / E_control ] * 100

  • Statistical Analysis: Data should be expressed as mean ± Standard Error of the Mean (SEM). The significance of the difference between the groups can be analyzed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is typically considered statistically significant.

Predicted Outcomes and Comparative Data Presentation

The following tables summarize the expected data from this comparative study, illustrating a successful validation of Quinazoline-6CA's anti-inflammatory activity.

Table 1: Effect of Quinazoline-6CA and Indomethacin on Carrageenan-Induced Paw Edema in Rats

| Treatment Group (Dose) | Mean Paw Edema (mL) ± SEM | | :--- | :---: | :---: | :---: | :---: | :---: | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Vehicle Control | 0.45 ± 0.04 | 0.78 ± 0.06 | 1.15 ± 0.08 | 1.02 ± 0.07 | 0.91 ± 0.06 | | Quinazoline-6CA (25 mg/kg) | 0.38 ± 0.03 | 0.51 ± 0.05* | 0.62 ± 0.06** | 0.55 ± 0.05** | 0.48 ± 0.04** | | Indomethacin (10 mg/kg) | 0.41 ± 0.04 | 0.45 ± 0.04** | 0.53 ± 0.05** | 0.47 ± 0.04** | 0.41 ± 0.03** | *Data are hypothetical. *p<0.05, *p<0.01 compared to Vehicle Control group.

Table 2: Percentage Inhibition of Paw Edema

| Treatment Group (Dose) | Percentage Inhibition (%) | | :--- | :---: | :---: | :---: | :---: | :---: | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Quinazoline-6CA (25 mg/kg) | 15.6 | 34.6 | 46.1 | 46.1 | 47.3 | | Indomethacin (10 mg/kg) | 8.9 | 42.3 | 53.9 | 53.9 | 54.9 |

Interpretation of Expected Results: The data would show that carrageenan injection causes a time-dependent increase in paw edema in the vehicle-treated group, peaking around 3 hours. Both Quinazoline-6CA and Indomethacin are expected to significantly reduce this edema, particularly during the later, prostaglandin-mediated phase (2-5 hours). The potent inhibition by Indomethacin validates the assay's sensitivity to COX inhibitors. A strong, statistically significant reduction in edema by Quinazoline-6CA would successfully validate its in vitro anti-inflammatory activity in a relevant in vivo model.

Mechanistic Insights: The COX Pathway

The anti-inflammatory action of both the comparator and the test compound is rooted in the inhibition of the cyclooxygenase pathway.

G cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins inflammation Inflammation (Edema, Pain, Fever) prostaglandins->inflammation quin Quinazoline-6CA (Hypothesized Selective COX-2 Inhibitor) quin->cox Inhibits indo Indomethacin (Non-selective COX-1/2 Inhibitor) indo->cox Inhibits

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

This diagram illustrates how inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation. Both Indomethacin and, hypothetically, Quinazoline-6CA, interrupt this pathway by inhibiting COX enzymes, thereby producing their anti-inflammatory effect.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for the in vivo validation of this compound, based on its inferred in vitro anti-inflammatory activity. By employing the carrageenan-induced paw edema model and comparing its performance against the benchmark NSAID Indomethacin, researchers can generate clear, interpretable data on the compound's efficacy.

A positive result—a significant reduction in paw edema—provides the necessary validation to proceed with further preclinical development. The logical next steps would include:

  • Dose-Response Studies: To determine the ED₅₀ (effective dose for 50% of the maximal response).

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[16][17][18]

  • Gastrointestinal Safety Studies: To assess ulcerogenic potential, a critical step in differentiating it from non-selective NSAIDs like Indomethacin.

  • Chronic Inflammation Models: Evaluation in models like cotton pellet-induced granuloma or adjuvant-induced arthritis to assess efficacy against long-term inflammatory conditions.

By systematically bridging the gap between in vitro data and in vivo validation, the therapeutic potential of novel chemical entities like this compound can be rigorously and efficiently evaluated.

References

A Head-to-Head Comparison of Synthetic Routes to 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a pivotal scaffold in medicinal chemistry and drug discovery. Its structural motif is a cornerstone in the development of a diverse array of therapeutic agents, owing to its ability to engage with various biological targets. The strategic placement of the carboxylic acid group at the 6-position offers a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to this valuable building block, offering insights into the rationale behind experimental choices, detailed protocols, and comparative data to aid researchers in selecting the optimal path for their specific needs.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound are presented here:

  • Route 1: The Niementowski Reaction Approach. This classical method involves the cyclization of an appropriately substituted anthranilic acid derivative. It is a robust and well-established method for the formation of the quinazolinone core.

  • Route 2: One-Pot Three-Component Synthesis. This modern approach offers a more convergent and atom-economical pathway, combining multiple starting materials in a single reaction vessel to construct the target molecule.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Data Summary

ParameterRoute 1: Niementowski ReactionRoute 2: One-Pot Three-Component Synthesis
Starting Materials 4-Amino-3-formylbenzoic acidIsatin, 4-chlorobenzaldehyde, Ammonium acetate
Key Transformation Intramolecular cyclizationMulticomponent condensation/cyclization
Reaction Steps Typically 2-3 steps1 pot
Overall Yield Moderate to GoodGood to Excellent
Reaction Conditions Elevated temperaturesReflux
Purification RecrystallizationFiltration and recrystallization
Scalability Readily scalableScalable with optimization

Route 1: The Niementowski Reaction Approach

The Niementowski reaction is a cornerstone in quinazoline synthesis, relying on the condensation of an anthranilic acid derivative with a source of the C2-N3 unit of the quinazolinone ring. In this adaptation for our target molecule, we utilize a pre-functionalized benzoic acid derivative.

Logical Framework for Route 1

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quinazolinone scaffold remains a cornerstone of pharmacophore development, exhibiting a wide array of biological activities.[1] This guide focuses on a specific derivative, 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid, and provides a comprehensive framework for rigorously benchmarking its antioxidant potential against established standards. As direct quantitative data for this particular molecule is not yet prevalent in published literature, we present a methodological blueprint, grounded in established analytical chemistry, to empower researchers to conduct these critical evaluations. This document is structured not as a mere recitation of protocols, but as an in-depth analytical guide, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.

The Rationale for Antioxidant Benchmarking

Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the quest for effective antioxidants a key focus in drug discovery.[2][3] Quinazolinone derivatives have shown promise in this area, with their activity often linked to the substitution patterns on the core structure.[4][5][6] To ascertain the true potential of this compound, its antioxidant capacity must be quantitatively compared to well-characterized standards under identical, rigorously controlled conditions. This comparative approach provides a clear measure of relative potency and informs its potential for further development.

For this guide, we have selected three standards, each with a distinct and well-understood mechanism of action:

  • Ascorbic Acid (Vitamin C): A classic, water-soluble antioxidant that readily donates electrons to neutralize a wide range of ROS.[3][7][8] It is an essential nutrient and a ubiquitous benchmark in antioxidant studies.

  • Trolox: A water-soluble analog of Vitamin E, prized for its use as a standard in various antioxidant assays due to its stable and potent radical-scavenging abilities.[9][10][11]

  • Gallic Acid: A naturally occurring phenolic acid known for its potent antioxidant and apoptosis-inducing properties, acting as a strong hydrogen atom donor.[12][13][14]

A Multi-Faceted Approach to Assay Selection

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays with differing chemical principles is essential for a comprehensive evaluation. We advocate for a tripartite approach utilizing the DPPH, ABTS, and FRAP assays. This strategy allows for the assessment of both radical scavenging and reducing power, providing a more complete profile of the test compound's capabilities.

digraph "Assay_Selection_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"]; Logical flow for selecting a comprehensive panel of antioxidant assays.

Quantitative Benchmarking: Data Interpretation

The primary outputs of these assays are typically the IC50 value (the concentration of the antioxidant required to achieve 50% of the maximal effect) for radical scavenging assays and the Trolox Equivalent Antioxidant Capacity (TEAC) or Ferric Reducing Antioxidant Power (FRAP) value. A lower IC50 value indicates greater potency.

Below, we present a hypothetical but plausible dataset to illustrate how the results for this compound would be compared against the standards.

Table 1: Comparative Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS TEAC (µM Trolox/µM)FRAP Value (µM Fe(II)/µM)
This compound 85.2 ± 4.10.85 ± 0.040.75 ± 0.03
Ascorbic Acid25.6 ± 1.31.05 ± 0.051.10 ± 0.06
Trolox30.1 ± 1.51.00 (Standard)0.98 ± 0.05
Gallic Acid15.8 ± 0.81.90 ± 0.092.15 ± 0.11

Note: The data for this compound are hypothetical and for illustrative purposes only. Values represent Mean ± Standard Deviation (n=3).

Interpretation of Hypothetical Data:

Based on this illustrative data, this compound demonstrates moderate antioxidant activity. Its IC50 value in the DPPH assay is higher than that of the standards, indicating lower radical scavenging potency. Similarly, its TEAC and FRAP values are below those of the standards, suggesting a lesser capacity to donate electrons or reduce ferric ions. While not as potent as the benchmark compounds, the hypothetical activity is still significant and warrants further investigation, potentially as a lead for optimization.

Detailed Experimental Protocols

To ensure the validity and reproducibility of the findings, the following detailed protocols must be adhered to. Each protocol is designed as a self-validating system, incorporating necessary controls and standards.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.[6][15][16][17]

digraph "DPPH_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"]; Experimental workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare stock solutions of the test compound and standards (Ascorbic Acid, Trolox, Gallic Acid) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or standards to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % inhibition against the concentration of the test compound/standard and determine the IC50 value from the curve.[18][19][20]

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.[21][22][23]

digraph "ABTS_Mechanism" { graph [splines=true, overlap=false]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"]; Reaction mechanism of the ABTS assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.

    • Dilute the resulting ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compound or standards to the wells of a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate for 6 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Generate a standard curve using Trolox and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[10][11]

The FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. This reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[4][24][25][26]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the test compound or standards at various concentrations to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known concentration of FeSO₄.

    • Express the results as µM Fe(II) equivalents.

Concluding Remarks

This guide provides a robust framework for the systematic evaluation of the antioxidant potential of this compound. By employing a multi-assay approach and benchmarking against well-established standards, researchers can obtain a comprehensive and reliable profile of their compound of interest. The detailed protocols and data interpretation guidelines herein are designed to uphold the principles of scientific integrity, ensuring that the generated data is both accurate and meaningful for the drug discovery and development process.

References

The Quinazoline Compass: A Comparative Guide to Docking Scores of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid and Its Derivatives Against EGFR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinazoline scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to form key interactions with protein kinases has cemented its role in the development of targeted therapies, particularly in oncology. This guide provides a comprehensive, in-depth analysis of the comparative molecular docking scores of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid and its derivatives, with a primary focus on their interaction with the Epidermal Growth Factor Receptor (EGFR), a pivotal target in cancer therapy.[3][4][5]

While specific docking data for the parent compound, this compound, is not extensively available in publicly accessible literature, this guide will draw upon closely related 6-substituted quinazolinone analogs to elucidate the structure-activity relationships that govern their binding affinity. By comparing these derivatives, we can extrapolate the potential impact of various functional groups at the C6 position on the molecule's interaction with the EGFR binding pocket. This comparative approach is essential for researchers and drug development professionals seeking to rationally design novel, potent, and selective EGFR inhibitors.

The Scientific Rationale: Targeting EGFR with Quinazolines

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4] Its overexpression or mutation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] Quinazoline-based inhibitors have demonstrated remarkable success in this arena, with drugs like Gefitinib and Erlotinib being prominent examples.

The efficacy of these inhibitors stems from their ability to compete with ATP for binding to the catalytic kinase domain of EGFR. The quinazoline core typically forms one or more critical hydrogen bonds with the "hinge region" of the enzyme, most notably with the backbone of Met793, anchoring the inhibitor in the active site.[1] The substituents on the quinazoline ring then dictate the molecule's overall binding affinity and selectivity by forming additional interactions with hydrophobic and hydrophilic pockets within the ATP-binding site. The nature of the substituent at the C6 position is particularly significant, as it can be tailored to enhance potency and modulate pharmacokinetic properties.[2]

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure the scientific integrity and reproducibility of the docking studies discussed herein, a standardized and validated workflow is paramount. The following protocol outlines a robust methodology for performing comparative molecular docking of quinazoline derivatives against the EGFR kinase domain using AutoDock Vina, a widely recognized and validated docking software.[6][7][8][9]

1. Protein Preparation:

  • Source: The three-dimensional crystal structure of the EGFR kinase domain is retrieved from the Protein Data Bank (PDB). For this guide, we will reference PDB ID: 1M17, which is the structure of EGFR in complex with the inhibitor Erlotinib.[3][5][10]

  • Preparation: The protein structure is prepared using AutoDockTools (ADT). This involves:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms to the protein.

    • Assigning Kollman charges to all atoms.

    • Saving the prepared protein structure in the PDBQT file format.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of this compound and its derivatives are drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Ligand Preparation for Docking: The optimized 3D structures are then prepared for docking using ADT. This includes:

    • Detecting the root and defining rotatable bonds.

    • Assigning Gasteiger charges.

    • Saving the prepared ligands in the PDBQT file format.

3. Docking Simulation:

  • Grid Box Definition: A grid box is defined to encompass the entire ATP-binding site of EGFR. The dimensions and center of the grid box are determined based on the co-crystallized ligand (Erlotinib in PDB ID: 1M17) to ensure that the search space for the docking algorithm is focused on the region of interest.

  • Docking with AutoDock Vina: The docking simulations are performed using AutoDock Vina. The program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and calculates the binding affinity (in kcal/mol) for the most favorable binding poses.[3]

  • Exhaustiveness: The exhaustiveness parameter, which controls the thoroughness of the search, is set to a sufficiently high value to ensure a comprehensive exploration of the conformational space.

4. Analysis of Results:

  • Binding Energy: The primary metric for comparison is the binding energy (docking score) reported by AutoDock Vina. A more negative binding energy indicates a higher predicted binding affinity.

  • Interaction Analysis: The docked poses of the ligands are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the EGFR active site. This analysis provides crucial insights into the structural basis for the observed binding affinities.

Below is a Graphviz diagram illustrating the general workflow for a comparative molecular docking study.

G cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Retrieve Protein Structure (PDB) Protein_Prep Prepare Protein (PDBQT) PDB->Protein_Prep Remove water, add hydrogens Ligand_Design Design/Select Ligand Derivatives Ligand_Prep Prepare Ligands (PDBQT) Ligand_Design->Ligand_Prep Grid Define Grid Box around Active Site Protein_Prep->Grid Docking Run Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Scores Extract Docking Scores (Binding Energy) Docking->Scores Interactions Analyze Binding Interactions (H-bonds, Hydrophobic) Docking->Interactions Comparison Comparative Analysis of Derivatives Scores->Comparison Interactions->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Scores: A Data-Driven Insight

The following table presents a curated set of docking scores for representative 6-substituted quinazolinone derivatives against the EGFR kinase domain (PDB ID: 1M17). These compounds have been selected from the literature to illustrate the impact of different functionalities at the C6 position. For comparative purposes, the docking score of the known EGFR inhibitor, Erlotinib, is also included.

Compound6-SubstituentDocking Score (kcal/mol)Key Interacting ResiduesReference
Erlotinib (Standard) -OCH2CH2OCH3-8.5Met793, Leu718, Cys797[3]
Derivative A -Br-7.9Met793, Leu718, Val726[1]
Derivative B -NH-CO-CH2-NH-Boc-8.3Met793, Leu718, Asp855[2]
Derivative C -Furan-2-yl-8.1Met793, Leu718, Lys745[1]
Derivative D -Michael Acceptor-7.7Met793, Lys745, Asp855[1]

Disclaimer: The docking scores presented are compiled from various literature sources which may have employed slightly different docking protocols and software versions. Therefore, these values should be considered for their relative trends rather than absolute equivalence.

Discussion and Interpretation of Results

The data presented in the table provides valuable insights into the structure-activity relationship of 6-substituted quinazolinones as EGFR inhibitors.

  • The Importance of the Hinge Interaction: All the docked compounds, including the standard Erlotinib, consistently show a crucial hydrogen bond interaction with the backbone of Met793 in the hinge region of the EGFR kinase domain. This interaction is the cornerstone of the binding of quinazoline-based inhibitors and serves as a primary anchor.

  • Impact of the 6-Substituent:

    • Halogen Substitution (Derivative A): The presence of a bromine atom at the C6 position (Derivative A) results in a good docking score, suggesting that a halogen in this position can contribute favorably to binding, likely through hydrophobic interactions within the binding pocket.

    • Bulky Amino Acid Moiety (Derivative B): The introduction of a bulky N-Boc protected amino acid derivative at the C6 position (Derivative B) leads to a more favorable docking score compared to the bromo-substituted analog. This suggests that larger substituents capable of forming additional interactions, such as hydrogen bonds with residues like Asp855, can enhance binding affinity.[2]

    • Heterocyclic Substitution (Derivative C): A furan ring at the C6 position (Derivative C) also demonstrates a strong binding affinity. The heterocyclic ring can participate in hydrophobic and potentially pi-pi stacking interactions, contributing to the overall stability of the ligand-protein complex.

    • Michael Acceptor Group (Derivative D): A quinazoline analog with a Michael acceptor group at the C6 position (Derivative D) shows a slightly lower, yet still significant, docking score. This type of substituent is often designed to form a covalent bond with a nearby cysteine residue (Cys797 in EGFR), leading to irreversible inhibition. While the docking score reflects non-covalent interactions, the presence of this reactive group is a key design element for covalent inhibitors.

Conclusion and Future Directions

This comparative guide underscores the significance of the 6-position of the quinazoline scaffold in modulating the binding affinity of inhibitors to the EGFR kinase domain. The in silico data strongly suggests that substitution at this position with moieties capable of forming additional hydrogen bonds or hydrophobic interactions can lead to more potent inhibitors.

While molecular docking provides a powerful and efficient tool for virtual screening and lead optimization, it is crucial to remember that these are predictive models.[11] The findings presented here should serve as a foundation for the rational design of novel this compound derivatives. Subsequent experimental validation through synthesis, in vitro enzyme assays, and cell-based cytotoxicity studies is essential to confirm the in silico predictions and to further elucidate the therapeutic potential of this promising class of compounds. The continuous interplay between computational modeling and experimental validation will undoubtedly pave the way for the discovery of the next generation of targeted cancer therapies.

References

A Guide to Assessing the Off-Target Effects of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target profile of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid. We will move beyond a simple listing of methods to explain the scientific rationale behind a multi-tiered screening cascade, ensuring that each step provides a self-validating system for confident decision-making in lead optimization.

The quinazoline core is a well-established scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Derivatives of this structure have been developed as potent agents against a variety of diseases, including cancer, microbial infections, and inflammatory conditions.[1] Many of these, such as gefitinib and erlotinib, function as kinase inhibitors.[2] However, the very structural features that make the quinazoline scaffold so versatile also create a predisposition for interactions with multiple biological targets.[3] Therefore, a thorough and early assessment of off-target effects is not merely a regulatory hurdle but a critical step to mitigate the risk of adverse drug reactions and to understand the complete biological activity of a new chemical entity like this compound.[4]

The Strategic Framework: A Multi-Tiered Approach to Off-Target Profiling

A robust assessment strategy begins with broad, cost-effective methods to cast a wide net for potential interactions and progressively narrows down to more specific, physiologically relevant assays to confirm and characterize these findings. This tiered approach ensures that resources are used efficiently while building a comprehensive safety and selectivity profile.

G cluster_0 Tier 1: Initial Hazard Identification cluster_1 Tier 2: Focused Selectivity Profiling cluster_2 Tier 3: Cellular Target Validation in_silico In Silico Prediction (Predictive Models) safety_panel Broad In Vitro Safety Panel (e.g., SafetyScreen44, InVEST44) in_silico->safety_panel Prioritize & Inform kinase_profiling Kinome-Wide Profiling (Binding or Activity Assays) safety_panel->kinase_profiling Identify Need for Focused Screening cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) kinase_profiling->cetsa Validate Hits in Physiological Context end Comprehensive Off-Target Profile cetsa->end start Test Compound: 3,4-Dihydro-4-oxoquinazoline- 6-carboxylic acid start->in_silico

Figure 1: A tiered workflow for comprehensive off-target assessment.

Tier 1: Broad Screening for Potential Liabilities

The initial goal is to rapidly identify any high-risk interactions across the major classes of drug targets. This is a cost-effective strategy to flag potential liabilities early in the discovery process.[5]

In Silico Off-Target Prediction

Before committing to expensive wet-lab experiments, computational models can predict potential interactions based on the structure of this compound.[6] These models leverage vast databases of known compound-target interactions to identify structural motifs that may bind to off-target proteins. While not a substitute for experimental data, in silico profiling is a valuable tool for hypothesis generation and for prioritizing which experimental panels to run.[6][7]

In Vitro Broad Safety Panels

The cornerstone of early safety assessment involves screening the compound against a panel of targets known to be implicated in adverse drug reactions.[4][8] Commercial services from providers like Reaction Biology, Eurofins Discovery, and WuXi AppTec offer standardized panels, such as the InVEST44 or SafetyScreen44 panels, which are designed to cover the most critical off-target liabilities.[4][5][8]

Causality Behind Experimental Choice: These panels are curated based on historical data from pharmaceutical development, focusing on targets that have frequently led to compound attrition.[5] By screening against these targets at a standard concentration (e.g., 10 µM), we can quickly determine if our compound interacts with high-risk proteins such as the hERG potassium channel (cardiotoxicity), various cytochrome P450 enzymes (drug metabolism), or key GPCRs and ion channels.[5][9]

Table 1: Representative Target Classes in a Broad Safety Panel

Target Class Examples Associated Potential Risk
GPCRs Adrenergic, Dopamine, Serotonin Receptors CNS, cardiovascular, and gastrointestinal side effects
Ion Channels hERG, Sodium, Calcium Channels Cardiotoxicity (arrhythmia), neurotoxicity
Transporters SERT, DAT, NET Neurological and psychiatric side effects
Enzymes COX-1/2, PDE, CYP450 isoforms Inflammation, metabolic drug-drug interactions[4]

| Nuclear Receptors | Estrogen, Androgen Receptors | Endocrine disruption |

Tier 2: Focused Kinome Profiling

Given that the quinazoline scaffold is prevalent in kinase inhibitors, a deep and quantitative screen across the human kinome is a mandatory step.[2][3] Kinases are a large family of structurally related enzymes, making off-target inhibition a common challenge.[10] Undisclosed kinase off-targets can lead to unexpected toxicities or even confounding efficacy signals.[11]

Causality Behind Experimental Choice: A kinome-wide scan provides a selectivity index, quantifying the compound's potency at the intended target versus its activity against hundreds of other kinases.[12] This data is crucial for structure-activity relationship (SAR) studies aimed at improving selectivity.[4]

There are two primary approaches to kinome profiling, each with distinct advantages:

  • Activity-Based Assays: These assays measure the direct inhibition of the kinase's enzymatic activity, typically through a radiometric or luminescence-based readout.[12][13] They provide a functional confirmation of inhibition (IC50 values).

  • Binding Assays: These competition-based assays (e.g., KINOMEscan™) measure the displacement of a tagged ligand from the kinase's active site.[13] They measure binding affinity (Kd values) and can detect non-competitive binders that might be missed in activity assays.

Table 2: Comparison of Kinome Profiling Platforms

Feature Activity-Based Assays (e.g., KinaseProfiler™)[13] Binding Assays (e.g., KINOMEscan™)[13]
Principle Measures inhibition of substrate phosphorylation Measures displacement of a broad-spectrum ligand
Primary Output IC50 (Inhibitory Concentration) Kd (Dissociation Constant)
ATP Concentration Can be varied (e.g., Km or physiological 1mM) ATP-independent
Pros Directly measures functional inhibition; physiologically relevant ATP levels possible.[14] Can identify non-ATP competitive inhibitors; highly scalable.

| Cons | May miss non-ATP competitive binders; can be substrate-dependent. | Does not directly confirm functional inhibition; results can be context-dependent. |

Experimental Protocol: In Vitro Kinase Profiling Assay

This protocol provides a generalized workflow for an activity-based kinase screen.[15]

  • Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations for testing (e.g., 11-point, 3-fold serial dilution starting from 30 µM).

  • Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), prepare a reaction mixture for each kinase containing the purified enzyme, a specific peptide substrate, and cofactors in an appropriate reaction buffer.

  • Incubation: Add the test compound dilutions (or vehicle control) to the kinase reaction mixtures. Initiate the reaction by adding a defined concentration of ATP (e.g., apparent ATP-Km). Incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[15]

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric: Using [γ-³³P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based: Measuring the amount of ATP remaining in the well after the reaction.[15]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value for each kinase hit.

Tier 3: Confirming Target Engagement in a Cellular Context

Identifying an interaction in a biochemical assay is a critical first step, but it does not guarantee that the compound will engage the target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in intact cells or tissues.[16][17]

Causality Behind Experimental Choice: CETSA operates on the principle of ligand-induced thermal stabilization.[18] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[19] Observing a thermal shift provides direct evidence of target engagement in a physiological setting, validating the results from in vitro screens.[20]

G start Treat intact cells with Compound or Vehicle heat Heat cell suspensions to a range of temperatures start->heat lyse Lyse cells and separate soluble vs. aggregated proteins heat->lyse quantify Quantify soluble target protein (e.g., Western Blot, MS) lyse->quantify curve Plot melt curves to determine thermal shift (ΔTm) quantify->curve

Figure 2: Generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for performing a CETSA experiment.[15][19]

  • Cell Treatment: Culture an appropriate cell line and treat intact cells with the test compound (e.g., 10 µM this compound) or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).[19]

  • Cell Lysis and Fractionation: Immediately cool the samples on ice. Lyse the cells (e.g., via freeze-thaw cycles or sonication) and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[15]

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (identified from the Tier 2 screen) remaining in the soluble fraction at each temperature point. This is typically done using Western blotting with a specific antibody or by mass spectrometry for broader proteome analysis.[15]

  • Data Analysis: For each condition (vehicle vs. compound-treated), plot the amount of soluble target protein as a function of temperature. The resulting "melt curves" are analyzed to determine the melting temperature (Tm). A shift in the melt curve to a higher temperature in the compound-treated sample (ΔTm) confirms target engagement and stabilization.

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from all tiers into a clear selectivity profile. This is best understood by comparing the hypothetical profile of our test compound against benchmarks with known characteristics.

Table 3: Hypothetical Off-Target Profile Comparison (IC50 values in nM)

Target This compound (Hypothetical) Compound A (Selective Inhibitor) Compound B (Multi-Targeted Inhibitor)
Primary Target (e.g., EGFR) 15 10 25
Off-Target Kinase 1 (e.g., VEGFR2) 850 >10,000 50
Off-Target Kinase 2 (e.g., SRC) 2,500 >10,000 150
Off-Target GPCR (e.g., D2 Receptor) >10,000 >10,000 800

| hERG Channel (% Inhibition @ 10µM) | 8% | 2% | 65% |

Analysis:

  • This compound: The hypothetical data suggests a potent on-target activity with a good selectivity window against the tested kinases. The low hERG inhibition is a favorable safety signal.

  • Compound A: Represents an ideal highly selective compound, with potency confined to the primary target.

  • Compound B: Represents a "promiscuous" or multi-targeted inhibitor, similar to a compound like Sunitinib.[15] While this profile may offer efficacy across multiple pathways, it also carries a higher risk of off-target liabilities, as indicated by the potent hERG channel inhibition.

By systematically applying this integrated assessment strategy, researchers can build a robust and reliable off-target profile for this compound, enabling informed decisions for its continued development and ensuring a deeper understanding of its biological mechanism of action.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper management and disposal of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid (CAS No. 33986-75-3). Adherence to these procedures is paramount for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is specifically designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The fundamental principle governing the disposal of this compound is its classification as hazardous chemical waste. Due to its chemical structure—a heterocyclic quinazoline core with a carboxylic acid functional group—it requires meticulous handling from the point of generation to its final disposal by certified professionals. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or discharged into the sewer system.[1][2][3]

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related quinazoline derivatives provide a strong basis for hazard assessment.

Anticipated Hazards: Based on analogs like Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate and other quinazoline carboxylic acids, the following hazards should be assumed[4][5][6]:

  • Skin Irritation (H315): May cause skin irritation upon contact.[4][5][6]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[4][5][6]

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[4][5][6]

  • Acute Oral Toxicity: Some related compounds are classified as harmful if swallowed (H302).[7]

Given these risks, the use of appropriate Personal Protective Equipment (PPE) is not optional, but a mandatory safety requirement.

Table 1: Required Personal Protective Equipment (PPE)
Protection TypeSpecific EquipmentStandard
Eye/Face Chemical safety goggles and/or a full-face shield.Conforms to OSHA 29 CFR 1910.133 or EN 166.[3]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Conforms to EN 374.[8]
Body A properly fitted laboratory coat.N/A
Respiratory Required if handling the compound as a powder outside of a certified chemical fume hood.NIOSH/MSHA or European Standard EN 136 approved respirator.[3][7]

Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[7] All personnel handling the waste must be familiar with their location and operation.

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

The only acceptable disposal route for this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][2][7] The following protocol details the necessary steps to ensure waste is handled safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Waste Identification and Classification
  • Action: Immediately upon generation, classify all materials containing or contaminated with this compound as "Hazardous Chemical Waste." This includes the pure compound, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, vials, gloves, weighing paper).[2][8]

  • Causality: Proper identification is the foundational step for ensuring the waste stream is managed correctly. Misclassification can lead to dangerous reactions, improper disposal, and significant regulatory penalties.[10]

Step 2: Waste Segregation
  • Action: Collect this waste in a dedicated container, separate from other waste streams.[11] Crucially, do not mix it with incompatible chemicals. As a carboxylic acid, it must be stored separately from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[12]

  • Causality: Segregating incompatible chemicals is a critical safety measure to prevent uncontrolled exothermic reactions, fires, or the generation of flammable or poisonous vapors.[11][12]

Step 3: Containerization
  • Action: Select a waste container that is in good condition, has a secure, leak-proof screw cap, and is chemically compatible with the waste.[9][10] High-density polyethylene (HDPE) containers are generally suitable. Do not use metal containers for acidic waste.[12] Fill the container to no more than 90% of its capacity to leave adequate headspace for expansion.[8][12]

  • Causality: A compatible and properly sealed container prevents leaks and spills during storage and transport.[12] Headspace accommodates potential vapor pressure changes, preventing container rupture.

Step 4: Labeling
  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container.[1] The label must include:

    • The words "Hazardous Waste" .[2][10]

    • The full, unabbreviated chemical name: "this compound" .[2][12]

    • A list of all components and their approximate percentages if it is a mixture.[12]

    • The associated hazards (e.g., "Irritant," "Corrosive").[12]

  • Causality: Clear and accurate labeling communicates the container's contents and associated dangers to all personnel, from researchers to EHS staff, ensuring safe handling at every stage. This is a strict regulatory requirement.[10][12]

Step 5: Accumulation and Storage
  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][11][12] The SAA should be a secure location, such as a designated area within a fume hood or a secondary containment tray on a benchtop.[11] Adhere to institutional and federal limits on the volume of waste and the accumulation time.[10][11]

  • Causality: Storing waste at the point of generation keeps it under the control of trained laboratory personnel, minimizing the risk of spills or mishandling during transit within the facility.[9][11] The SAA designation ensures the area is managed under specific safety and regulatory guidelines.

Step 6: Arranging for Disposal
  • Action: Once the container is full or has reached its accumulation time limit, contact your institution's EHS office to schedule a waste pickup.[1][10] Do not attempt to transport the waste across the facility yourself.[1]

  • Causality: EHS personnel are specially trained in the transport, consolidation, and final disposal of hazardous materials, ensuring the process is completed safely and in compliance with all federal, state, and local regulations.[10]

Part 3: The Rationale Behind Prohibited Disposal Methods

To build a culture of safety and trust, it is vital to understand not just what to do, but what not to do, and why.

  • Drain Disposal: This compound is a complex organic molecule that is not effectively treated by standard wastewater systems. Its release can contaminate waterways and harm aquatic life.[9] Furthermore, as an acid, it can contribute to the corrosion of plumbing infrastructure.[12]

  • Regular Trash Disposal: Disposing of hazardous chemicals in the solid waste stream poses a significant risk to sanitation workers and can lead to environmental contamination through landfill leachate.[3][9]

  • Evaporation in a Fume Hood: Intentionally evaporating chemical waste is strictly prohibited.[1] This practice releases chemical vapors into the atmosphere, constituting an unregulated emission that pollutes the environment and can create an inhalation hazard.

Part 4: Visualization of the Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generated (Pure compound, solutions, contaminated labware) B Classify as 'Hazardous Chemical Waste' A->B Step 1 C Select Compatible Container (e.g., HDPE, Secure Cap) B->C Step 2 & 3 D Affix 'Hazardous Waste' Label (Full Name, Hazards, Contents) C->D Step 4 E Add Waste to Container (Do not overfill) D->E F Store in Designated SAA (At/Near Point of Generation) E->F Step 5 G Is container full or accumulation time limit reached? F->G H Continue Accumulation (Weekly Inspection) G->H No I Contact EHS for Pickup G->I Yes H->E J Professional Disposal (e.g., Incineration) I->J Step 6

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

As a Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling and disposal of this compound. This document moves beyond a simple checklist, offering a procedural and causal analysis to ensure that researchers, scientists, and drug development professionals can operate with the highest degree of safety and experimental integrity. The protocols herein are designed to be self-validating systems, building a foundation of trust and reliability in your laboratory's safety culture.

Hazard Assessment: Understanding the Compound

This compound belongs to the quinazolinone class of heterocyclic compounds, which are known for a wide spectrum of biological activities.[1][2] Its structure also incorporates a carboxylic acid functional group, which introduces its own set of handling considerations.[3]

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a close structural analog, Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate, provides critical hazard information. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[4] These hazards are consistent with other quinazoline derivatives and carboxylic acids.[5][6][7][8]

Table 1: Summary of Potential Hazards

Hazard CategoryGHS Hazard StatementRationale & Implication for Handling
Skin Contact H315: Causes skin irritation.[4][8]The compound can cause redness, itching, or inflammation upon contact. Prolonged exposure should be avoided. Impervious gloves and a lab coat are mandatory to prevent skin contact.
Eye Contact H319: Causes serious eye irritation.[4][8]Direct contact with the solid or solutions can result in significant eye damage. Chemical splash goggles are essential; a face shield is recommended when handling larger quantities or if there is a risk of splashing.
Inhalation H335: May cause respiratory irritation.[4][8]As a solid, the compound can form airborne dust during transfer. Inhaling these particles can irritate the nose, throat, and lungs. All handling of the solid must be performed in a certified chemical fume hood to minimize inhalation risk.[7]
Ingestion H302: Harmful if swallowed.[8]Accidental ingestion can be toxic. Strict prohibition of eating, drinking, or smoking in the laboratory and thorough handwashing after handling are critical preventive measures.[7]
Chemical Reactivity Incompatible with strong bases.The carboxylic acid moiety can react exothermically with bases. Avoid storing or mixing with incompatible materials.[3]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection :

    • Mandatory : Wear tight-sealing chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards.[7][9][10]

    • Recommended : When handling quantities greater than a few grams or when there is a significant risk of splashing (e.g., during dissolution in a vortex), a full-face shield should be worn over safety goggles.[7][9] This provides a secondary layer of protection for the entire face.

  • Hand Protection :

    • Gloves : Chemical-resistant nitrile gloves are required. Nitrile provides a robust barrier against a wide range of chemicals and offers good dexterity. Always inspect gloves for tears or punctures before use.[7][9]

    • Technique : If contact with the chemical occurs, remove the glove immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly. Change gloves frequently, especially after a task is completed.

  • Body Protection :

    • Lab Coat : A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[7]

    • Footwear : Fully enclosed shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.[7]

  • Respiratory Protection :

    • Primary Control : A certified chemical fume hood is the primary and most effective engineering control for preventing inhalation of the powdered compound. All weighing and transfer operations involving the solid must be conducted within a fume hood.[7]

    • Secondary Control : If a fume hood is unavailable or its performance is compromised, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) may be required.[5][7] The use of respirators must be part of a formal respiratory protection program that includes fit-testing and training.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.

Pre-Handling Checklist
  • Designate Area : Identify and designate a specific area for handling the compound, which must be within a chemical fume hood.[7]

  • Verify Engineering Controls : Confirm that the chemical fume hood is operational and has a current certification.

  • Assemble PPE : Gather all necessary PPE (goggles, face shield if needed, gloves, lab coat).

  • Prepare Materials : Bring all necessary equipment (spatula, weigh boats, vials, solvent, vortexer) into the fume hood to minimize traffic in and out of the controlled area.

  • Locate Safety Equipment : Ensure an eyewash station and safety shower are readily accessible and unobstructed.[6]

Handling the Solid Compound (in Fume Hood)
  • Don PPE : Put on all required personal protective equipment.

  • Transfer : Carefully open the container. Use a spatula to gently transfer the desired amount of solid onto a weigh boat. Avoid any actions that could generate dust, such as dropping scoops from a height or scraping vigorously.[7]

  • Weighing : If using an analytical balance inside the hood, ensure the draft shield is closed to prevent air currents from affecting the measurement and spreading dust.

  • Container Closure : Securely close the main container immediately after use.

Handling Solutions
  • Dissolution : To dissolve the compound, place the weigh boat with the solid into your target vessel (e.g., a beaker or flask) and add the solvent. Alternatively, gently tap the solid from the weigh boat into the vessel and then add the solvent slowly to avoid splashing.[7]

  • Mixing : Use a magnetic stirrer or vortex mixer to ensure the compound is fully dissolved. Keep the vessel capped or covered to the extent possible during mixing.

Post-Handling Procedures
  • Decontamination : Wipe down the work surface inside the fume hood, the spatula, and any other contaminated equipment with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • PPE Doffing : Remove PPE in the correct order to prevent cross-contamination. The most common sequence is: 1) gloves, 2) lab coat (turning it inside out), and 3) eye protection.

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE, even if there was no known contamination.[7][11]

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical and regulated component of chemical safety. All materials contaminated with this compound must be treated as hazardous chemical waste.[5]

  • Solid Waste :

    • Place all contaminated disposable items—including gloves, weigh boats, pipette tips, and paper towels—into a dedicated, clearly labeled hazardous waste container.[5][7] Do not mix with regular trash.

  • Liquid Waste :

    • Collect all solutions containing the compound in a sealed, properly labeled hazardous waste container.

    • The container label must clearly state "Hazardous Waste" and list all chemical constituents.

    • Crucially, do not dispose of this chemical down the drain. [5]

  • Empty Containers :

    • Rinse the original container three times with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate as hazardous liquid waste.

  • Final Disposal :

    • Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6] Incineration in a permitted hazardous waste facility is the preferred disposal method.[5]

Visual Workflows

To further clarify the procedural steps, the following diagrams illustrate the handling workflow and decision-making process for respiratory protection.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase prep1 Designate Area in Chemical Fume Hood prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble All PPE & Equipment prep2->prep3 prep4 Locate Emergency Safety Equipment prep3->prep4 h1 Don PPE prep4->h1 h2 Weigh & Transfer Solid h1->h2 h3 Prepare Solution h2->h3 post1 Decontaminate Work Area & Tools h3->post1 post2 Segregate All Waste for Disposal post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: End-to-end workflow for handling the compound.

G node_act node_act start Handling Solid Compound? q_hood Is a certified chemical fume hood available? start->q_hood a_hood Primary Control: Use the fume hood. q_hood->a_hood Yes q_resp Is dust generation still a risk? q_hood->q_resp No a_no_resp No additional respiratory protection needed. a_hood->a_no_resp a_resp Secondary Control: NIOSH-approved respirator required. q_resp->a_resp Yes q_resp->a_no_resp No

Caption: Decision logic for respiratory protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.